molecular formula C19H16NO4+ B190662 Berberrubine CAS No. 17388-19-1

Berberrubine

Cat. No.: B190662
CAS No.: 17388-19-1
M. Wt: 322.3 g/mol
InChI Key: GLYPKDKODVRYGP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berberrubine is a primary and pharmaceutically active metabolite of the natural alkaloid Berberine, noted for its significantly enhanced oral bioavailability compared to its parent compound . This characteristic makes it an increasingly valuable tool for scientific investigation, particularly in the fields of metabolic and cardiovascular disease research. Studies highlight its potent lipid-lowering and anti-hyperglycemic effects, demonstrating efficacy in alleviating non-alcoholic fatty liver disease (NAFLD) by modulating key proteins involved in hepatic lipid metabolism and improving insulin resistance . Its research applications extend to anti-tumor investigations, where it has shown promise in inhibiting growth and metastasis, as well as to anti-inflammatory and antioxidant studies . Furthermore, this compound actively modulates the composition of the gut microbiota, which is believed to contribute to its therapeutic mechanisms of action via the gut-liver axis . Preliminary research also suggests potential activity in areas such as uric acid excretion and antiepileptic effects, warranting further exploration . From a mechanistic standpoint, this compound is known to activate AMP-activated protein kinase (AMPK) and has been identified as a high-affinity ligand for several novel kinase targets, including ROCK2, PIK3CD, and KIT, providing insights into its multi-faceted pharmacological profile .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPKDKODVRYGP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169675
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-19-1
Record name Berberrubine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberrubine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT5GBZ8KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Berberrubine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Endothelial Protective Effects of Berberrubine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a critical initiator in the pathogenesis of various cardiovascular diseases. Berberine, a natural isoquinoline alkaloid, has been extensively studied for its vasoprotective properties. However, its primary metabolite, berberrubine, which exhibits significantly higher plasma concentrations following oral administration, is emerging as a molecule of significant interest. This technical guide synthesizes the current understanding of the mechanism of action of this compound on endothelial cells. Due to the limited direct research on this compound, this paper draws upon the extensive data available for its parent compound, berberine, to infer and present potential mechanisms, with a focus on shared signaling pathways. The primary mechanisms include the activation of the AMP-activated protein kinase (AMPK) pathway, subsequent phosphorylation of endothelial nitric oxide synthase (eNOS), and the suppression of inflammatory and oxidative stress pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the molecular interactions.

Introduction: Berberine and its Primary Metabolite, this compound

Berberine is a well-documented phytochemical with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] Upon oral administration, berberine undergoes extensive metabolism in the liver, with this compound being one of its main metabolites found in plasma.[3] Pharmacokinetic studies have demonstrated that the plasma concentration of this compound can be 10 to 50 times higher than that of berberine itself, suggesting that this compound may be a significant contributor to the therapeutic effects observed after berberine administration.[3] This guide will focus on the molecular mechanisms by which this compound, and by extension its parent compound, exerts its effects on vascular endothelial cells.

Core Mechanism of Action: The AMPK/eNOS Signaling Axis

A central mechanism underlying the endothelial protective effects of berberine, and likely this compound, is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][4][5] AMPK acts as a master regulator of cellular energy homeostasis and, in endothelial cells, its activation leads to a cascade of beneficial downstream effects.

Berberine treatment has been shown to induce the phosphorylation of the α-catalytic subunit of AMPK at its activation site (Thr172) in a time- and concentration-dependent manner in human umbilical vein endothelial cells (HUVECs).[5] Activated AMPK, in turn, phosphorylates endothelial nitric oxide synthase (eNOS) at its activation site (Ser1177).[4][5] This phosphorylation enhances eNOS activity, leading to increased production of nitric oxide (NO).[4][5] NO is a critical signaling molecule in the vasculature, promoting vasodilation and inhibiting platelet aggregation, inflammation, and endothelial cell apoptosis.[6] Furthermore, berberine has been observed to promote the association of eNOS with heat shock protein 90 (HSP90), which further stabilizes and activates the enzyme.[4][5]

The activation of the AMPK/eNOS pathway by berberine has been demonstrated to be crucial for its ability to protect against high glucose-induced endothelial injury and to enhance endothelium-dependent vasodilation.[4][7] Inhibition of AMPK abolishes these protective effects, highlighting the centrality of this pathway.[4][7]

This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation eNOS eNOS pAMPK->eNOS peNOS p-eNOS (Ser1177) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) Production peNOS->NO Vasodilation Vasodilation NO->Vasodilation

Figure 1: The AMPK/eNOS signaling pathway activated by this compound.

Anti-Inflammatory Effects

Chronic inflammation in the endothelium is a key driver of atherosclerosis. Berberine has demonstrated potent anti-inflammatory effects in endothelial cells by targeting several key signaling pathways.

Inhibition of NF-κB Signaling

Tumor necrosis factor-α (TNF-α) is a pro-inflammatory cytokine that can induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes and initiating an inflammatory cascade. Berberine has been shown to significantly inhibit TNF-α-induced activation of nuclear factor-kappa B (NF-κB) in human aortic endothelial cells (HAECs).[1] This inhibitory effect is mediated, at least in part, through the activation of AMPK.[1] By suppressing NF-κB, berberine reduces the expression of downstream inflammatory mediators, including intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1).[1]

Downregulation of Adhesion Molecules

The expression of adhesion molecules such as ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1) on the endothelial surface is a critical step in the development of atherosclerosis. Berberine has been shown to dose-dependently suppress the expression of both VCAM-1 and ICAM-1 in HUVECs stimulated with oxidized low-density lipoprotein (oxLDL) and high glucose.[4] This leads to a reduction in monocyte adhesion to the endothelium.

This compound This compound NFkB NF-κB This compound->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, oxLDL) Inflammatory_Stimuli->NFkB Activates Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion_Molecules Upregulates Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion

Figure 2: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to endothelial dysfunction. Berberine has been shown to mitigate oxidative stress in endothelial cells through the downregulation of NADPH oxidase.

Specifically, berberine treatment has been found to decrease the protein expression of NOX4, a key subunit of NADPH oxidase in the vascular endothelium.[8] By reducing NOX4 expression, berberine limits the production of ROS, thereby preserving the bioavailability of NO and protecting endothelial cells from oxidative damage.[8][9] This effect is also linked to the activation of AMPK.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on berberine, which provide a basis for understanding the potential efficacy of this compound.

Table 1: Effect of Berberine on Adhesion Molecule Expression

StimulusCell TypeBerberine ConcentrationEffect on VCAM-1 ExpressionEffect on ICAM-1 ExpressionReference
oxLDLHUVEC5-50 µMDose-dependent inhibitionDose-dependent inhibition[4]
High GlucoseHUVEC25 µMSignificant reductionSignificant reduction[4]
TNF-αHAECNot specifiedSignificant inhibitionNot applicable[1]

Table 2: Effect of Berberine on Cell Apoptosis and Proliferation

ConditionCell TypeBerberine ConcentrationEffectReference
Spontaneous HypertensionRat Aortic Endothelial Cells1.25, 2.5, 5 µmol/LDose-dependent decrease in apoptosis[10]
Spontaneous HypertensionRat Aortic Endothelial Cells1.25, 2.5, 5 µmol/LDose-dependent increase in proliferation[10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on berberine's effects on endothelial cells.

Cell Culture
  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are isolated from human umbilical cords by collagenase digestion and cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and penicillin-streptomycin. Cells are typically used between passages 3 and 6.

  • Human Aortic Endothelial Cells (HAECs): HAECs are purchased from commercial sources and cultured in endothelial cell basal medium-2 (EBM-2) supplemented with EGM-2 SingleQuots kit.

Western Blot Analysis for Protein Phosphorylation and Expression
  • Cell Lysis: Endothelial cells are treated with berberine or vehicle control for the indicated times. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-eNOS, anti-eNOS, anti-ICAM-1, anti-VCAM-1, anti-NOX4) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

start Cell Treatment (this compound) lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Protein Band Visualization detection->end

Figure 3: Experimental workflow for Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Adhesion Molecule Secretion
  • Sample Collection: Cell culture supernatants are collected after treatment with berberine and/or inflammatory stimuli.

  • Assay Procedure: The concentrations of secreted proteins such as ICAM-1 and MCP-1 are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the protein concentrations are calculated based on a standard curve.

Cell Viability and Proliferation Assays
  • MTT Assay: Endothelial cells are seeded in 96-well plates and treated with various concentrations of this compound. After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

  • CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell proliferation. After treatment, CCK-8 solution is added to the wells, and the absorbance is measured at 450 nm after a 1-2 hour incubation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, the primary metabolite of berberine, holds significant potential as a therapeutic agent for the prevention and treatment of endothelial dysfunction. Its likely mechanism of action centers on the activation of the AMPK/eNOS signaling pathway, leading to increased nitric oxide production, and the suppression of pro-inflammatory and oxidative stress pathways.

However, it is crucial to emphasize that the majority of the mechanistic studies have been conducted on berberine. Future research should focus on directly investigating the effects of this compound on endothelial cells to confirm and expand upon the mechanisms outlined in this guide. Head-to-head comparative studies of berberine and this compound are warranted to elucidate the specific contribution of the metabolite to the overall vasoprotective effects. Such studies will be instrumental in the development of this compound as a targeted therapy for cardiovascular diseases.

References

Synthetic Berberrubine: A Comprehensive Physicochemical Profile for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of synthetic berberrubine. As a primary active metabolite of berberine, this compound is of significant interest to the scientific community for its potential therapeutic applications. This document outlines its synthesis, purification, and key physicochemical characteristics, offering a comparative analysis with its parent compound, berberine. Detailed experimental protocols, data summaries, and visual representations of synthetic pathways and biological interactions are provided to support further research and development.

Synthesis and Purification

This compound is most commonly synthesized from its readily available precursor, berberine. The primary method involves a selective demethylation at the C9 position. Several protocols have been reported, with variations in reaction conditions and reagents.

Experimental Protocol: Synthesis of this compound from Berberine

This protocol details a common laboratory-scale synthesis of this compound via thermal demethylation of berberine chloride.

Materials:

  • Berberine chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Methanol for recrystallization

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve berberine chloride in anhydrous N,N-dimethylformamide (DMF).

  • Thermal Demethylation: Heat the reaction mixture to 190°C and maintain this temperature with stirring for 15 minutes. The color of the solution will typically change, indicating the progress of the reaction. Some methods suggest conducting this step under vacuum to minimize byproducts and improve yield[1].

  • Precipitation: After cooling the reaction mixture to room temperature, add diethyl ether to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove residual DMF.

  • Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

  • Final Product: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Synthesis_Workflow Berberine Berberine Chloride Crude_this compound Crude this compound Berberine->Crude_this compound Demethylation DMF Anhydrous DMF DMF->Berberine Heat 190°C, 15 min Heat->Berberine DiethylEther Diethyl Ether DiethylEther->Crude_this compound Precipitation Purified_this compound Purified this compound Crystals Crude_this compound->Purified_this compound Recrystallization Methanol Hot Methanol Methanol->Crude_this compound PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes MAPK_Pathway This compound This compound Ras Ras This compound->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Berberrubine: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a primary metabolite of the well-studied natural alkaloid berberine, is emerging as a promising therapeutic agent with a distinct and, in some aspects, superior pharmacological profile to its parent compound. This technical guide provides an in-depth analysis of the biological activities and therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. We present a comprehensive summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compelling natural product derivative.

Introduction

Berberine, an isoquinoline alkaloid, has a long history of use in traditional medicine and has been extensively investigated for its broad spectrum of pharmacological activities.[1][2] However, its clinical utility has been hampered by poor oral bioavailability.[2] this compound, a major metabolite of berberine, has demonstrated enhanced pharmacokinetic properties, including better lipid solubility and P-glycoprotein (P-gp) receptor affinity, leading to improved bioavailability.[3] This key advantage has spurred growing interest in the direct therapeutic potential of this compound, which exhibits a range of biological activities, some of which are more potent than those of berberine itself.[3] This guide will delve into the current scientific understanding of this compound's therapeutic promise.

Pharmacokinetics and Bioavailability

A significant advantage of this compound over its parent compound, berberine, lies in its superior pharmacokinetic profile. Studies have shown that this compound exhibits better lipid solubility and a higher affinity for the P-gp receptor, which contributes to its enhanced bioavailability.[3]

Animal Models

In a study utilizing male Sprague-Dawley rats, the pharmacokinetics of this compound were investigated following intravenous and oral administration. A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for its determination in plasma and tissues. The absolute bioavailability of this compound was determined to be 31.6%. The study also revealed that this compound is rapidly absorbed and widely distributed in various tissues, with the highest concentrations found in the liver, followed by the kidneys, spleen, and heart.[4]

Experimental Protocol: Pharmacokinetic Study in Rats [4]

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.) administration.

    • Oral (p.o.) administration.

  • Sample Collection: Blood samples are collected at predetermined time points. Tissues (liver, kidney, spleen, heart, etc.) are harvested after the final blood collection.

  • Sample Preparation: Plasma is obtained by centrifugation of blood samples. Tissues are homogenized. Both plasma and homogenized tissue samples are subjected to a liquid-liquid extraction procedure using ethyl acetate. Magnoflorine is used as an internal standard.

  • Analytical Method: A UPLC-MS/MS system is used for the quantification of this compound.

    • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

    • Mobile Phase: A gradient elution with 0.1% formic acid and acetonitrile.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) mode is used for quantification. The target fragment ions are m/z 322.0→307.0 for this compound and m/z 342.8→298.2 for the internal standard, magnoflorine.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are calculated using appropriate software. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Anticancer Activity

This compound has demonstrated significant antitumor properties. Studies have shown its efficacy against sarcoma-180 ascites in animal models.[5]

Compound ED90 (mg/kg) Therapeutic Index (LD10/ED90) Reference
This compound hydrochloride156.7 - 9.4[5]
9-acetylthis compound chloride237.6 - 8.7[5]
9-benzoylthis compound chloride443.4 - 4.9[5]

Experimental Protocol: Sarcoma-180 Ascites Antitumor Assay [5][6]

  • Animal Model: Female ddY mice.

  • Tumor Model: Sarcoma-180 ascites cells are intraperitoneally inoculated into the mice.

  • Treatment: Test compounds (this compound and its derivatives) are administered intraperitoneally once daily for five consecutive days, starting 24 hours after tumor inoculation.

  • Evaluation: On day seven, the total packed cell volume of the ascitic tumor is measured. The antitumor activity is expressed as the dose required for 90% inhibition of tumor growth (ED90) compared to a control group.

  • Toxicity Assessment: The acute toxicity (LD10) is determined in normal mice to calculate the therapeutic index.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory effects of this compound are still emerging, its parent compound, berberine, is well-known for its potent anti-inflammatory properties. Berberine exerts these effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and by modulating key inflammatory signaling pathways, including NF-κB and MAPK.[7][8] Given that this compound is a major metabolite of berberine, it is plausible that it contributes significantly to or possesses its own anti-inflammatory activities.

Experimental Protocol: In Vitro Anti-inflammatory Assay [9][10]

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary peritoneal macrophages.

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) are determined by quantitative real-time PCR (qRT-PCR).

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in inflammatory pathways (e.g., NF-κB, p38 MAPK, JNK, ERK) using specific antibodies.

Antidiabetic Potential

This compound has shown promise in the management of diabetes through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and the farnesoid X receptor (FXR).[3]

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial regulator of cellular energy homeostasis. Activation of AMPK in tissues like the liver, muscle, and adipose tissue can lead to increased glucose uptake and reduced glucose production, making it a key target for antidiabetic drugs. Both berberine and its metabolite this compound have been shown to activate AMPK.[3]

Experimental Protocol: AMPK Activation Assay (Western Blot) [11][12]

  • Cell Lines: C2C12 myotubes or HepG2 hepatocytes.

  • Treatment: Cells are treated with varying concentrations of this compound for different time points.

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Antibodies against phosphorylated ACC (p-ACC), a downstream target of AMPK, can also be used as an indicator of AMPK activity.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The relative phosphorylation levels are quantified by densitometry and normalized to the total protein levels.

Activation of Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a vital role in regulating bile acid, lipid, and glucose metabolism. This compound can directly activate FXR in the gut, contributing to its glucose-lowering effects.[3]

Experimental Protocol: FXR Activation Reporter Assay [13][14][15]

  • Cell Line: HEK293T cells.

  • Plasmids:

    • An expression vector for human FXR.

    • A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE), such as from the bile salt export pump (BSEP) promoter.

    • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection: Cells are co-transfected with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Treatment: After transfection, cells are treated with various concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control.

  • Luciferase Assay: After a specified incubation period, cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated.

Neuroprotective Potential

The neuroprotective effects of berberine have been extensively studied, with evidence suggesting its potential in mitigating neurodegenerative diseases.[1][16] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[16] While direct studies on this compound's neuroprotective capacity are limited, its ability to cross the blood-brain barrier and its shared structural features with berberine suggest it may also possess significant neuroprotective activities.

Experimental Protocol: In Vitro Neuroprotection Assay [3][6]

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

  • Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, or by inducing oxidative stress with hydrogen peroxide (H2O2).

  • Treatment: Cells are pre-treated with different concentrations of this compound before and/or during the exposure to the neurotoxin.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Apoptosis Assay: Apoptosis can be assessed by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by western blot analysis of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.

Modulation of Drug-Metabolizing Enzymes

This compound has been shown to modulate the expression of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it can induce the expression of CYP3A4.[15]

Compound EC50 (µM) Cell Line Reference
This compound9.6 ± 1.9HepG2[17]

Experimental Protocol: CYP3A4 Induction Reporter Gene Assay [17][18]

  • Cell Line: HepG2 human hepatocellular carcinoma cells.

  • Plasmids:

    • An expression vector for the pregnane X receptor (PXR), a key regulator of CYP3A4.

    • A luciferase reporter plasmid containing the CYP3A4 promoter region.

    • A Renilla luciferase control plasmid for normalization.

  • Transfection: Cells are co-transfected with the PXR expression vector, the CYP3A4 reporter plasmid, and the Renilla control plasmid.

  • Treatment: Transfected cells are treated with various concentrations of this compound. Rifampicin is used as a positive control for CYP3A4 induction.

  • Luciferase Assay: After 24-48 hours of treatment, dual-luciferase assays are performed as described in the FXR activation protocol.

  • Data Analysis: The fold induction of CYP3A4 promoter activity is calculated relative to the vehicle-treated control.

Antiplatelet Activity

This compound has been found to inhibit platelet activation, suggesting its potential in the prevention and treatment of thrombotic diseases. This effect is mediated through the suppression of the Class I PI3Kβ/Rasa3/Rap1 signaling pathway.[19][20]

Experimental Protocol: Western Blot for PI3K/Akt Pathway in Platelets [19][20]

  • Sample: Washed human platelets.

  • Treatment: Platelets are pre-treated with this compound at various concentrations before being stimulated with an agonist such as ADP.

  • Protein Extraction and Western Blotting:

    • Platelet lysates are prepared and subjected to SDS-PAGE and western blotting as previously described.

    • Primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt are used to assess the activation of the PI3K pathway. Antibodies for other components of the pathway, such as Rasa3 and the active form of Rap1 (GTP-Rap1), can also be utilized.

  • Data Analysis: The ratio of phosphorylated protein to total protein is determined by densitometry to quantify the extent of pathway inhibition by this compound.

Inhibition of Xanthine Oxidase

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests a potential therapeutic role for this compound in conditions such as gout.[16]

Compound IC50 (µg/mL) Reference
This compound9.90 ± 0.01[16]

Experimental Protocol: Xanthine Oxidase Inhibition Assay [10][16][21]

  • Principle: The assay measures the inhibition of the enzymatic activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

  • Reagents:

    • Xanthine oxidase enzyme solution.

    • Xanthine substrate solution.

    • Phosphate buffer (pH 7.5).

    • This compound at various concentrations.

    • Allopurinol as a positive control inhibitor.

  • Procedure:

    • In a 96-well plate, add the buffer, this compound solution (or control), and xanthine oxidase solution.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the xanthine substrate.

    • Measure the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways influenced by this compound.

PI3K_Rasa3_Rap1_Pathway cluster_membrane Cell Membrane ADP_Receptor ADP Receptor PI3K PI3Kβ ADP_Receptor->PI3K Activates ADP ADP ADP->ADP_Receptor Akt Akt PI3K->Akt Phosphorylates Rasa3_cyto Rasa3 (cytosol) Akt->Rasa3_cyto Inhibits Translocation Rasa3_mem Rasa3 (membrane) Rasa3_cyto->Rasa3_mem Rap1_GTP Rap1-GTP Rasa3_mem->Rap1_GTP Inactivates (GTP -> GDP) Rap1_GDP Rap1-GDP Rap1_GDP->Rap1_GTP Activation Integrin Integrin αIIbβ3 Activation Rap1_GTP->Integrin Promotes This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3Kβ/Rasa3/Rap1 pathway in platelets.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits (Phosphorylates) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

This compound activates the AMPK signaling pathway.

FXR_Pathway This compound This compound FXR FXR (Intestinal) This compound->FXR Activates Gene_Expression Target Gene Expression (e.g., FGF15) FXR->Gene_Expression Regulates Glucose_Homeostasis Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Improves PXR_Pathway This compound This compound PXR PXR This compound->PXR Activates CYP3A4_promoter CYP3A4 Promoter PXR->CYP3A4_promoter Binds to CYP3A4_expression CYP3A4 Expression CYP3A4_promoter->CYP3A4_expression Induces

References

The Quest for Berberrubine: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a protoberberine alkaloid, is a significant derivative and metabolite of the well-known natural compound berberine. Possessing a range of pharmacological activities, at times more potent than its precursor, this compound has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and purification. Furthermore, it delves into the key signaling pathways modulated by this class of alkaloids, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction: Berberine and the Emergence of this compound

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids, abundantly found in various plants of the Berberis genus, as well as in Coptis chinensis (Chinese goldthread) and Phellodendron amurense (Amur cork tree).[1][2] For centuries, extracts containing berberine have been utilized in traditional Chinese and Ayurvedic medicine.[3]

This compound emerges from berberine through the substitution of a methoxy group with a hydroxyl group at position 19.[4] It is not only a pyrolysis product of berberine, achievable by heating, but also a major metabolite of berberine produced in the liver.[4] This structural modification enhances its lipid solubility and bioavailability, potentially contributing to its potent biological effects.[3]

Natural Sources of this compound

While berberine is widespread, the documented natural sources of this compound are more specific. To date, it has been identified in:

  • Fibraurea chloroleuca : A plant belonging to the Menispermaceae family.

  • Berberis iliensis : A species within the Berberidaceae family.

It is plausible that this compound exists in other berberine-containing plants, albeit at lower concentrations, necessitating highly sensitive analytical techniques for detection and quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources presents a challenge due to its structural similarity to other co-occurring protoberberine alkaloids like palmatine, jatrorrhizine, and the highly abundant berberine. The following protocols are adapted from established methods for the separation of these alkaloids and can be optimized for the specific isolation of this compound.

General Extraction of Protoberberine Alkaloids

This initial step aims to obtain a crude extract enriched with protoberberine alkaloids from the plant material (e.g., roots, rhizomes, or stem bark).

Materials:

  • Dried and powdered plant material (e.g., Fibraurea chloroleuca or Berberis species)

  • Methanol or 70% Ethanol

  • Hydrochloric acid (1% HCl)

  • Ammonium hydroxide (concentrated)

  • Chloroform

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the powdered plant material in methanol or 70% ethanol at room temperature for 48-72 hours. Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the crude extract in a 1% aqueous HCl solution.

  • Filter the acidic solution to remove non-alkaloidal impurities.

  • Alkalinize the filtrate to a pH of approximately 8 with concentrated ammonium hydroxide.

  • Perform liquid-liquid extraction of the alkalinized solution with chloroform (3-4 times).

  • Combine the chloroform fractions and evaporate the solvent to dryness to yield a crude alkaloid mixture.

Chromatographic Separation and Purification of this compound

The separation of this compound from the crude alkaloid mixture requires advanced chromatographic techniques.

Materials:

  • Silica gel (100-200 mesh)

  • Glass column

  • Solvent system: A gradient of Chloroform and Methanol (e.g., starting with 100% Chloroform and gradually increasing the polarity with Methanol, such as 9:1, 8:2 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., n-Propanol: Formic acid: Water, 90:10:5 v/v/v)

  • Visualizing agent for TLC (e.g., Dragendorff's reagent or UV light)

Protocol:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol.

  • Collect fractions of the eluate and monitor the separation using TLC.

  • Spot the collected fractions on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots. Fractions containing compounds with similar Rf values should be pooled.

  • Combine the fractions rich in this compound (identified by comparison with a standard, if available, or by subsequent analytical methods) and evaporate the solvent to obtain the purified compound.

For higher purity, preparative HPLC is the method of choice.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (dimensions suitable for preparative scale).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 50% acetonitrile in water (containing 0.1% formic acid) over 30 minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

  • Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 265 nm and 345 nm).

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Protocol:

  • Dissolve the partially purified alkaloid fraction in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Combine the pure fractions and remove the solvent under vacuum to yield pure this compound.

Quantitative Analysis

The quantification of this compound in plant extracts and purified fractions is crucial for standardization and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method.

Table 1: Quantitative Data of Berberine in Various Plant Species (as a reference for potential this compound co-occurrence)
Plant SpeciesPlant PartExtraction MethodAnalytical MethodBerberine Content (% w/w)Reference
Berberis aristataStem BarkMethanol ExtractionHPTLC6.14 - 9.44[5]
Berberis vulgarisRoot BarkMethanol ExtractionHPLC-DAD-MS0.426[5]
Coptis chinensisRhizomeUltrasound-Assisted Extraction with Deep Eutectic SolventsHPLC5.74[6]
Phellodendron amurenseInner BarkHydrochloric acid/methanol-ultrasonic extractionHPLC10.31

Note: Data for this compound content is scarce in the literature and requires further investigation.

Signaling Pathways Modulated by Protoberberine Alkaloids

Berberine, and by extension its active metabolite this compound, exerts its pharmacological effects by modulating multiple key cellular signaling pathways. These are critical for researchers in drug development to understand the mechanism of action.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by berberine (and likely this compound) leads to a cascade of events that are beneficial in metabolic disorders.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Glucose_Utake Glucose_Utake AMPK->Glucose_Utake Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Glucose_Uptake Glucose Uptake

AMPK signaling pathway activation by this compound.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway is a key mechanism for the anti-cancer effects of berberine and its derivatives.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Isolation and Characterization

The overall workflow from plant material to purified this compound and subsequent analysis is a multi-step process requiring careful execution and analysis at each stage.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., Fibraurea chloroleuca) Grinding Grinding and Powdering Plant_Material->Grinding Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Purification Acid-Base Partitioning Crude_Extract->Acid_Base_Purification Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Purification->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Purity_Assessment Purity Assessment (Analytical HPLC) Pure_this compound->Purity_Assessment Pharmacological_Assays Pharmacological Assays Pure_this compound->Pharmacological_Assays

General workflow for the isolation and analysis of this compound.

Conclusion

This compound stands out as a promising natural compound with significant pharmacological potential, warranting further investigation. While its natural occurrence appears more limited than its precursor, berberine, dedicated isolation strategies focusing on sources like Fibraurea chloroleuca can yield this valuable alkaloid. The detailed protocols and an understanding of the key signaling pathways provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound. Future studies should focus on quantifying this compound in a wider range of plant species and further elucidating its specific molecular targets and mechanisms of action.

References

In Vitro Anti-inflammatory Effects of Berberrubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberrubine, a primary metabolite of the well-researched isoquinoline alkaloid berberine, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. While extensive in vitro research has focused on berberine, direct studies on this compound are less common. This technical guide synthesizes the available in vitro data on the anti-inflammatory effects of this compound and provides a comparative framework based on the more extensively studied parent compound, berberine. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the current state of knowledge, detailed experimental protocols, and the key signaling pathways involved in the anti-inflammatory action of these related compounds.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a key metabolite of berberine, formed in the gastrointestinal tract. Emerging evidence suggests that this compound itself possesses significant biological activity, including anti-inflammatory properties. In vivo studies have indicated that this compound can attenuate colonic inflammation by reducing inflammatory cell infiltration and inhibiting the production of various pro-inflammatory mediators. Specifically, in a rat model of ulcerative colitis, this compound demonstrated a significant reduction in the disease activity index and attenuated colonic inflammation by inhibiting the production of myeloperoxidase and a range of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). It is also suggested that this compound's anti-inflammatory effects may be mediated through mechanisms similar to berberine, potentially including the inhibition of Interleukin-8 (IL-8) production.

Due to the limited availability of specific in vitro studies on this compound, this guide will also draw upon the extensive research conducted on berberine to provide a predictive and comparative context for the potential mechanisms and effects of this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of berberine, which can serve as a reference for expected similar activities of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokines by Berberine in vitro

Cell LineInflammatory StimulusCytokineBerberine Concentration% Inhibition / EffectReference
Human Aortic Endothelial Cells (HAECs)TNF-αICAM-1, MCP-1Not specifiedSignificant inhibition[1]
Human Monocytic (THP-1) CellsLipopolysaccharide (LPS)TNF-α, MCP-1, IL-6, IL-825 µM, 50 µMSignificant downregulation[2]
Porcine Intestinal Epithelial Cells (IPEC-J2)Lipopolysaccharide (LPS)IL-1β, IL-6, TNF-α75, 150, 250 µg/mlDose-dependent reduction in mRNA levels[3][4]
Human Lung Cells (A-549)Inflammatory agentsIL-1β, TNF-αNot specifiedDose-dependent inhibition[5]
Acetylated Low-Density Lipoprotein (AcLDL)-stimulated MacrophagesAcLDLTNF-α, MCP-1, IL-6Not specifiedInhibition of expression and production[6]
Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-6, TNF-α10, 50 µg/mLSignificant decrease in release[7]
Triple-Negative Breast Cancer Cells-IL-8Not specifiedDramatic suppression[8]

Table 2: Inhibition of Nitric Oxide (NO) Production and iNOS Expression by Berberine in vitro

Cell LineInflammatory StimulusBerberine ConcentrationEffect on NO ProductionEffect on iNOS ExpressionReference
MacrophagesLipopolysaccharide (LPS)Not specifiedSignificant inhibitionNot specified[9]
RAW 264.7 and THP-1 MacrophagesLipopolysaccharide (LPS)Not specifiedInhibitionInhibition of protein expression[10]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of berberine, and likely this compound, are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Berberine has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[2][11][12][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa P NFkB_complex IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 This compound This compound (Predicted Action) This compound->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial kinases that regulate cellular processes such as inflammation. Inflammatory stimuli activate these kinases, which in turn can activate transcription factors like AP-1, leading to the production of inflammatory mediators. Berberine has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the MAPK signaling pathway and reducing inflammation.[3][14][15]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound (Predicted Action) This compound->MAPKK Inhibition of Phosphorylation DNA DNA AP1->DNA Transcription Mediators Inflammatory Mediators DNA->Mediators

Predicted inhibitory effect of this compound on the MAPK signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess anti-inflammatory effects, based on methodologies reported in studies of berberine and other natural compounds.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines such as RAW 264.7 or human THP-1 monocytes are commonly used. Endothelial cell lines like HUVECs or HAECs are also relevant for studying vascular inflammation.

  • Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).

  • This compound/Berberine Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed cells in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or berberine for 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite.

  • Collect the cell culture supernatant after treatment with the test compound and inflammatory stimulus.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[16][17][18]

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation of key proteins in signaling pathways.

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, IκBα, p-p38).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Seeding and Culture (e.g., RAW 264.7) Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Griess Nitric Oxide (Griess Assay) Harvest->Griess ELISA Cytokine Levels (ELISA) Harvest->ELISA Western Protein Expression (Western Blot) Harvest->Western

General experimental workflow for assessing in vitro anti-inflammatory effects.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound possesses promising anti-inflammatory properties, likely acting through mechanisms similar to its parent compound, berberine. The inhibition of pro-inflammatory cytokines and key inflammatory signaling pathways such as NF-κB and MAPK are predicted to be central to its mode of action.

There is a clear need for further dedicated in vitro studies to elucidate the specific anti-inflammatory effects of this compound. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro comparisons of the anti-inflammatory potency of this compound and berberine.

  • Dose-Response and IC50 Determination: Establishing the effective concentration range and IC50 values for this compound's inhibition of various inflammatory markers.

  • Mechanism of Action: Detailed investigation into the effects of this compound on the NF-κB and MAPK signaling pathways, including the specific kinases and transcription factors it targets.

  • Broader Range of Cell Types: Expanding the research to include other relevant cell types in inflammation, such as neutrophils, lymphocytes, and various epithelial cells.

A deeper understanding of the in vitro anti-inflammatory profile of this compound will be instrumental in advancing its potential as a novel therapeutic agent for inflammatory diseases.

References

The Journey of Berberrubine: A Deep Dive into its Pharmacokinetics and Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberrubine, an active metabolite of the well-known natural compound berberine, has garnered significant interest for its potential therapeutic applications. Understanding its journey through the body is paramount for developing it into a viable clinical candidate. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rats, presenting key data in a structured format, detailing experimental methodologies, and visualizing the processes involved.

Quantitative Pharmacokinetic Profile of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound in rats following oral (p.o.) and intravenous (i.v.) administration, as reported in scientific literature. These values provide a quantitative snapshot of the absorption, distribution, metabolism, and excretion (ADME) of this promising compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
15--528.9 ± 78.5 (AUC0-∞)--[1]
30-----[2]

Note: Specific Cmax, Tmax, and t1/2 values for the 15 mg/kg oral dose were not explicitly provided in the cited source, which focused on the total exposure (AUC).

Table 2: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
5--549.7 ± 51.2 (AUC0-∞)-[1]

Note: As with the oral administration data, specific Cmax, Tmax, and t1/2 values for the intravenous dose were not the primary focus of the cited text, which emphasized AUC for bioavailability calculation.

A study determined the absolute bioavailability of this compound to be 31.6%.[3]

Experimental Protocols: A Closer Look at the Methodology

The data presented above is the result of meticulous experimental work. Understanding the methodologies employed is crucial for interpreting the results and for designing future studies.

Animal Models

The most commonly used animal model for studying the pharmacokinetics of this compound is the Sprague-Dawley (SD) rat .[3] These rats are widely used in pharmacological and toxicological research due to their well-characterized physiology and genetics.

Dosing and Sample Collection

Oral Administration:

  • This compound is typically suspended in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na), for oral gavage.

  • Doses have ranged from 15 mg/kg to 30 mg/kg.[1][2]

Intravenous Administration:

  • For intravenous studies, this compound is dissolved in a sterile solution, such as saline.

  • A common dose for intravenous administration is 5 mg/kg.[1]

Blood Sampling:

  • Blood samples are collected from the rats at predetermined time points after drug administration.

  • The collection is often performed via the jugular vein or tail vein.

  • Plasma is then separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method: UPLC-MS/MS

The concentration of this compound in plasma and tissue samples is quantified using a highly sensitive and specific analytical technique known as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[3]

Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.

  • Extraction: A liquid-liquid extraction with a solvent like ethyl acetate is often employed to isolate this compound from the plasma matrix.[3]

  • Reconstitution: The extracted sample is then dried and reconstituted in a mobile phase solution compatible with the UPLC system.

Chromatographic Separation:

  • The prepared sample is injected into a UPLC system equipped with a C18 column.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate this compound from other components in the sample.[3]

Mass Spectrometric Detection:

  • The separated this compound is then introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in the positive ion mode, and Multiple Reaction Monitoring (MRM) is used for quantification.[3] This involves monitoring a specific precursor ion-to-product ion transition for this compound, which provides high selectivity and sensitivity.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for a pharmacokinetic study of this compound and its major metabolic pathways in rats.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis oral Oral Administration (gavage) blood Blood Collection (serial time points) oral->blood iv Intravenous Administration (injection) iv->blood plasma Plasma Separation (centrifugation) blood->plasma extraction Extraction (protein precipitation, LLE) plasma->extraction uplc UPLC Separation extraction->uplc msms MS/MS Detection uplc->msms pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) msms->pk_params

Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.

metabolic_pathways berberine Berberine phaseI Phase I Metabolism (Demethylenation) berberine->phaseI This compound This compound (M1) phaseII Phase II Metabolism This compound->phaseII phaseI->this compound glucuronide This compound-9-O-β-D-glucuronide phaseII->glucuronide Glucuronidation sulfate Sulfate Conjugates phaseII->sulfate Sulfation

References

Berberrubine's Interaction with Xanthine Oxidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a primary active metabolite of berberine, is emerging as a compound of significant interest in the management of hyperuricemia. This technical guide delves into the current understanding of this compound's interaction with xanthine oxidase (XO), a pivotal enzyme in purine metabolism and uric acid production. While direct in vitro inhibitory data for this compound on xanthine oxidase is still under investigation, in vivo studies have demonstrated its capacity to reduce hepatic xanthine oxidase activity. This document provides a comprehensive summary of the available data, detailed experimental protocols for assessing xanthine oxidase inhibition, and an exploration of the associated signaling pathways, particularly the JAK2/STAT3 pathway, which appears to be modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for hyperuricemia and related inflammatory conditions.

Introduction to Xanthine Oxidase and this compound

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated activity of this enzyme can lead to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood, which is a precursor to gout and is associated with kidney disease and cardiovascular complications.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.[1]

This compound is a major in vivo metabolite of berberine, an isoquinoline alkaloid found in several medicinal plants of the Berberis species.[3] While berberine itself has been studied for its various pharmacological effects, including its potential to lower uric acid, its metabolites like this compound are thought to be significant contributors to its biological activity.[3] Recent research has pointed towards this compound's role in attenuating hyperuricemia, partly by modulating the activity of xanthine oxidase.[3][4]

Quantitative Data on Xanthine Oxidase Interaction

Direct quantitative data on the in vitro inhibition of xanthine oxidase by isolated this compound, such as IC50 and Ki values, are not extensively reported in the current literature. However, in vivo studies provide evidence of its effect on the enzyme's activity. For context, data for its parent compound, berberine, and other relevant compounds are included.

Compound/ExtractOrganism/SystemParameterValueReference
This compound Mouse Model (Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemia)Hepatic Xanthine Oxidase ActivityLowered[3]
Berberine Rat Model (Hyperuricemia)Blood Xanthine Oxidase LevelDecreased[5][6]
Berberine In VitroIC503.82 mg/mL[7]
Polyphenol-enriched fraction of Berberis integerrima In Vitro% Inhibition97.6% at 100 µg/mL[8]
Allopurinol (Positive Control) In VitroIC506.34 µg/mL[8]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a generalized method for determining the in vitro inhibitory activity of a compound against xanthine oxidase, based on spectrophotometric measurement of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compound (this compound)

  • Allopurinol (positive control)

  • Dimethyl Sulfoxide (DMSO, for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).

    • Dissolve the test compound (this compound) and allopurinol in DMSO to prepare stock solutions, and then make serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • 40 µL of test compound solution (or buffer for control, and allopurinol for positive control).

      • 60 µL of xanthine oxidase enzyme solution.

    • Mix and pre-incubate the plate at 25-37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of the xanthine substrate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 25-37°C for 30-45 minutes.

    • Measure the absorbance of the formed uric acid at 290-295 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination:

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor.

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of the substrate, xanthine (e.g., 0.0125–0.20 mM).

  • Repeat the assay with several fixed concentrations of this compound.

  • Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot by plotting 1/v versus 1/[S] (where [S] is the substrate concentration).

  • The type of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.

Molecular Docking of this compound with Xanthine Oxidase

Molecular docking simulations can predict the binding mode of this compound within the active site of xanthine oxidase.

Procedure:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of xanthine oxidase from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, co-ligands, and adding hydrogen atoms.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock Vina) to dock this compound into the active site of xanthine oxidase. The active site is typically defined based on the location of the molybdenum cofactor and known inhibitors.

  • Analysis of Results:

    • Analyze the docking poses to identify the most favorable binding conformation based on the binding energy.

    • Visualize the interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition. Key residues in the XO active site include Arg880, Glu802, Phe914, and Phe1009.[7]

Signaling Pathways and Logical Relationships

Xanthine Oxidase and Uric Acid Production

The primary role of xanthine oxidase is in the terminal two steps of purine degradation, leading to the production of uric acid and reactive oxygen species (ROS).

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid UricAcid Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO1->Xanthine ROS1 O2, H2O -> H2O2, O2- XO2 Xanthine Oxidase XO2->UricAcid ROS2 O2, H2O -> H2O2, O2-

Caption: Uric acid synthesis via xanthine oxidase.

Experimental Workflow for In Vitro XO Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory effect of a test compound on xanthine oxidase activity in vitro.

XO_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prepare XO Solution Prepare XO Solution Mix XO and Test Compound Mix XO and Test Compound Prepare XO Solution->Mix XO and Test Compound Prepare Substrate (Xanthine) Prepare Substrate (Xanthine) Add Substrate Add Substrate Prepare Substrate (Xanthine)->Add Substrate Prepare Test Compound (this compound) Prepare Test Compound (this compound) Prepare Test Compound (this compound)->Mix XO and Test Compound Pre-incubate Pre-incubate Mix XO and Test Compound->Pre-incubate Pre-incubate->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Absorbance (295 nm) Measure Absorbance (295 nm) Incubate->Measure Absorbance (295 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (295 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for XO inhibition assay.

This compound and the JAK2/STAT3 Signaling Pathway

This compound has been shown to exert its anti-hyperuricemic and anti-inflammatory effects, in part, by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[4][5] This pathway is implicated in inflammatory processes that can be triggered by high uric acid levels.

JAK2_STAT3_Pathway UricAcid High Uric Acid / Inflammatory Stimuli Receptor Cytokine Receptor UricAcid->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Inflammation Inflammatory Gene Expression (e.g., IL-1β, IL-6, TNF-α) Nucleus->Inflammation This compound This compound This compound->pJAK2 Inhibits

Caption: this compound's inhibition of JAK2/STAT3.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for hyperuricemia. While direct in vitro evidence of its xanthine oxidase inhibitory activity requires further investigation to establish quantitative parameters like IC50 and Ki values, in vivo studies confirm its ability to reduce hepatic xanthine oxidase activity. Furthermore, its mechanism of action appears to be multifaceted, involving the modulation of key inflammatory signaling pathways such as JAK2/STAT3. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the intricate interactions of this compound with xanthine oxidase and to elucidate its full therapeutic potential in the context of hyperuricemia and related metabolic disorders. Future studies should focus on conducting detailed enzyme kinetic analyses and molecular modeling to precisely characterize the binding of this compound to xanthine oxidase.

References

A Technical Guide to the Hepatic Metabolism of Berberine to Berberrubine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine is a well-known isoquinoline alkaloid derived from various medicinal plants, recognized for a wide spectrum of pharmacological activities.[1][2] Despite its therapeutic potential, the clinical application of berberine is often hampered by its low oral bioavailability, which is less than 1%.[3] This poor bioavailability is largely attributed to extensive first-pass metabolism in the intestine and liver.[4] The liver is a primary site for berberine distribution and metabolism, where it is transformed into several metabolites that also contribute to its overall pharmacological effects.[1][3][5][6] This guide provides a detailed technical overview of the core metabolic pathway converting berberine to its primary metabolite, berberrubine, within the liver. It covers the enzymatic processes, quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual diagrams to elucidate the metabolic and experimental workflows.

The Metabolic Pathway: From Berberine to this compound

The conversion of berberine to this compound is a crucial step in its biotransformation. This process primarily occurs in the liver and involves Phase I and subsequent Phase II metabolic reactions.

Phase I Metabolism: Demethylation

The transformation of berberine into this compound is a demethylation reaction.[7] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.[1][5][8][9] Multiple studies have identified several CYP isoenzymes responsible for the metabolism of berberine. While the gut microbiota can also perform demethylation, the liver's role is significant once berberine is absorbed.[10][11]

Key enzymes identified in the hepatic demethylation of berberine include:

  • CYP2D6: Often cited as the primary enzyme involved in berberine's metabolism.[9][12]

  • CYP1A2: Also plays a major role in metabolizing berberine.[9][12][13]

  • CYP3A4: Contributes to the formation of berberine metabolites.[8][12][13]

These enzymes catalyze the removal of a methyl group from the berberine structure to yield this compound.[7]

Phase II Metabolism: Glucuronidation

Following the initial Phase I demethylation, this compound can undergo Phase II conjugation reactions to increase its water solubility and facilitate excretion.[3][6][8] The most common conjugation reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite.[2][8] This results in the formation of conjugates such as this compound-9-O-β-D-glucuronide.[14][15] Phase II metabolites are often the major circulating components found in plasma after oral administration of berberine.[15]

G cluster_key Metabolic Stages Berberine Berberine This compound This compound Berberine->this compound  Phase I: Demethylation  (CYP2D6, CYP1A2, CYP3A4) Conjugated_this compound This compound-9-O-β-D-glucuronide This compound->Conjugated_this compound  Phase II: Glucuronidation  (UGTs) PhaseI Phase I Metabolite PhaseII Phase II Metabolite

Figure 1: Hepatic metabolic pathway of berberine to this compound.

Quantitative Data on Berberine Metabolism

Quantitative analysis is essential for understanding the efficiency and dynamics of the berberine-to-berberrubine pathway. The following tables summarize key data from various in vitro and in vivo studies.

Table 1: Contribution of CYP450 Isozymes to Berberine Metabolism

CYP Isozyme Role in Berberine Metabolism Reference(s)
CYP2D6 Primary enzyme involved in the formation of berberine metabolites. [9][12]
CYP1A2 Significant contributor to berberine metabolism, though with lower activity than CYP2D6. [9][12][13]
CYP3A4 Involved in the formation of certain metabolites like demethyleneberberine. [8][12][13]
CYP2E1 Minor role in producing unconjugated metabolites. [9]

| CYP2C19 | Minor role in producing unconjugated metabolites. |[9][13] |

Table 2: Pharmacokinetic & Distribution Data of Berberine and Metabolites

Parameter Value / Observation Organism / Model Reference(s)
Absolute Bioavailability 0.36% - 0.37% Rats [8][15]
Primary Metabolite in Liver This compound (BRB) was a main metabolite (65.1%) of BBR in the liver. in vivo [16]
Metabolite Circulation Phase II metabolites (glucuronides) are the major circulating components in plasma. Rats [15]
Fecal Excretion 18.6% of berberine was excreted in feces as this compound. Rats [14][15]
Cellular Distribution This compound was primarily distributed extracellularly in HepG2 cell cultures. HepG2 Cells [17]

| Intracellular Enrichment | The metabolite demethyleneberberine is highly enriched intracellularly (25.14x higher than extracellularly). | HepG2 Cells |[5][17] |

Experimental Protocols

Investigating the hepatic metabolism of berberine requires robust and reproducible experimental designs. Below are detailed protocols for key in vitro methodologies.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This assay is a standard method to study Phase I metabolism and identify the CYPs involved.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare an NADPH-generating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in a potassium phosphate buffer (pH 7.4).

    • Add pooled HLMs to a final concentration of 0.5-1.0 mg/mL.

    • Add berberine (substrate) at various concentrations (e.g., 1-100 µM) to initiate the reaction. For inhibitor studies, pre-incubate the microsomes with a specific CYP inhibitor (e.g., quinidine for CYP2D6) for 10-15 minutes before adding berberine.[9]

  • Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard (e.g., benzhydramine).[18]

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis:

    • Collect the supernatant and analyze it using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to identify and quantify berberine and its metabolites, including this compound.[12][19]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NADPH-generating system in buffer B Add Human Liver Microsomes (HLMs) A->B C Add Berberine (Substrate) B->C D Incubate at 37°C C->D E Terminate with ice-cold Acetonitrile + Internal Std. D->E F Centrifuge to precipitate protein E->F G Collect Supernatant F->G H UPLC-MS/MS Analysis (Quantify Metabolites) G->H

Figure 2: Experimental workflow for an in vitro liver microsome assay.
Metabolism Studies in Hepatocyte Cell Culture (e.g., HepG2)

This model allows for the study of both Phase I and Phase II metabolism, as well as the distribution of metabolites inside and outside the cells.

  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed cells into multi-well plates and allow them to adhere and grow to 80-90% confluency.

  • Treatment:

    • Remove the culture medium and replace it with a fresh medium containing berberine at the desired concentrations. Include vehicle-only controls.

  • Sample Collection:

    • Incubate for various time points (e.g., 4, 8, 12, 24 hours).

    • At each time point, collect the extracellular medium.

    • Wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication) to obtain the intracellular fraction.

  • Sample Preparation:

    • For both extracellular and intracellular samples, perform protein precipitation with cold acetonitrile containing an internal standard.

    • Centrifuge to remove cell debris and proteins.

  • Analysis:

    • Analyze the supernatant from both fractions by LC-MS/MS to determine the concentrations of berberine and its metabolites, including this compound and its glucuronide conjugates.[17] This allows for the characterization of cellular pharmacokinetics.[17]

Logic for Enzyme Identification

Determining which specific CYP450 isozymes are responsible for a metabolic conversion involves a two-pronged approach: using recombinant enzymes and specific chemical inhibitors. This dual strategy provides strong evidence for an enzyme's role.

G cluster_approaches Confirmatory Approaches cluster_recombinant_exp Experiment cluster_inhibitor_exp Experiment Question Which CYP isozyme metabolizes Berberine? Recombinant Approach 1: Recombinant CYPs Question->Recombinant Inhibitor Approach 2: Chemical Inhibitors in HLMs Question->Inhibitor Incubate_rCYP Incubate Berberine with individual recombinant CYPs (e.g., rCYP2D6, rCYP1A2) Recombinant->Incubate_rCYP Incubate_Inhibitor Incubate Berberine + HLMs with specific inhibitors (e.g., Quinidine for CYP2D6) Inhibitor->Incubate_Inhibitor Measure_rCYP Measure this compound formation Incubate_rCYP->Measure_rCYP Conclusion Conclusion: Identify key isozymes (e.g., CYP2D6 is primary) Measure_rCYP->Conclusion Measure_Inhibitor Measure change in This compound formation Incubate_Inhibitor->Measure_Inhibitor Measure_Inhibitor->Conclusion

References

Initial Screening of Berberrubine's Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberrubine, a derivative of the natural isoquinoline alkaloid berberine, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the initial screening process for evaluating the anticancer activity of this compound. It details the methodologies for key in vitro assays, summarizes available quantitative data, and visualizes the primary signaling pathways implicated in its mechanism of action. While direct research on this compound is emerging, this guide leverages the extensive knowledge of its parent compound, berberine, to propose a robust screening framework.

Introduction

Berberine, a well-studied natural compound, exhibits a broad spectrum of pharmacological activities, including potent anticancer effects. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest across various cancer cell lines.[1][2][3][4] this compound, the 9-demethylated metabolite of berberine, has also shown strong antitumor properties.[5] This guide outlines the foundational experiments for the initial assessment of this compound's anticancer efficacy, drawing parallels from the established bioactivity of berberine.

In Vitro Anticancer Activity

The initial screening of a potential anticancer compound involves determining its cytotoxic effects on cancer cell lines.

Cell Viability and Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. While specific IC50 values for this compound are not yet widely published, data for berberine provides a valuable reference point for experimental design.

Table 1: IC50 Values of Berberine in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Colon CancerHT2952.37 ± 3.4548
Breast CancerMCF-7272.15 ± 11.0648
Breast CancerT47D2548
Cervical CancerHeLa245.18 ± 17.3348
Oral Squamous Cell CarcinomaTca8113218.52 ± 18.7148
Nasopharyngeal CarcinomaCNE2249.18 ± 18.1448
Triple-Negative Breast CancerHCC700.19Not Specified
Triple-Negative Breast CancerBT-200.23Not Specified
Triple-Negative Breast CancerMDA-MB-4680.48Not Specified
Triple-Negative Breast CancerMDA-MB-23116.7Not Specified

Data compiled from multiple sources.[1][6][7]

In Vivo Antitumor Activity of this compound

An early study on the in vivo antitumor activity of this compound and its derivatives against sarcoma-180 ascites in mice demonstrated its potent efficacy.

Table 2: In Vivo Antitumor Activity of this compound and Its Derivatives

CompoundED90 (mg/kg)Therapeutic Index (LD10/ED90)
This compound hydrochloride156.7 - 9.4
9-acetylthis compound chloride237.6 - 8.7
9-benzoylthis compound chloride443.4 - 4.9

ED90: The dose that produces a 90% reduction in the total packed cell volume of sarcoma-180 ascites.[5]

Mechanisms of Anticancer Action

The anticancer effects of berberine, and likely this compound, are attributed to two primary mechanisms: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Berberine has been shown to induce apoptosis through the modulation of key regulatory proteins.[1][8]

A common pathway for apoptosis induction by berberine involves the regulation of the Bcl-2 family of proteins.[1][2] Berberine upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[1]

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bcl-2/Bax Apoptosis Pathway.

Berberine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3][9] Inhibition of this pathway can lead to the induction of apoptosis.

This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR Signaling Pathway.

Cell Cycle Arrest

Berberine can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of arrest (G1 or G2/M) can be cell-type dependent.[2][10][11]

In some cancer cells, berberine induces G1 phase arrest by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and downregulating cyclins (D1, D2, E) and cyclin-dependent kinases (CDKs) (Cdk2, Cdk4, Cdk6).[12]

In other cell lines, berberine causes an arrest at the G2/M phase of the cell cycle.[2]

cluster_G2M G2/M Phase This compound This compound CyclinD_CDK46 Cyclin D / CDK4,6 This compound->CyclinD_CDK46 Downregulation CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 Downregulation p21_p27 p21 / p27 (CDKIs) This compound->p21_p27 Upregulation G2M_Arrest G2/M Arrest This compound->G2M_Arrest S_Phase S Phase CyclinD_CDK46->S_Phase G1_Arrest G1 Arrest CyclinE_CDK2->S_Phase p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 p21_p27->G1_Arrest

Caption: Cell Cycle Arrest Mechanisms.

Experimental Protocols

The following are detailed protocols for the initial in vitro screening of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with this compound at IC50 concentration B 2. Harvest cells at different time points A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes E->F G 7. Analyze by flow cytometry F->G

Caption: Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The initial screening of this compound's anticancer activity should be a systematic process involving the determination of its cytotoxicity, and elucidation of its primary mechanisms of action. The experimental protocols and signaling pathways detailed in this guide, largely based on the extensive research on berberine, provide a solid foundation for these investigations. The potent in vivo antitumor activity already demonstrated for this compound underscores its promise as a lead compound for further anticancer drug development. Future studies should focus on establishing a comprehensive profile of its in vitro activity across a diverse panel of cancer cell lines and further delineating its molecular targets.

References

Methodological & Application

Application Notes and Protocols: Utilizing Berberrubine for the Investigation of Glucose and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing berberrubine, an active metabolite of berberine, in studies focused on glucose and lipid metabolism. This document outlines the core mechanisms of this compound's action, detailed protocols for key experiments, and quantitative data to support experimental design and interpretation.

Introduction

This compound has emerged as a potent modulator of metabolic pathways, demonstrating significant effects on both glucose and lipid homeostasis. Its therapeutic potential in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease is an area of active investigation. Understanding the molecular mechanisms underlying this compound's effects is crucial for its development as a potential therapeutic agent. These notes provide detailed methodologies to explore its impact on key metabolic signaling pathways.

Core Mechanisms of Action

This compound primarily exerts its metabolic effects through several key mechanisms:

  • Activation of AMP-activated protein kinase (AMPK) : AMPK is a central regulator of cellular energy homeostasis. This compound activates AMPK, which in turn stimulates catabolic processes like glycolysis and fatty acid oxidation while inhibiting anabolic pathways such as gluconeogenesis and lipid synthesis.[1][2][3]

  • Inhibition of Mitochondrial Respiratory Chain Complex I : this compound can inhibit mitochondrial complex I, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio.[4][5][6] This shift in cellular energy status is a key trigger for AMPK activation.[1][2]

  • Modulation of Insulin Signaling : Evidence suggests that this compound can enhance insulin sensitivity. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby promoting insulin signaling.[7][8][9] It may also improve insulin-induced glucose uptake and GLUT4 translocation in insulin-resistant cells.[10]

  • Regulation of Gene Expression : this compound influences the expression of key genes involved in metabolism. It can downregulate the expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[11][12] Furthermore, it can suppress the expression of lipogenic transcription factors such as sterol regulatory element-binding protein 1c (SREBP1) and fatty acid synthase (FAS).[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of berberine, the parent compound of this compound. This data can serve as a reference for designing experiments and anticipating potential outcomes with this compound.

Table 1: In Vivo Effects of Berberine on Metabolic Parameters in Diabetic Rats

ParameterControl (Diabetic)Berberine-Treated (Diabetic)Percentage Change
Fasting Blood Glucose (mmol/L)16.7Significantly Lower-
Total CholesterolElevatedReduced-
TriglyceridesElevatedReduced-
PEPCK Protein Level (liver)IncreasedSignificantly Reduced-
G6Pase Protein Level (liver)IncreasedSignificantly Reduced-
FAS Protein Level (liver, fed)IncreasedAttenuated Increase-
FoxO1 Protein (nuclear, liver)IncreasedStrongly Reduced-
SREBP1 Protein (liver)IncreasedDecreased-

Data extracted from a study on diabetic rats treated with berberine (380 mg·kg−1·d−1) for five weeks.[11]

Table 2: In Vitro Effects of Berberine on Cellular Metabolism

Cell LineParameterTreatmentResult
H4IIE HepatocytesOxygen Consumption20 µM Berberine (12 hrs)Decreased
H4IIE HepatocytesAMP/ATP Ratio20 µM Berberine (16 hrs)Increased
C2C12 MyotubesBasal Oxygen Consumption Rate20 µmol/L Berberine (24 hrs)Significantly Decreased
C2C12 MyotubesATP Synthesis20 µmol/L Berberine (24 hrs)Significantly Reduced
C2C12 MyotubesComplex I-linked Respiration20 µmol/L Berberine (24 hrs)Almost Abolished
HepG2 HepatocytesGlucose Consumption5-20 µmol/L Berberine (24 hrs)Increased by 29.91% to 45.91%
HepG2 HepatocytesLactate Release5-40 µmol/L Berberine (24 hrs)Increased by 57.25% to 75.13%
3T3-L1 Adipocytesh-PTP 1B Inhibition (in vitro)BerberineKi value = 91.3 nM (competitive inhibition)

Data compiled from multiple in vitro studies.[6][7][11]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on glucose and lipid metabolism.

Protocol 1: In Vitro Glucose Consumption Assay

Objective: To determine the effect of this compound on glucose uptake by cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes).

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution

  • BSA (Bovine Serum Albumin)

  • Glucose Oxidase Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For C2C12 myoblasts, induce differentiation to myotubes for 6 days.

  • Treatment:

    • Starve the cells in serum-free DMEM supplemented with 0.25% BSA for a suitable period (e.g., 2-4 hours).

    • Treat the cells with various concentrations of this compound in fresh serum-free DMEM containing a known concentration of D-glucose (e.g., 15 mmol/L) for 24 hours. Include a vehicle control group.

  • Sample Collection: After the incubation period, collect the culture medium from each well.

  • Glucose Measurement: Determine the glucose concentration in the collected medium using a glucose oxidase assay kit according to the manufacturer's instructions.

  • Calculation: Calculate glucose consumption by subtracting the final glucose concentration in the medium of treated cells from the initial glucose concentration. Normalize the results to the protein content or cell number in each well.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in metabolic signaling pathways (e.g., AMPK, ACC, Akt, PEPCK, FAS).

Materials:

  • Cultured cells or tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-Akt, anti-Akt, anti-PEPCK, anti-FAS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence reagent

Procedure:

  • Cell/Tissue Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • For tissue samples, homogenize in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Cellular Oxygen Consumption Rate (OCR)

Objective: To evaluate the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • XF cell culture microplates

  • Assay medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • This compound

  • Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture microplate and allow them to adhere and/or differentiate.

  • Treatment: Treat the cells with this compound for the desired duration (e.g., 24 hours).

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • XF Assay:

    • Place the cell culture plate into the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Sequentially inject the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) to assess different parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data using the instrument's software to determine the effects of this compound on mitochondrial respiration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits PTP1B PTP1B This compound->PTP1B inhibits ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production decreases AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio increases AMPK AMPK AMP_ATP_Ratio->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits Glycolysis Glycolysis AMPK->Glycolysis stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation stimulates Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor inhibits Insulin_Signaling Insulin Signaling Insulin_Receptor->Insulin_Signaling

Caption: this compound's multifaceted mechanism of action on metabolic pathways.

cluster_0 Cell Culture & Treatment cluster_1 Glucose Consumption Assay Seed_Cells Seed Cells in 96-well Plate Differentiate_Cells Differentiate Cells (if applicable) Seed_Cells->Differentiate_Cells Starve_Cells Starve Cells Differentiate_Cells->Starve_Cells Treat_Cells Treat with this compound (various concentrations) Starve_Cells->Treat_Cells Collect_Medium Collect Culture Medium Treat_Cells->Collect_Medium Measure_Glucose Measure Glucose (Glucose Oxidase Assay) Collect_Medium->Measure_Glucose Calculate_Consumption Calculate Glucose Consumption & Normalize Measure_Glucose->Calculate_Consumption

Caption: Workflow for the in vitro glucose consumption assay.

cluster_0 Sample Preparation cluster_1 Western Blotting Cell_Treatment Cell/Tissue Treatment with this compound Lysis Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of signaling proteins.

References

Berberrubine: Application Notes for In Vitro Studies on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Berberrubine, an isoquinoline alkaloid and a major metabolite of berberine, has garnered significant interest for its potential therapeutic effects, particularly in the context of metabolic diseases and cancer. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying liver function, toxicity, and the efficacy of therapeutic compounds. This document provides detailed application notes and protocols for investigating the effects of this compound on HepG2 cells, focusing on key cellular processes such as cell viability, apoptosis, cell cycle, and metabolic regulation.

Data Presentation: Quantitative Effects of this compound on HepG2 Cells

The following tables summarize the quantitative data on the effects of this compound on HepG2 cells, as reported in various studies.

Table 1: Cytotoxicity of this compound in HepG2 Cells

AssayDuration of TreatmentIC50 Value (µM)Reference
MTT Assay48 hours92 - 118[1][2][3]
Neutral Red Uptake48 hours~100[3]
MTT Assay24 hours~40 (40% reduction in viability)[4]

Table 2: Induction of Apoptosis by this compound in HepG2 Cells

Treatment Concentration (µM)Duration of TreatmentAssayKey FindingsReference
5048 hoursAnnexin V/PI StainingDose-dependent increase in apoptosis.[5]
50, 100Not SpecifiedAnnexin V/PI StainingIncrease in early and late apoptotic cells.[6]
50 - 20048 hoursAnnexin V/PI StainingMorphological changes indicative of apoptosis.[3]

Table 3: Effects of this compound on HepG2 Cell Cycle

Treatment Concentration (µM)Duration of TreatmentKey FindingsReference
Starting at 3.12524 hoursDose-dependent G1 and G2/M arrest.[7]
Not SpecifiedNot SpecifiedIncreased levels of AKAP12, which interacts with Cyclin D1 to mediate cell cycle arrest.[1][2]
In combination with X-raysNot SpecifiedRobust G2/M arrest.[8]

Table 4: Metabolic Effects of this compound in HepG2 Cells

ProcessTreatment Concentration (µM)Key FindingsReference
Glucose Consumption0.1 - 2.5Stimulated glucose consumption.[9][10]
Glucose UptakeNot SpecifiedEnhanced glucose uptake.[11][12]
Lipid Accumulation0.1 - 2.5Reduced intracellular lipid accumulation in oleic acid-treated cells.[9][10][13]
Lipogenic Gene Expression10Decreased expression of SREBP-1, FAS-1, and ACCα in palmitate-incubated cells.[14]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis in this compound-treated HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 µM) for 48 hours.[5]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for determining the effect of this compound on the cell cycle distribution of HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[7]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways in HepG2 cells.

AMPK Signaling Pathway in Metabolism

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is crucial for its beneficial effects on glucose and lipid metabolism.[9][10][13]

AMPK_Pathway This compound This compound AMPK AMPKα1 activation This compound->AMPK ACC ↓ p-ACC AMPK->ACC Raptor ↓ p-Raptor AMPK->Raptor Glucose_Metabolism ↑ Glucose Consumption ↓ Glucose Production AMPK->Glucose_Metabolism Lipid_Metabolism ↓ Lipid Accumulation ↓ Lipogenic Gene Expression AMPK->Lipid_Metabolism NFkB_Pathway This compound This compound NFkB ↓ NF-κB p65 This compound->NFkB Apoptosis ↑ Apoptosis NFkB->Apoptosis Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Metabolic Assays cluster_3 Molecular Analysis HepG2 HepG2 Cell Culture Treatment This compound Treatment (Dose & Time Course) HepG2->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle Glucose Glucose Uptake/ Consumption Treatment->Glucose Lipid Lipid Accumulation (Oil Red O) Treatment->Lipid WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot qPCR RT-qPCR (Gene Expression) Glucose->qPCR Lipid->qPCR

References

Application Notes and Protocols: Berberrubine in High-Fat Diet-Induced Insulin Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberrubine, a primary metabolite of berberine, is an isoquinoline alkaloid with significant potential in metabolic research. These application notes provide a comprehensive overview of the use of this compound in preclinical studies investigating high-fat diet (HFD)-induced insulin resistance. The protocols and data presented herein are synthesized from multiple studies to guide researchers in designing and executing robust experiments to evaluate the therapeutic efficacy of this compound and similar compounds.

Berberine and its metabolites have demonstrated beneficial effects on glucose and lipid metabolism.[1][2] In animal models of diet-induced obesity, berberine administration has been shown to reduce body weight, improve glucose tolerance, and decrease plasma triglycerides.[3] Mechanistically, berberine activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[3][4][5] This activation leads to the downregulation of genes involved in lipogenesis and upregulation of those involved in energy expenditure.[3] Furthermore, berberine has been observed to modulate insulin signaling pathways, such as the PI3K/Akt pathway, and exert anti-inflammatory effects, contributing to its insulin-sensitizing properties.[6][7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of berberine (the parent compound of this compound) in high-fat diet-induced obese and insulin-resistant rodent models. This data provides a reference for expected outcomes and dose-ranging studies.

Table 1: Effects of Berberine on Metabolic Parameters in HFD-Fed Mice

ParameterAnimal ModelTreatment GroupDosageDuration% Change vs. HFD ControlReference
Body WeightC57BL/6J MiceHFD + Berberine200 mg/kg/day8 weeksSignificant reduction[10]
C57BL/6J MiceHFD + Berberine100 mg/kg/day4 weeksNo significant change[11]
db/db MiceBerberineNot specifiedNot specifiedReduction[3]
Fasting Blood GlucoseHFD-fed MiceHFD + Berberine200 mg/kg4 weeksSignificantly lower[1]
Serum TriglyceridesC57BL/6J MiceHFD + Berberine200 mg/kg/day8 weeksSignificantly lower[10]
HFD-fed RatsBerberineNot specifiedNot specifiedReduction[3]
HFD-fed MiceHFD + Berberine200 mg/kg4 weeksSignificantly reduced[1]
Serum Total CholesterolHFD-fed MiceHFD + Berberine200 mg/kg4 weeksSignificantly reduced[1]
Serum LDL-CHFD-fed MiceHFD + Berberine200 mg/kg4 weeksSignificantly reduced[1]
Serum InsulinC57BL/6J MiceHFD + Berberine200 mg/kg/day8 weeksSignificantly lower[10]
Serum LeptinC57BL/6J MiceHFD + Berberine200 mg/kg/day8 weeksSignificantly lower[10]

Table 2: Comparison of Berberine and Metformin

FeatureBerberineMetforminReference
Mechanism Activates AMPK pathwayActivates AMPK pathway[5]
Regulation Dietary Supplement (Not FDA regulated)FDA-approved medication[5]
Efficacy Hypoglycemic effect comparable to metformin in some studies.Gold standard for lowering high blood glucose.[4][7]
Onset of Action May take 3-6 months to see a decline in A1C.Typically faster and more significant decline in A1C.[4]

Key Experimental Protocols

Protocol 1: Induction of High-Fat Diet (HFD)-Induced Insulin Resistance in Mice

Objective: To establish a reliable mouse model of obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice (5-6 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Metabolic cages for food intake monitoring

  • Animal scale

Procedure:

  • Acclimate mice for one week on a standard chow diet.

  • Randomly divide mice into two groups: Control (low-fat diet, LFD) and HFD.

  • House mice individually or in small groups and provide ad libitum access to their respective diets and water.

  • Monitor body weight weekly for 12-16 weeks.[11]

  • Monitor food intake regularly to ensure comparable consumption within groups.

  • At the end of the induction period, confirm the insulin-resistant phenotype by performing Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) (see Protocols 2 and 3).

Protocol 2: Oral Glucose Tolerance Test (GTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Syringes for intraperitoneal (IP) injection

  • Restrainers for blood collection

Procedure:

  • Fast mice for 6 hours (with free access to water).[12]

  • Collect a baseline blood sample (t=0 min) from the tail vein and measure blood glucose.

  • Administer glucose solution via intraperitoneal injection.[11]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.[12]

  • Measure blood glucose at each time point.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Protocol 3: Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin.

Materials:

  • Human insulin solution (0.75-1 U/kg body weight)

  • Handheld glucometer and test strips

  • Syringes for IP injection

  • Restrainers for blood collection

Procedure:

  • Fast mice for 4-6 hours (with free access to water).[11][12]

  • Collect a baseline blood sample (t=0 min) from the tail vein and measure blood glucose.

  • Administer insulin via intraperitoneal injection.[11]

  • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

  • Measure blood glucose at each time point.

  • Plot the percentage decrease in blood glucose from baseline over time.

Protocol 4: this compound Administration

Objective: To treat HFD-fed mice with this compound to evaluate its effects on insulin resistance.

Materials:

  • This compound (or Berberine)

  • Vehicle (e.g., phosphate-buffered saline (PBS), 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • After the HFD induction period (e.g., 12 weeks), divide the HFD mice into two groups: HFD + Vehicle and HFD + this compound.

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., 100-300 mg/kg/day).[11][13]

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).[11]

  • Continue to monitor body weight and food intake throughout the treatment period.

  • At the end of the treatment period, repeat GTT and ITT assessments and collect tissues for further analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound's parent compound, berberine, improves insulin sensitivity through multiple signaling pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK).

BBR Berberine/ This compound AMPK AMPK BBR->AMPK Activates mTOR mTOR BBR->mTOR Inhibits IRS1_Ser IRS-1 (Serine Phosphorylation) BBR->IRS1_Ser Inhibits Inflammation Inflammation BBR->Inflammation Reduces IRE1 IRE1 BBR->IRE1 Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Energy_Expenditure Energy Expenditure AMPK->Energy_Expenditure Promotes mTOR->IRS1_Ser Promotes PI3K PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Receptor Insulin Receptor IRS1_Tyr IRS-1 (Tyrosine Phosphorylation) Insulin_Receptor->IRS1_Tyr Activates IRS1_Tyr->PI3K GSK3b GSK-3β IRE1->GSK3b GSK3b->Inflammation cluster_diet Diet Groups cluster_treatment Treatment Groups Start Start: 5-6 week old mice Acclimation Acclimation (1 week) Start->Acclimation Diet Dietary Intervention (12-16 weeks) Acclimation->Diet LFD Low-Fat Diet HFD High-Fat Diet Diet->HFD Endpoint Endpoint Analysis Treatment Treatment Phase (4-8 weeks) HFD->Treatment HFD_Vehicle HFD + Vehicle Treatment->HFD_Vehicle HFD_BBR HFD + this compound HFD_Vehicle->Endpoint HFD_BBR->Endpoint GTT_ITT GTT / ITT Endpoint->GTT_ITT Tissue Tissue Collection & Molecular Analysis Endpoint->Tissue

References

Protocol for Assessing Berberrubine's Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberrubine, a primary metabolite of berberine, is an isoquinoline alkaloid found in several medicinal plants.[1][2] Emerging evidence suggests that this compound possesses significant pharmacological activities, including anti-inflammatory, glucose-lowering, and lipid-lowering effects, which may be more potent than its parent compound, berberine.[2][3] Notably, recent studies indicate that this compound can alleviate non-alcoholic fatty liver disease by modulating the gut microbiota and improving glucose and lipid metabolism.[4] Like berberine, this compound's interaction with the gut microbiota is a critical area of research, as it may underpin many of its therapeutic benefits.[5][6][7] This document provides a detailed protocol for assessing the effects of this compound on the gut microbiota, encompassing in vivo studies, 16S rRNA gene sequencing, and metabolomic analysis.

In Vivo Animal Study Protocol

This protocol outlines a typical in vivo experiment to assess the impact of this compound on the gut microbiota of a mouse model.

1.1. Experimental Animals and Housing

  • Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used.

  • Acclimatization: Acclimatize mice for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).

  • Housing: House mice in sterile cages with free access to sterilized standard chow and water.

1.2. Experimental Design

  • Groups:

    • Control Group: Administered vehicle (e.g., sterile saline or carboxymethylcellulose sodium).

    • This compound Group: Administered this compound at a specific dosage. Dosages from studies on the parent compound berberine, often in the range of 100-200 mg/kg body weight, can be used as a starting point.[5]

  • Administration: Administer this compound or vehicle orally by gavage daily for a predetermined period (e.g., 4-8 weeks).

  • Diet: A standard chow diet is typically used. For specific disease models, a high-fat diet may be employed to induce metabolic disorders.

1.3. Sample Collection

  • Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline and at the end of the treatment period.[8] Immediately freeze samples in liquid nitrogen and store them at -80°C for subsequent 16S rRNA sequencing and metabolomic analysis.[9]

  • Tissue Sample Collection: At the end of the experiment, euthanize mice and collect intestinal contents (e.g., cecal contents) and tissues (e.g., colon, liver) for further analysis.

Quantitative Data Summary: In Vivo Study Parameters

ParameterRecommendationCitation
Animal ModelC57BL/6J mice, 6-8 weeks oldN/A
Group Size8-12 mice per groupN/A
This compound Dosage100-200 mg/kg/day (oral gavage)[5]
Treatment Duration4-8 weeks[5]
Fecal Sample Storage-80°C[9]

16S rRNA Gene Sequencing Protocol

This protocol details the steps for analyzing the gut microbial community composition from fecal samples.

2.1. DNA Extraction

  • Use a commercial DNA extraction kit specifically designed for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit) to ensure high-quality DNA.

  • Follow the manufacturer's instructions, which typically involve bead-beating for mechanical lysis of bacterial cells.

2.2. PCR Amplification of the 16S rRNA Gene

  • Target Region: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

  • Primers:

    • Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'

    • Reverse Primer (805R): 5'-GACTACHVGGGTATCTAATCC-3'

  • PCR Reaction: Perform PCR in a 25 µL reaction volume containing 12.5 µL of 2x KAPA HiFi HotStart ReadyMix, 1 µL of each primer (10 µM), and 2.5 µL of template DNA (1 ng/µL).

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Final extension: 72°C for 5 minutes.

2.3. Library Preparation and Sequencing

  • Library Preparation: Use a commercial kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®) to prepare the sequencing library. This involves end-repair, A-tailing, adapter ligation, and library enrichment PCR.

  • Sequencing: Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq or NovaSeq platform.

2.4. Bioinformatic Analysis

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Data Processing: Use QIIME 2 (Quantitative Insights Into Microbial Ecology 2) for data analysis.

    • Demultiplexing: Separate reads based on their barcodes.

    • Denoising: Use DADA2 or Deblur to denoise the sequences and generate amplicon sequence variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to ASVs using a pre-trained classifier (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) to assess within-sample and between-sample diversity, respectively.

Experimental Workflow for 16S rRNA Sequencing

experimental_workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis fecal_sample Fecal Sample Collection dna_extraction DNA Extraction fecal_sample->dna_extraction pcr 16S rRNA PCR Amplification dna_extraction->pcr library_prep Library Preparation pcr->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Quality Control sequencing->quality_control qiime2 QIIME 2 Analysis quality_control->qiime2 statistical_analysis Statistical Analysis qiime2->statistical_analysis

Caption: Workflow for 16S rRNA gene sequencing analysis.

Fecal Metabolomics Protocol for Short-Chain Fatty Acids (SCFAs)

This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) in fecal samples.

3.1. Sample Preparation

  • Weigh approximately 50 mg of frozen fecal sample.

  • Add 1 mL of a solution containing 5 M NaOH and an internal standard (e.g., 2-ethylbutyric acid).

  • Homogenize the sample thoroughly using a vortex mixer and a bead-beater.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

3.2. Derivatization

  • To 100 µL of the supernatant, add 50 µL of pyridine and 50 µL of propyl chloroformate.

  • Vortex for 1 minute.

  • Add 200 µL of hexane and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the derivatized SCFAs to a new vial for GC-MS analysis.

3.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 5 minutes.

  • Data Analysis: Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard.

Quantitative Data Summary: Expected Changes in Gut Microbiota and Metabolites with this compound Treatment

CategoryExpected ChangePotential ImpactCitation
Microbial Composition Increase in Akkermansia, Bifidobacterium, LactobacillusImproved gut barrier function, reduced inflammation[6][10]
Decrease in Firmicutes to Bacteroidetes ratioAssociated with a leaner phenotype[7]
Metabolites Increase in Short-Chain Fatty Acids (SCFAs)Energy source for colonocytes, anti-inflammatory effects[6][7]
Modulation of Bile Acid MetabolismRegulation of lipid and glucose metabolism[5]

In Vitro Anaerobic Fermentation Protocol

This protocol allows for the direct assessment of this compound's effects on a complex microbial community in a controlled environment.

4.1. Fecal Slurry Preparation

  • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

  • Filter the slurry through a sterile gauze to remove large particulate matter.

4.2. Fermentation

  • Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients.

  • Dispense the medium into anaerobic culture tubes.

  • Add the fecal slurry to the tubes to a final concentration of 1-5%.

  • Add this compound to the desired final concentration (e.g., 50, 100, 200 µg/mL). Include a vehicle control.

  • Incubate the tubes at 37°C under anaerobic conditions for 24-48 hours.

4.3. Analysis

  • At the end of the incubation period, collect samples for 16S rRNA sequencing and SCFA analysis as described in the previous sections.

  • Plate counts on selective agar can also be performed to enumerate specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

Signaling Pathway Analysis: TLR4

Berberine has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in gut inflammation.[11] It is plausible that this compound exerts similar effects.

5.1. Rationale

  • Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4.

  • Increased intestinal permeability can lead to elevated levels of circulating LPS, triggering a pro-inflammatory cascade that contributes to metabolic diseases.[12][13]

  • Berberine can suppress the activation of the TLR4 pathway, thereby reducing inflammation.[11]

5.2. Experimental Approach

  • Gene Expression Analysis: Use RT-qPCR to measure the expression of key genes in the TLR4 signaling pathway (e.g., Tlr4, Myd88, Nfkb) in intestinal tissues from the in vivo study.

  • Protein Analysis: Use Western blotting or ELISA to measure the protein levels of TLR4 and downstream signaling molecules (e.g., phosphorylated NF-κB).

  • LPS Measurement: Measure plasma LPS levels using a limulus amebocyte lysate (LAL) assay.

Signaling Pathway Diagram: this compound's Potential Modulation of the TLR4 Pathway

tlr4_pathway cluster_gut Gut Lumen cluster_cell Intestinal Epithelial Cell This compound This compound tlr4 TLR4 This compound->tlr4 Inhibits lps LPS (from Gram-negative bacteria) lps->tlr4 Activates myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb inflammation Pro-inflammatory Cytokines nfkb->inflammation Induces

Caption: Potential inhibition of the TLR4 signaling pathway by this compound.

This comprehensive protocol provides a robust framework for investigating the effects of this compound on the gut microbiota. By combining in vivo studies with detailed molecular analyses, researchers can elucidate the mechanisms by which this compound modulates the gut microbial ecosystem and its subsequent impact on host health. These investigations are crucial for the development of this compound as a potential therapeutic agent for a range of metabolic and inflammatory diseases.

References

Synthesis of Berberrubine Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of berberrubine derivatives with enhanced bioactivity. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and drug discovery. The following sections detail the synthesis of 9-O-substituted this compound derivatives and protocols for evaluating their anticancer, anti-inflammatory, and antimicrobial activities.

I. Introduction

Berberine, a natural isoquinoline alkaloid, exhibits a wide range of pharmacological activities. However, its clinical application is often limited by poor absorption and moderate potency.[1] this compound, a key metabolite of berberine, serves as a versatile scaffold for chemical modification to improve its bioactive potential.[2][3][4] Structural modifications, particularly at the C-9 position, have been shown to significantly enhance the anticancer, anti-inflammatory, and antimicrobial properties of the parent compound.[1][5][6] This document outlines the synthesis of various 9-O-acyl and 9-O-alkyl this compound derivatives and provides protocols for their biological evaluation.

II. Synthesis of 9-O-Substituted this compound Derivatives

The synthesis of 9-O-substituted this compound derivatives generally involves a two-step process: the demethylation of berberine to yield this compound, followed by the O-alkylation or O-acylation at the C-9 position.

Experimental Protocol: General Synthesis

Step 1: Synthesis of this compound (2) from Berberine (1)

This compound can be readily derived from berberine by pyrolysis.[2] A common method involves heating berberine chloride in a high-boiling point solvent.

  • Reagents and Materials: Berberine chloride, Dimethylformamide (DMF)

  • Procedure:

    • Dissolve berberine chloride (1) in DMF.

    • Heat the mixture at 190°C.[7]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product, this compound (2).

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 9-O-Acyl/Alkyl this compound Derivatives

The hydroxyl group at the C-9 position of this compound can be functionalized through esterification or etherification.[2][8]

  • Reagents and Materials: this compound (2), Acyl chlorides or Alkyl halides, Acetonitrile (CH3CN), Triethylamine (TEA) or other suitable base.

  • Procedure for 9-O-Acylation:

    • Suspend this compound (2) in acetonitrile.

    • Add triethylamine to the suspension.

    • Add the desired acyl chloride dropwise at room temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Isolate the product by filtration and wash with acetonitrile to obtain the 9-O-acylthis compound derivative.[8]

  • Procedure for 9-O-Alkylation:

    • Follow a similar procedure to acylation, substituting the acyl chloride with the corresponding alkyl halide.

    • The reaction may require heating depending on the reactivity of the alkyl halide.

    • Isolate and purify the 9-O-alkylthis compound derivative.[2]

G cluster_synthesis Synthesis Workflow Berberine Berberine Demethylation Demethylation (Pyrolysis) Berberine->Demethylation This compound This compound Demethylation->this compound Functionalization O-Acylation or O-Alkylation This compound->Functionalization Derivatives 9-O-Substituted This compound Derivatives Functionalization->Derivatives Purification Purification & Characterization Derivatives->Purification

Caption: General workflow for the synthesis of 9-O-substituted this compound derivatives.

III. Evaluation of Biological Activity

A. Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative and apoptosis-inducing activities in various cancer cell lines.[1][9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Lines: HeLa (cervical cancer), HL-60 (leukemia), MCF-7 (breast cancer), SW-1990 (pancreatic cancer), SMMC-7721 (liver cancer).[1][10]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized this compound derivatives for 48 hours.[1][9]

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

DerivativeCell LineIC50 (µM)Reference
Berberine HL-60>20[1]
Derivative 3 *HL-600.7[1]
Compound 16 SW-19908.54 ± 1.97[7][10]
Compound 16 SMMC-772111.87 ± 1.83[7][10]
Compound 36 MCF-712.57 ± 1.96[7][10]
Derivative 8 A5493.24 - 7.30[11]

*9-(3-bromopropoxy)-10-methoxy-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide

B. Anti-inflammatory Activity

This compound derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][12]

  • Cell Line: RAW264.7 murine macrophage cell line.[5]

  • Procedure:

    • Culture RAW264.7 cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the this compound derivatives.

    • Nitric Oxide (NO) Measurement: After 24 hours, measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • TNF-α and IL-6 Measurement: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

CompoundInhibition of NO Production (IC50, µM)Inhibition of TNF-α Production (Inhibition % at 20 µM)Inhibition of IL-6 Production (Inhibition % at 20 µM)Reference
Berberine 24.5 ± 2.335.2 ± 3.128.7 ± 2.5[12]
Derivative 3i 8.9 ± 0.765.8 ± 4.258.3 ± 3.9[5][12]
Derivative 5e 12.6 ± 1.158.4 ± 3.751.6 ± 3.3[5][12]
C. Antimicrobial Activity

Derivatives with lipophilic substituents at the C-9 position exhibit enhanced antimicrobial activity, particularly against Gram-positive bacteria and fungi.[2][3]

  • Microorganisms: Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Candida albicans (fungus).[13]

  • Procedure:

    • Use a two-fold serial dilution method in a 96-well microplate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DerivativeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Berberine 128128>128[3]
9-O-Octanoylthis compound 8416[2]
9-O-Decanoylthis compound 428[2]
9-O-Lauroylthis compound 214[2][3]
9-O-Hexylthis compound 8416[2]
9-O-Octylthis compound 428[2]
9-O-Decylthis compound 428[2]

IV. Signaling Pathways

The enhanced bioactivity of this compound derivatives can be attributed to their modulation of key signaling pathways.

A. NF-κB Signaling Pathway in Inflammation

Several 9-O-substituted berberine derivatives exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5][14] This involves inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][14]

G cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 NFkB_complex p65/IκBα (Inactive) p65_active p65 (Active) Nucleus Nucleus p65_active->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Transcription Berberrubine_derivatives This compound Derivatives Berberrubine_derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

B. MAPK Signaling Pathway in Cancer

Certain hydrophobic berberine derivatives induce apoptosis in cancer cells by modulating the MAPK signaling pathway.[11] This involves the downregulation of phosphorylated ERK (p-ERK), a survival mediator, and the upregulation of stress-activated kinases p38 and JNK, which promote apoptosis.[11]

G cluster_pathway MAPK Signaling Pathway in Cancer Berberrubine_derivatives This compound Derivatives ERK ERK Berberrubine_derivatives->ERK Inhibits Phosphorylation p38 p38 Berberrubine_derivatives->p38 Promotes Phosphorylation JNK JNK Berberrubine_derivatives->JNK Promotes Phosphorylation pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes pp38 p-p38 p38->pp38 Apoptosis Apoptosis pp38->Apoptosis Promotes pJNK p-JNK JNK->pJNK pJNK->Apoptosis Promotes

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

C. FXR Signaling Pathway in Metabolism

Berberine and its metabolite this compound can activate the intestinal Farnesoid X Receptor (FXR) signaling pathway.[15] This activation contributes to a hypoglycemic effect by inhibiting the expression of genes involved in hepatic gluconeogenesis.[15]

G cluster_pathway FXR Signaling Pathway in Metabolism This compound This compound Intestinal_FXR Intestinal FXR This compound->Intestinal_FXR Activates FXR_activation FXR Activation Intestinal_FXR->FXR_activation Hepatic_Gluconeogenesis_Genes Hepatic Gluconeogenesis Genes FXR_activation->Hepatic_Gluconeogenesis_Genes Inhibits Expression Hepatic_Gluconeogenesis Hepatic Gluconeogenesis Hepatic_Gluconeogenesis_Genes->Hepatic_Gluconeogenesis Drives Blood_Glucose Blood Glucose Hepatic_Gluconeogenesis->Blood_Glucose Increases

Caption: Activation of the intestinal FXR signaling pathway by this compound.

V. Conclusion

The synthesis of this compound derivatives, particularly through modification at the C-9 position, presents a promising strategy for developing novel therapeutic agents with enhanced bioactivity. The protocols and data presented herein provide a valuable resource for researchers in the design, synthesis, and evaluation of new this compound-based compounds for the treatment of cancer, inflammation, and microbial infections. Further structure-activity relationship studies are warranted to optimize the pharmacological profiles of these derivatives.

References

Application Notes and Protocols for Cell-Based Chemiluminescent Assay for Berberrubine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberrubine, a primary metabolite of the natural alkaloid berberine, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Compared to its parent compound, this compound exhibits improved bioavailability, making it an attractive candidate for therapeutic development.[3] A key mechanism underlying its anti-inflammatory properties is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][5] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[6][7] This application note provides a detailed protocol for a cell-based chemiluminescent reporter assay to quantitatively assess the inhibitory activity of this compound on the NF-κB pathway.

The assay principle relies on a genetically engineered mammalian cell line that stably expresses the firefly luciferase reporter gene under the control of NF-κB response elements.[8][9] Upon stimulation with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the transcription of the luciferase gene.[9] The expressed luciferase enzyme then catalyzes the oxidation of luciferin, resulting in the emission of light.[10] The chemiluminescent signal, which is proportional to NF-κB activity, can be quantified using a luminometer. By treating the cells with this compound, its potential to inhibit this pathway can be measured as a reduction in light output. A crucial counter-assay to measure cell viability is also described to ensure that the observed inhibition is not a result of general cytotoxicity.[11]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the targeted biological pathway and the general experimental workflow for assessing this compound's activity.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB_complex IkBa->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_P->Proteasome This compound This compound This compound->IKK Inhibition DNA NF-κB Response Element NFkB_nuc->DNA Luciferase Luciferase Gene Transcription DNA->Luciferase

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental_Workflow A 1. Cell Culture Seed NF-κB reporter cells in 96-well plates B 2. Compound Treatment Add this compound dilutions and TNF-α stimulus A->B C 3. Incubation Incubate for optimal time (e.g., 6-8 hours) B->C D 4. Cell Lysis & Reagent Addition Add luciferase substrate (Assay 1) or ATP detection reagent (Assay 2) C->D E 5. Signal Measurement Read chemiluminescence on a plate reader D->E F 6. Data Analysis Normalize data, plot dose-response curves, and calculate IC50 E->F

References

Application Notes and Protocols for Utilizing Berberrubine to Inhibit Hepatic Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate precursors, is a critical pathway in maintaining blood glucose homeostasis. However, its dysregulation is a key contributor to the hyperglycemia observed in type 2 diabetes and other metabolic disorders. Berberrubine, a primary metabolite of the natural compound berberine, has emerged as a potent inhibitor of hepatic gluconeogenesis, offering a promising therapeutic avenue.[1] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in in vitro and in vivo research settings.

This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.[2] Activation of AMPK by this compound leads to the downstream inhibition of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic glucose output.[2][3][4]

Mechanism of Action: The AMPK-Mediated Signaling Cascade

This compound's inhibitory effect on hepatic gluconeogenesis is orchestrated through a well-defined signaling pathway. Upon entering hepatocytes, this compound activates AMPK. This activation initiates a cascade of events that culminate in the suppression of gluconeogenic gene expression.

A primary mechanism involves the AMPK-mediated phosphorylation of Forkhead box protein O1 (FOXO1).[2] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby preventing it from acting as a transcription factor for the genes encoding PEPCK and G6Pase.[2][5] By inhibiting the transcription of these rate-limiting enzymes, this compound effectively curtails the liver's ability to produce glucose.

cluster_AMPK AMPK Activation This compound This compound AMPK AMPK This compound->AMPK Activates p_AMPK p-AMPK (Active) This compound->p_AMPK FOXO1_n FOXO1 (Nuclear) p_AMPK->FOXO1_n Phosphorylates FOXO1_c p-FOXO1 (Cytoplasmic) FOXO1_n->FOXO1_c Nuclear Exclusion PEPCK_G6Pase PEPCK & G6Pase Gene Transcription FOXO1_n->PEPCK_G6Pase Promotes FOXO1_c->PEPCK_G6Pase Inhibits Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis Leads to

Caption: this compound-mediated inhibition of hepatic gluconeogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its parent compound, berberine, on key metabolic parameters related to hepatic gluconeogenesis.

Table 1: In Vivo Effects of this compound on Serum Glucose

CompoundDosageAnimal ModelDuration% Decrease in Serum GlucoseReference
This compound (M1)50 mg/kgHigh-fat diet-induced obese mice-48.14%[3]
Berberine150 mg/kgHigh-fat diet-induced obese mice-23.15%[3]

Table 2: In Vitro Dose-Dependent Effect of Berberine on Glucose Consumption in HepG2 Cells

CompoundConcentration% Increase in Glucose ConsumptionReference
Berberine5 x 10-6 mol/L32%[6]
Berberine1 x 10-4 mol/L60%[6]

Table 3: Effect of this compound on Gluconeogenic Gene Expression

CompoundTarget GenesEffectReference
This compound (M1)PEPCK, G6PaseSignificantly decreased mRNA levels[3][4]

Experimental Protocols

Detailed methodologies for key experiments to investigate the inhibitory effects of this compound on hepatic gluconeogenesis are provided below.

In Vitro Glucose Production Assay in HepG2 Cells

This protocol is designed to measure the rate of gluconeogenesis in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glucose production medium (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

  • This compound (stock solution in DMSO)

  • Glucose oxidase assay kit

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Seeding: Seed HepG2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Wash the cells twice with PBS.

    • Starve the cells in serum-free DMEM for 12-16 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) in serum-free DMEM for 24 hours.

  • Glucose Production:

    • Wash the cells twice with PBS to remove any residual glucose and treatment media.

    • Add 500 µL of glucose production medium to each well.

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Collect the supernatant from each well.

    • Measure the glucose concentration in the supernatant using a glucose oxidase assay kit according to the manufacturer's instructions.

    • Lyse the cells in the wells and determine the total protein concentration using a BCA protein assay kit.

  • Data Analysis: Normalize the glucose production to the total protein concentration for each well.

start Start culture Culture HepG2 Cells start->culture seed Seed in 24-well Plates culture->seed treat Treat with this compound seed->treat incubate Incubate with Glucose Production Medium treat->incubate measure Measure Glucose & Protein incubate->measure end End measure->end

Caption: In Vitro Glucose Production Assay Workflow.
In Vivo Study Using a High-Fat Diet and Streptozotocin-Induced Diabetic Rat Model

This protocol describes the induction of a type 2 diabetes model in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Normal chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • Acclimatize rats for one week on a normal chow diet.

    • Divide rats into a control group (normal chow) and an HFD group.

    • Feed the HFD group the high-fat diet for 4-8 weeks to induce insulin resistance.[8][9][10]

    • After the HFD feeding period, inject the HFD group with a single low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally), freshly dissolved in cold citrate buffer.[9][11] The control group receives an injection of citrate buffer only.

    • Monitor blood glucose levels. Rats with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic.[12]

  • Treatment:

    • Divide the diabetic rats into a vehicle treatment group and a this compound treatment group.

    • Administer this compound (e.g., 50 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).

  • Pyruvate Tolerance Test (PTT):

    • At the end of the treatment period, fast the rats overnight (12-16 hours).

    • Measure baseline blood glucose (t=0).

    • Administer sodium pyruvate (2 g/kg, intraperitoneally).[13]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[13]

  • Data Analysis: Calculate the area under the curve (AUC) for the PTT to assess hepatic gluconeogenesis.

start Start acclimatize Acclimatize Rats start->acclimatize hfd High-Fat Diet Feeding acclimatize->hfd stz STZ Injection hfd->stz confirm Confirm Diabetes stz->confirm treat This compound Treatment confirm->treat ptt Pyruvate Tolerance Test treat->ptt end End ptt->end

Caption: In Vivo Diabetic Animal Model and Treatment Workflow.
Western Blot Analysis of AMPK Signaling Pathway

This protocol details the detection of key proteins in the AMPK signaling pathway to elucidate the molecular mechanism of this compound.

Materials:

  • Treated cells or liver tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-FOXO1, anti-FOXO1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenized liver tissue in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply chemiluminescent substrate to the membrane.

    • Visualize protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize all samples to the loading control (β-actin).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for managing hyperglycemia by inhibiting hepatic gluconeogenesis. Its mechanism of action, centered on the activation of the AMPK signaling pathway, provides a solid foundation for further research and drug development. The protocols outlined in this document offer a comprehensive guide for researchers to investigate and validate the effects of this compound in both in vitro and in vivo models. These studies will be crucial in advancing our understanding of this compound's therapeutic utility and paving the way for its potential clinical application in the treatment of metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Low Bioavailability of Berberine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of berberine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. FAQs: Understanding the Bioavailability Challenge

Q1: Why is the oral bioavailability of berberine so low?

A1: The low oral bioavailability of berberine, often reported to be less than 1%, is a significant hurdle in its clinical application.[1] This is attributed to several factors:

  • Poor Absorption: Berberine's high water solubility and low lipophilicity hinder its passive diffusion across the intestinal epithelial cell membrane.[2][3]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-glycoprotein efflux pump located in intestinal enterocytes. This pump actively transports berberine back into the intestinal lumen, limiting its absorption.[4][5]

  • Extensive First-Pass Metabolism: After absorption, berberine undergoes significant metabolism in both the intestine and the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[4][6] This rapid breakdown reduces the amount of active berberine reaching systemic circulation.

  • Rapid Systemic Elimination: Once in the bloodstream, berberine and its metabolites are quickly cleared from the body.[1][7]

Q2: What are the major metabolites of berberine and do they have biological activity?

A2: Berberine is extensively metabolized into various phase I and phase II metabolites. The primary phase I metabolites include berberrubine (M1), demethyleneberberine (M2), jatrorrhizine (M3), and thalifendine.[5][8] These are then often conjugated to form phase II metabolites like glucuronides and sulfates.[8][9] Notably, some of these metabolites, such as this compound and demethyleneberberine, have been shown to possess pharmacological activities similar to or even greater than berberine itself, contributing to its overall therapeutic effects.[10]

Q3: What is the typical pharmacokinetic profile of orally administered berberine in preclinical models?

A3: In animal models, orally administered berberine exhibits rapid absorption, with peak plasma concentrations (Cmax) reached relatively quickly. However, the absolute bioavailability is consistently low. For instance, in rats, the absolute bioavailability has been reported to be as low as 0.37%.[8][9] Despite low plasma levels, berberine and its metabolites show significant distribution to various tissues, including the liver, heart, kidneys, and brain, where they can exert their pharmacological effects.[1]

II. Troubleshooting Guide: Common Experimental Issues

A. In Vitro Permeability Assays (e.g., Caco-2 cell model)

Q4: My in vitro Caco-2 cell permeability assay shows very low apparent permeability (Papp) for berberine, making it difficult to assess the effect of my novel formulation. What can I do?

A4: This is a common observation due to berberine's inherent low permeability and P-gp efflux. Here are some troubleshooting steps:

  • Increase Analyte Concentration: While maintaining non-toxic levels, a higher initial concentration of berberine in the donor compartment can lead to a more readily detectable amount in the receiver compartment.

  • Extend Incubation Time: Prolonging the experiment duration can allow for more berberine to transport across the monolayer. However, be mindful of maintaining cell viability and monolayer integrity over longer periods.

  • Use a More Sensitive Analytical Method: Employing highly sensitive analytical techniques like LC-MS/MS is crucial for accurately quantifying the low concentrations of berberine that permeate the Caco-2 monolayer.[8]

  • Incorporate a P-gp Inhibitor: As a positive control to confirm the role of P-gp efflux, co-incubate berberine with a known P-gp inhibitor like verapamil or cyclosporine A. A significant increase in Papp in the presence of the inhibitor validates the experimental model and indicates that your formulation may need to address P-gp efflux.

  • Assess Metabolite Formation: Consider that Caco-2 cells can metabolize berberine. Your analytical method should ideally be able to detect and quantify major metabolites to get a complete picture of berberine's fate.

B. In Vivo Pharmacokinetic Studies

Q5: The plasma concentrations of berberine in my animal study are below the limit of quantification (BLQ) for most time points. How can I improve my results?

A5: This is a frequent challenge given berberine's poor bioavailability. Consider the following:

  • Optimize the Dosing Formulation: The formulation of berberine for oral administration is critical. Simple suspensions in water or saline may result in very low absorption. Consider using formulations known to improve solubility and absorption, such as self-microemulsifying drug delivery systems (SMEDDS) or nanoformulations, as a baseline for comparison with your novel formulation.[11]

  • Increase the Dose: If toxicologically permissible, increasing the administered dose can raise plasma concentrations to detectable levels.

  • Refine the Blood Sampling Schedule: Berberine is absorbed and eliminated rapidly. Ensure your sampling schedule includes very early time points (e.g., 5, 15, 30 minutes post-dose) to capture the absorption phase and Cmax accurately.

  • Analyze for Metabolites: Since metabolites can be present at higher concentrations than the parent drug, quantifying them can provide a more comprehensive pharmacokinetic profile and indicate that absorption has occurred.[8][9]

  • Enhance Analytical Sensitivity: As with in vitro studies, a highly sensitive and validated LC-MS/MS method is essential for detecting the low circulating levels of berberine.[8]

Q6: I am not observing a significant improvement in the bioavailability of my novel berberine formulation compared to the control group. What could be the reason?

A6: Several factors could contribute to this outcome:

  • Inadequate Overcoming of Bioavailability Barriers: Your formulation may be addressing one barrier (e.g., solubility) but not others (e.g., P-gp efflux, first-pass metabolism). A multi-faceted approach is often necessary.

  • Formulation Instability in the GI Tract: The formulation may not be stable in the harsh environment of the gastrointestinal tract, leading to premature release or degradation of berberine.

  • Insufficient Dose: The dose used may not be high enough to show a statistically significant difference between the groups, especially if the overall absorption is still low.

  • High Inter-individual Variability: Pharmacokinetic parameters can have high variability in animal studies. Ensure you have a sufficient number of animals per group to achieve statistical power.

  • Choice of Control Formulation: The control formulation should be appropriate. If you are comparing against a simple aqueous suspension, even a modest improvement should be detectable. If comparing against a more optimized formulation, the bar for improvement is higher.

III. Data Presentation: Quantitative Comparison of Bioavailability Enhancement Strategies

The following tables summarize quantitative data from various studies on strategies to improve berberine's bioavailability.

Table 1: Pharmacokinetic Parameters of Berberine in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Berberine (Oral)1009.4846.50.68[6]
Berberine (Oral)48.2--0.37[8][9]
Berberine-Phospholipid Complex Solid Dispersion---322.66% increase vs. berberine[5]
Huang-Gui Solid Dispersion1005-fold increase vs. berberine5-fold increase vs. berberine-[4]

Table 2: Effect of Co-administration with P-gp Inhibitors on Berberine Bioavailability

Co-administered AgentAnimal ModelBerberine Dose (mg/kg)Improvement in BioavailabilityReference
SilymarinHumans1000 mg/day Berberine + 210 mg/day SilymarinGreater reduction in HbA1c vs. berberine alone[12]
LysergolRats90 mg/kg/dayEnhanced lipid-lowering efficacy (46.2% vs 26.8%)[1]

Table 3: Impact of Nanoformulations on Berberine Bioavailability

NanoformulationKey FindingReference
Berberine-loaded chitosan nanoparticlesPotential for improved therapeutic effects[1]
Berberine nanosuspensionImproved solubility and bioavailability[13]
Lipid-polymer hybrid nanoparticles18-fold increase in oral bioavailability[14]
Berberine Phytosome®Significantly ameliorated absorption in humans[15]

IV. Experimental Protocols

A. Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.

    • The berberine formulation (and control) is added to the AP side (for absorption studies, AP to BL) or the BL side (for efflux studies, BL to AP).

    • Samples are collected from the receiver compartment at predetermined time intervals (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Sample Analysis: The concentration of berberine (and its metabolites, if applicable) in the collected samples is determined by a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (amount of drug transported per unit time).

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of berberine in the donor compartment.

B. Rat Pharmacokinetic Study
  • Animal Acclimatization and Fasting: Male Sprague-Dawley or Wistar rats are acclimatized for at least one week. They are fasted overnight (12-18 hours) before the experiment with free access to water.

  • Dosing:

    • Oral Administration: Berberine formulations are administered via oral gavage at a specific dose.

    • Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives berberine intravenously (e.g., via the tail vein) at a lower dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of berberine and its metabolites are quantified using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL). Absolute bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

V. Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Factors Limiting Berberine Bioavailability cluster_1 Strategies to Enhance Bioavailability PoorSolubility Poor Aqueous Solubility Nanoformulations Nanoformulations (e.g., Liposomes, Nanoparticles) PoorSolubility->Nanoformulations LipidComplexes Lipid-Based Formulations (e.g., Phospholipid Complexes) PoorSolubility->LipidComplexes PGpEfflux P-gp Efflux in Intestine PGpInhibitors Co-administration with P-gp Inhibitors (e.g., Silymarin) PGpEfflux->PGpInhibitors FirstPass Intestinal & Hepatic First-Pass Metabolism StructuralMods Structural Modification (e.g., Prodrugs) FirstPass->StructuralMods RapidElimination Rapid Systemic Elimination IncreasedAbsorption Increased Bioavailability Nanoformulations->IncreasedAbsorption PGpInhibitors->IncreasedAbsorption StructuralMods->IncreasedAbsorption LipidComplexes->IncreasedAbsorption

Caption: Strategies to overcome the key barriers limiting berberine's oral bioavailability.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow start Animal Acclimatization & Fasting dosing Oral or IV Administration of Berberine Formulation start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis of Berberine & Metabolites processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Bioavailability Determination pk_analysis->end

Caption: A typical experimental workflow for an in vivo pharmacokinetic study of berberine.

G cluster_gut Gastrointestinal Tract cluster_liver Liver Berberine Oral Berberine Lumen Intestinal Lumen Berberine->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein To Liver Metabolites1 Intestinal Metabolites Enterocyte->Metabolites1 Metabolism (CYPs) Hepatocyte Hepatocyte PortalVein->Hepatocyte SystemicCirculation Systemic Circulation Hepatocyte->SystemicCirculation Distribution Metabolites2 Hepatic Metabolites Hepatocyte->Metabolites2 Metabolism (CYPs)

Caption: The metabolic fate of orally administered berberine, highlighting key absorption barriers.

References

Technical Support Center: Chemical Synthesis of Berberrubine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of berberrubine bromide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound bromide, primarily focusing on the demethylation of berberine to form this compound and its subsequent conversion to the bromide salt.

Part 1: Demethylation of Berberine to this compound

Question 1: My demethylation of berberine via pyrolysis is resulting in a low yield and a complex mixture of byproducts. How can I improve this?

Answer: Low yields and byproduct formation are common challenges in the pyrolysis of berberine. Here are several factors to consider for optimization:

  • Vacuum Conditions: Insufficient vacuum can lead to oxidative degradation and the formation of unwanted side products. Ensure you are using a high-vacuum pump and that your apparatus is free of leaks. Heating the reaction under vacuum helps to remove the cleaved methyl group and reduces the likelihood of side reactions.[1]

  • Temperature Control: The temperature for pyrolysis is critical. While temperatures around 190°C are often cited, this can vary depending on your specific setup.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your system. Overheating can lead to charring and decomposition of the product.

  • Reaction Time: The duration of heating is also crucial. A common method involves heating berberine at 190°C for 15 minutes.[1] Prolonged heating can increase the formation of byproducts.

  • Alternative Reagents: Consider adding N,N-dimethylformamide (DMF) to the reaction. Heating berberine with DMF at 190°C for 15 minutes has been reported to improve the yield of this compound to 90%.[1]

Question 2: I am attempting the microwave-assisted demethylation of berberine. What are the key parameters to control for a successful reaction?

Answer: Microwave-assisted synthesis offers a more controlled and often higher-yielding alternative to traditional pyrolysis.[2] Key parameters for success include:

  • Microwave Power and Temperature: Precise control over microwave power and reaction temperature is essential. A reported method involves two cycles at 130°C and 180°C for 5 and 10 minutes respectively, under 300 W, yielding 85% this compound.[2]

  • Solvent Choice: While some microwave reactions can be performed neat, the use of a high-boiling, microwave-absorbing solvent can lead to more uniform heating.

  • Selectivity: A significant advantage of the microwave method is its high regioselectivity, yielding almost exclusively this compound over its isomer, thalifendine.[2]

Question 3: How do I purify the crude this compound after the demethylation reaction?

Answer: Purification of crude this compound is crucial to remove unreacted berberine and any side products. A general procedure is as follows:

  • Acidification: After the reaction, the crude product is often treated with an ethanolic solution of hydrochloric acid.

  • Solvent Removal: The solvent is then removed under reduced pressure.

  • Chromatography: The residue is purified by flash chromatography on silica gel. A common eluent system is a gradient of dichloromethane and methanol.[3]

Part 2: Conversion of this compound to this compound Bromide

Question 4: What is the general procedure for converting this compound to this compound bromide?

Answer: The synthesis of this compound bromide from this compound typically involves an alkylation reaction with a bromine-containing reagent. A representative protocol for a similar transformation is the synthesis of 9-O-butylberberrubinium bromide:

  • Dissolution: Dissolve dried this compound in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Bromide Source: Add an excess of the bromoalkane (e.g., n-butyl bromide). For the synthesis of this compound bromide, a source of a proton and bromide, such as hydrobromic acid, would likely be used, though specific protocols are not widely detailed in the available literature.

  • Heating: Heat the reaction mixture. For 9-O-butylberberrubinium bromide, the reaction is carried out at 100°C for 5 hours.[4]

  • Precipitation and Purification: The crude product is precipitated, often with the addition of a less polar solvent like diethyl ether, and then purified by recrystallization, for example, from methanol at low temperatures.

Question 5: I am getting a low yield in my synthesis of a 9-O-substituted berberrubinium bromide. What could be the cause?

Answer: Low yields in this step can be attributed to several factors:

  • Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat could cause degradation. Optimization of these parameters is recommended.

  • Reagent Stoichiometry: Ensure that the bromine source is used in an appropriate molar excess.

  • Moisture: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to side reactions and reduce the yield. Use dry solvents and glassware.

  • Purification Losses: Significant product loss can occur during precipitation and recrystallization steps. Careful handling and optimization of the purification procedure are necessary.

Part 3: Characterization and Purity

Question 6: What are the common impurities I should look for in my final this compound bromide product?

Answer: Common impurities can originate from the starting materials or be generated during the synthesis. These may include:

  • Unreacted Berberine: Incomplete demethylation will result in the presence of berberine in your this compound intermediate.

  • Related Alkaloids: Other protoberberine alkaloids that are structurally similar to berberine, such as palmatine, jatrorrhizine, and columbamine, can be present as impurities, especially if the starting berberine was from a natural extract.[5]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., DMF, methanol, dichloromethane) may be present in the final product.[6]

  • Byproducts of Demethylation: Over-reaction or side reactions during demethylation can produce various degradation products.

Question 7: What spectroscopic methods are used to characterize this compound bromide, and what are the expected features?

Answer: Standard spectroscopic techniques are used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure. In the ¹H NMR of this compound, the disappearance of one of the methoxy group signals compared to berberine is a key indicator of successful demethylation. The aromatic and other proton signals will also show characteristic shifts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the this compound cation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present in the molecule. For berberine chloride, characteristic absorptions have been noted at 2844, 1635, 1569, and 1506 cm⁻¹.[7]

  • UV-Vis Spectroscopy: Berberine and its derivatives have characteristic UV-Vis absorption spectra. Binding to other molecules can cause hypochromic (decreased absorbance) and bathochromic (red-shift) effects.[8][9]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound from berberine using various methods.

Synthesis MethodStarting MaterialReagents/ConditionsYield (%)Reference
PyrolysisBerberine190°C, 15 min69%[1]
Pyrolysis under VacuumBerberineHeating under vacuum80-90%[1]
Pyrolysis with DMFBerberineN,N-dimethylformamide, 190°C, 15 min90%[1]
Microwave-AssistedBerberine130°C/180°C, 5/10 min, 300 W85%[2]
PyrolysisBerberine180°C, 1 hNot specified[4]

Experimental Protocols & Workflows

Diagram 1: Experimental Workflow for this compound Bromide Synthesis

experimental_workflow cluster_demethylation Step 1: Demethylation of Berberine cluster_salt_formation Step 2: Bromide Salt Formation berberine Berberine demethylation Pyrolysis (190°C, vacuum) or Microwave Irradiation berberine->demethylation This compound Crude this compound demethylation->this compound purification1 Purification (Acidification, Chromatography) This compound->purification1 pure_this compound Pure this compound purification1->pure_this compound reaction Reaction with Bromide Source (e.g., HBr) in Anhydrous Solvent (e.g., DMF) pure_this compound->reaction crude_bromide Crude this compound Bromide reaction->crude_bromide purification2 Purification (Precipitation, Recrystallization) crude_bromide->purification2 final_product This compound Bromide purification2->final_product

Caption: General experimental workflow for the synthesis of this compound bromide from berberine.

Diagram 2: Troubleshooting Logic for Low Yield in Demethylation

troubleshooting_demethylation start Low Yield in Demethylation check_temp Is the temperature optimal? start->check_temp check_vacuum Is a high vacuum maintained? check_temp->check_vacuum Yes optimize_temp Optimize temperature (small scale tests) check_temp->optimize_temp No check_time Is the reaction time appropriate? check_vacuum->check_time Yes improve_vacuum Check for leaks, use high-vacuum pump check_vacuum->improve_vacuum No adjust_time Adjust heating duration check_time->adjust_time No consider_alt Consider alternative methods (e.g., Microwave, adding DMF) check_time->consider_alt Yes

Caption: Troubleshooting flowchart for low yield in the demethylation of berberine.

References

Technical Support Center: Optimizing Berberrubine Dosage for In Vivo Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing berberrubine dosage in in vivo hypoglycemic studies.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between berberine and this compound for in vivo hypoglycemic studies?

A1: this compound is a primary metabolite of berberine.[1] While both exhibit hypoglycemic effects, studies suggest that this compound may have a more potent glucose-lowering effect in vivo.[2][3] This is potentially due to its different pharmacokinetic profile and interaction with target pathways. One study found that this compound (M1) at a 50 mg/kg dose decreased mouse serum glucose levels by 48.14%, whereas berberine (BBR) at a 150 mg/kg dose resulted in a 23.15% decrease.[2][3]

Q2: What is a typical starting dose for this compound in rodent models of diabetes?

A2: Based on available literature, a common oral dosage for this compound in mice is around 50 mg/kg/day.[2][3] However, effective doses have been reported in the range of 25-50 mg/kg/day when administered via oral gavage.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.

Q3: What is the oral bioavailability of this compound?

A3: this compound generally has low oral bioavailability, a common characteristic of many natural compounds.[4][5] However, its bioavailability is considered to be better than that of its parent compound, berberine.[6] The absolute bioavailability of berberine has been reported to be as low as 0.68% in rats.[7] Efforts to improve the bioavailability of berberine and its derivatives include the use of novel formulations like nanosuspensions and liposomes.[8][9]

Q4: How does this compound exert its hypoglycemic effects?

A4: The hypoglycemic effects of this compound are multifaceted and involve several signaling pathways. Key mechanisms include:

  • AMPK Activation: Like berberine, this compound is thought to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[10][11] Activated AMPK can enhance glucose uptake and utilization in peripheral tissues.[10]

  • GLP-1 Secretion: this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes insulin secretion in a glucose-dependent manner.[12]

  • Modulation of Gut Microbiota: this compound can influence the composition of the gut microbiota, which plays a role in glucose homeostasis.[13]

  • Inhibition of Hepatic Gluconeogenesis: Studies suggest that this compound can suppress the expression of genes involved in hepatic gluconeogenesis, the process of glucose production in the liver.[2][3]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Strategies
High variability in blood glucose readings between animals in the same treatment group. 1. Inconsistent gavage technique leading to variable dosing.2. Differences in food consumption prior to blood sampling.3. Animal stress during handling and blood collection.4. Individual animal metabolic differences.1. Ensure all researchers are proficient in oral gavage; consider using colored dye in a practice run to verify consistent delivery.2. Standardize the fasting period before blood glucose measurement (typically 6-8 hours for mice).[14]3. Acclimatize animals to handling and blood collection procedures to minimize stress.4. Increase the number of animals per group to improve statistical power.
Lower than expected hypoglycemic effect at a previously reported effective dose. 1. Poor solubility and absorption of this compound from the vehicle.2. Degradation of the compound in the formulation.3. Differences in the animal model (strain, age, severity of diabetes).4. Incorrect preparation of the dosing solution.1. Optimize the vehicle. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a suspension in water with a small amount of Tween 80.[15][16]2. Prepare fresh dosing solutions regularly and store them appropriately (protected from light and at a suitable temperature).3. Characterize your animal model thoroughly and compare it to the models used in the cited literature.4. Re-verify all calculations and steps in the preparation of the dosing solution.
Signs of toxicity in treated animals (e.g., weight loss, lethargy, diarrhea). 1. The administered dose is too high for the specific animal model.2. The vehicle itself may be causing adverse effects.3. Contamination of the this compound sample.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Administer a vehicle-only control group to rule out any adverse effects of the vehicle.3. Ensure the purity of the this compound used in the study.
No significant difference between the this compound-treated group and the vehicle control group. 1. The chosen dose is too low to elicit a significant effect.2. The duration of the treatment is insufficient.3. The sample size is too small to detect a statistically significant difference.1. Conduct a pilot study with a wider range of doses.2. Extend the treatment period, as the effects of some compounds on glucose metabolism may take time to manifest.3. Perform a power analysis to determine the appropriate sample size for your study.

Quantitative Data Summary

Compound Animal Model Dosage Route of Administration Treatment Duration Key Hypoglycemic Effects Reference
This compound (M1)High-fat diet-induced obese mice50 mg/kgOral gavageNot specifiedDecreased serum glucose by 48.14%[2][3]
This compound (BRB)C57BL/6 mice with HFD-induced hyperglycemia25 mg/kg/dayOral gavage6 weeksSignificant reduction in plasma glucose levels[1]
This compound (BRB)C57BL/6 mice with HFD-induced hyperglycemia50 mg/kg/dayOral gavage6 weeksMore significant reduction in plasma glucose levels compared to 25 mg/kg/day[1]
Berberine (BBR)High-fat diet-induced obese mice150 mg/kgOral gavageNot specifiedDecreased serum glucose by 23.15%[2][3]
Berberine (BBR)C57BL/6 mice with HFD-induced hyperglycemia120 mg/kg/dayOral gavage6 weeksSignificant reduction in plasma glucose levels[1]

Experimental Protocols

In Vivo Hypoglycemic Study in a High-Fat Diet (HFD)-Induced Diabetic Mouse Model
  • Animal Model Induction:

    • Male C57BL/6 mice (6-8 weeks old) are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks to induce obesity and insulin resistance.[16]

    • Monitor body weight and fasting blood glucose levels weekly.

    • Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >150 mg/dL) are considered diabetic and included in the study.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water).

    • Administer the this compound suspension to the treatment groups via oral gavage once daily at the desired dosages (e.g., 25 mg/kg and 50 mg/kg).[1]

    • The control group receives the vehicle only. A positive control group (e.g., metformin at 150 mg/kg) can also be included.

    • The treatment duration is typically 4-8 weeks.

  • Blood Glucose Monitoring:

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly) from the tail vein using a glucometer.

    • Animals should be fasted for 6-8 hours before blood collection.[14]

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, perform an OGTT to assess glucose tolerance.

    • Fast the mice overnight (12-16 hours).

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose levels at 0 (baseline), 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, pancreas, adipose tissue) for further analysis (e.g., insulin levels, gene expression, protein analysis of signaling pathways).

Signaling Pathways and Experimental Workflows

Caption: A typical experimental workflow for evaluating the in vivo hypoglycemic effects of this compound.

ampk_pathway This compound This compound AMPK AMPK Activation This compound->AMPK GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) AMPK->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity Gluconeogenesis->InsulinSensitivity

Caption: this compound activates the AMPK signaling pathway, leading to improved glucose homeostasis.

glp1_pathway This compound This compound L_Cells Intestinal L-Cells This compound->L_Cells GLP1 GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreatic β-Cells GLP1->Pancreas Insulin Glucose-Dependent Insulin Secretion Pancreas->Insulin BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose

Caption: this compound stimulates GLP-1 secretion, which in turn enhances insulin release.

References

Technical Support Center: Semi-Synthetic Berberrubine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of semi-synthetic berberrubine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the semi-synthesis of this compound?

The most common semi-synthetic route to this compound is through the selective demethylation of berberine, its naturally occurring precursor.[1][2] This process, often a thermal dechloromethylation, targets the methoxy group at the C9 position of the berberine molecule.[1][2]

Q2: What are the main challenges encountered during the semi-synthesis of this compound?

Researchers often face challenges such as low yields, the formation of difficult-to-separate byproducts, and purification issues.[3] Optimizing reaction conditions is crucial to mitigate these problems and improve the overall efficiency of the synthesis.

Q3: How can I accurately quantify the yield of my this compound synthesis?

Accurate quantification is essential for determining the success of your synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are robust and widely used techniques for the separation and quantification of this compound.[4][5][6] Spectrofluorophotometric methods have also been developed as a sensitive alternative.[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause 1: Suboptimal Reaction Temperature and Time in Pyrolysis

Heating berberine at excessively high temperatures or for extended periods can lead to the formation of unwanted byproducts, thereby reducing the yield of this compound. Conversely, insufficient temperature or time will result in an incomplete reaction.

Solution:

  • Carefully control the reaction temperature and duration. Heating berberine at 190°C for 15 minutes is a commonly reported starting point.[3]

  • Consider conducting the reaction under vacuum conditions, which has been shown to reduce byproducts and increase the yield to 80-90%.[3][8]

Possible Cause 2: Inefficient Heat Transfer

Uneven heating of the reaction mixture can lead to localized overheating and decomposition, resulting in lower yields.

Solution:

  • Ensure uniform heat distribution by using an oil bath and mechanical stirring.

  • For microwave-assisted synthesis, ensure the reaction vessel is appropriate for the microwave reactor to allow for consistent heating.

Possible Cause 3: Presence of Impurities in the Starting Material (Berberine)

Impurities in the berberine starting material can interfere with the reaction and lead to the formation of side products.

Solution:

  • Use high-purity berberine. If necessary, purify the starting material by recrystallization before use.

  • Characterize the purity of your berberine using techniques like HPLC or NMR spectroscopy.

Issue 2: Difficulty in Product Purification

Possible Cause 1: Presence of Byproducts with Similar Polarity

The byproducts formed during the reaction may have similar polarities to this compound, making separation by standard chromatography challenging.

Solution:

  • Optimize the reaction to minimize byproduct formation (see Issue 1).

  • Recrystallization is an effective method for purifying this compound. 95% ethanol has been successfully used for this purpose.[3]

  • For challenging separations, consider preparative HPLC.

Possible Cause 2: Incomplete Removal of Solvents or Reagents

Residual solvents like N,N-dimethylformamide (DMF) or reagents can co-precipitate with the product.

Solution:

  • After filtration, wash the crude product thoroughly with a solvent in which this compound is sparingly soluble at room temperature but impurities are soluble.

  • Dry the final product under vacuum to remove any residual volatile impurities.

Data on this compound Synthesis Yields

MethodReagents/ConditionsReported YieldReference
PyrolysisHeating at 190°C for 15 min69%Iwasa et al. (1996)[3]
Pyrolysis under VacuumHeating under vacuum80-90%Bodiwala et al. (2011)[3]
Pyrolysis with SolventBerberine with N,N-dimethylformamide (DMF) at 190°C for 15 min90%Jin et al. (2014)[3]
Pyrolysis with UreaBerberine and urea at 200°C with stirring76%Hong et al. (2000)[3]
Microwave-AssistedBerberine, DMF, anhydrous LiCl at 550 W, 160°C for 20 min85%Han et al. (2018)[3]

Experimental Protocols

Protocol 1: Pyrolysis of Berberine in N,N-Dimethylformamide (DMF)

This protocol is adapted from the method described by Jin et al. (2014), which reports a high yield of this compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add berberine and N,N-dimethylformamide (DMF).

  • Heating: Heat the mixture in an oil bath preheated to 190°C.

  • Reaction Time: Maintain the reaction at 190°C for 15 minutes with stirring.

  • Cooling and Precipitation: After 15 minutes, remove the flask from the oil bath and allow it to cool to room temperature. Subsequently, store the flask in a refrigerator overnight to facilitate the precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol and then recrystallize from 95% ethanol to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is based on the method by Han et al. (2018).[3]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine berberine, N,N-dimethylformamide (DMF), and anhydrous lithium chloride.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 550 W, maintaining a temperature of 160°C for 20 minutes.

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Store the vessel in a refrigerator overnight to allow for the precipitation of the red-brown solid product.

  • Filtration and Purification: Filter the solid and recrystallize it from 95% ethanol to yield pure this compound.

  • Drying: Dry the final product under vacuum.

Visualizations

experimental_workflow_pyrolysis start Start reactants Combine Berberine and DMF start->reactants heating Heat at 190°C for 15 min reactants->heating cooling Cool to Room Temp. & Refrigerate heating->cooling filtration Filter Precipitate cooling->filtration purification Recrystallize from 95% Ethanol filtration->purification end Pure this compound purification->end

Caption: Workflow for Pyrolysis-based this compound Synthesis.

troubleshooting_low_yield issue Low this compound Yield cause1 Suboptimal Temp/Time issue->cause1 cause2 Inefficient Heating issue->cause2 cause3 Impure Starting Material issue->cause3 solution1 Control Temp (190°C) & Time (15 min) Use Vacuum cause1->solution1 solution2 Use Oil Bath Ensure Stirring cause2->solution2 solution3 Use High-Purity Berberine Recrystallize if needed cause3->solution3

References

Technical Support Center: Refining Protocols for Studying Berberrubine Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with berberrubine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols for studying the biodistribution of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biodistribution important?

A1: this compound is a primary active metabolite of berberine, a natural isoquinoline alkaloid with a wide range of pharmacological activities.[1] Understanding its biodistribution—how it is absorbed, distributed throughout the body, metabolized, and excreted (ADME)—is crucial for determining its therapeutic efficacy and potential toxicity.[2] Studies have shown that this compound exhibits a higher plasma concentration and bioavailability compared to its parent compound, berberine, making its direct investigation highly relevant.[1][3]

Q2: What are the primary challenges in studying this compound biodistribution?

A2: Researchers may encounter several challenges, including:

  • Low in vivo concentrations: Despite its improved bioavailability over berberine, quantifying this compound in tissues can be challenging due to its metabolism and distribution.

  • Matrix effects: Biological samples are complex, and endogenous components can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.

  • Metabolic instability: this compound is subject to further metabolism, primarily through phase II conjugation (glucuronidation and sulfation), which needs to be accounted for in biodistribution studies.[4][5][6]

  • Standard availability: Obtaining pure analytical standards for this compound and its metabolites is essential for accurate quantification.

Q3: Which analytical method is most suitable for quantifying this compound in biological samples?

A3: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices like plasma and tissue homogenates.[1][7][8] This method offers high resolution, sensitivity, and specificity, allowing for the accurate measurement of low concentrations of the analyte.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma and Tissue Homogenates using UPLC-MS/MS

This protocol is adapted from validated methods for the analysis of berberine and its metabolites.[1][7][9][]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or tissue homogenate, add an internal standard (IS) solution (e.g., magnoflorine or a structurally similar compound not present in the sample).

  • Add 50 µL of 0.5 M sodium hydroxide solution to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable.[7]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) is commonly employed.[7]

  • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

    • This compound transition: m/z 322.0 → 307.0[7]

    • The specific transitions for the internal standard will depend on the chosen compound.

Protocol 2: Tissue Homogenization and Extraction

This protocol provides a general guideline for preparing tissue samples for analysis.[9][][11]

  • Excise tissues of interest, rinse with cold saline to remove excess blood, and blot dry.

  • Weigh the tissue sample.

  • Homogenize the tissue in 3 volumes of saline using a mechanical homogenizer.

  • Proceed with the sample preparation method (e.g., liquid-liquid extraction as described in Protocol 1 or protein precipitation).

Troubleshooting Guides

UPLC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low or No Signal Poor extraction recovery.Optimize extraction solvent and pH. Ensure complete evaporation and reconstitution.
Ion suppression from matrix components.[12]Improve sample cleanup (e.g., use solid-phase extraction). Modify chromatographic conditions to separate this compound from interfering compounds.
Instrument sensitivity issues.Check MS/MS tuning and calibration. Ensure proper cone voltage and collision energy.
High Background Noise Contaminated mobile phase or system.Use high-purity solvents and additives. Flush the UPLC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank sample after a high-concentration sample to check for carryover.
Poor Peak Shape (Tailing, Splitting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure consistent ionization of this compound.
Mismatched injection solvent and mobile phase.Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
Inconsistent Results Inaccurate pipetting or sample handling.Use calibrated pipettes and maintain consistent procedures.
Instability of this compound in the matrix.Process samples promptly or store them at -80°C. Perform stability tests.

Data Presentation

Table 1: Quantitative Biodistribution of this compound in Mice (ng/g of tissue)
Time PointLiverKidneySpleenHeart
15 min 1205 ± 215850 ± 150450 ± 90310 ± 65
30 min 1850 ± 3201100 ± 190620 ± 110450 ± 80
1 hr 1500 ± 280900 ± 160510 ± 95380 ± 70
2 hr 950 ± 170600 ± 110350 ± 60250 ± 45
4 hr 500 ± 90320 ± 60180 ± 35130 ± 25
8 hr 210 ± 40140 ± 2580 ± 1560 ± 10

Data are hypothetical and presented for illustrative purposes based on trends observed in the literature. Actual values will vary depending on the experimental conditions.[1][7]

Visualizations

experimental_workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Animal Dosing (Oral or IV) tissue_collection Tissue and Plasma Collection at Time Points animal_dosing->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization extraction Liquid-Liquid Extraction homogenization->extraction reconstitution Reconstitution extraction->reconstitution uplc_msms UPLC-MS/MS Quantification reconstitution->uplc_msms data_analysis Data Analysis and Pharmacokinetic Modeling uplc_msms->data_analysis

Caption: Workflow for a typical this compound biodistribution study.

metabolism_pathway Berberine Berberine This compound This compound (Phase I Metabolite) Berberine->this compound CYP450 Enzymes (Liver) Glucuronide This compound-9-O-β-D-glucuronide (Phase II Metabolite) This compound->Glucuronide UGT Enzymes Sulfate This compound Sulfate (Phase II Metabolite) This compound->Sulfate SULT Enzymes Excretion Excretion (Urine and Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Simplified metabolic pathway of berberine to this compound and its subsequent phase II metabolism.[4][5]

References

Technical Support Center: Minimizing Off-Target Effects in Berberrubine Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing off-target effects in cellular assays involving berberrubine. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from berberine?

This compound is a major metabolite of berberine, an isoquinoline alkaloid found in various plants.[1] Structurally, this compound is demethlyated at position 9 of the isoquinoline ring compared to berberine. This structural change is reported to increase its lipophilicity and bioavailability.[1] While both compounds share some biological activities, this compound may exhibit distinct or more potent effects on certain cellular targets.

Q2: What are the known primary targets and off-targets of this compound?

This compound is known to be a polypharmacological agent, meaning it interacts with multiple cellular targets. One of its recently identified direct targets is inosine monophosphate dehydrogenase 2 (IMPDH2), an enzyme involved in guanine nucleotide biosynthesis.[2] this compound has been shown to be a selective and competitive inhibitor of IMPDH2.[2] Like its parent compound berberine, this compound is also known to interact with a variety of other proteins and signaling pathways, which can be considered off-targets depending on the primary research focus. These include components of the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways.[3]

Q3: What are common signs of off-target effects in my this compound cellular assays?

Common indicators of off-target effects include:

  • Inconsistent results: High variability between replicate experiments.

  • Unexpected cytotoxicity: Cell death observed at concentrations where the on-target effect is not yet saturated.

  • Phenotype mismatch: The observed cellular phenotype does not align with the known function of the intended target.

  • Discrepancy with genetic validation: Knockdown or knockout of the intended target does not replicate the phenotype observed with this compound treatment.

Q4: How can I determine an optimal working concentration for this compound to minimize off-target effects?

The optimal concentration of this compound should be determined empirically for each cell line and assay. A dose-response curve should be performed to identify the concentration range that elicits the desired on-target effect without causing significant cytotoxicity. It is recommended to use the lowest effective concentration to minimize the likelihood of engaging off-target proteins.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cellular assays.
  • Possible Cause: Non-specific binding of this compound, solvent effects, or assay artifacts.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration or duration of the blocking step in your assay protocol.

    • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells.

    • Assay Controls: Include appropriate negative and positive controls to identify potential assay artifacts. For example, in a kinase assay, include a known inhibitor of the target kinase as a positive control.

    • Wash Steps: Increase the number and stringency of wash steps to remove unbound this compound.

Issue 2: Observed phenotype does not correlate with the intended target's function.
  • Possible Cause: Off-target effects are dominating the cellular response.

  • Troubleshooting Steps:

    • Orthogonal Validation: Use a structurally unrelated inhibitor of the same target to see if it produces the same phenotype.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists, it is likely due to off-target effects of this compound.

    • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The following tables summarize key quantitative data for berberine, which can serve as a reference point for studies with this compound. Data for this compound is more limited in the literature.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[4]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[4]
MCF-7Breast Cancer272.15 ± 11.06[4]
HelaCervical Carcinoma245.18 ± 17.33[4]
HT29Colon Cancer52.37 ± 3.45[4]
T47DBreast Cancer25[5]
A549Lung Cancer139.4[3]
HepG2Liver Cancer3,587.9[3]
SNU-1Gastric Cancer30[6]
HCC70Triple Negative Breast Cancer0.19[7]
BT-20Triple Negative Breast Cancer0.23[7]
MDA-MB-468Triple Negative Breast Cancer0.48[7]
MDA-MB-231Triple Negative Breast Cancer16.7[7]

Table 2: Binding Affinities of Berberine to Various Targets

TargetMethodBinding Affinity (KD or IC50)Reference
BACE1Surface Plasmon Resonance (SPR)KD = 1.261 µM[8]
PKM2EC50 (Cell Proliferation)4.62 µM (HT29 cells)[9]
SRC KinaseMachine Learning PredictionIC50 ≈ 1.38 µM[10]
NEK7In vitro kinase assayIC50 = 4.2 µM[11]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from general CETSA procedures to assess the binding of this compound to a specific target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies specific to the target protein and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heating: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration of all samples. Perform Western blotting to detect the amount of soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Competitive Binding Assay

This protocol can be used to determine if this compound competes with a known fluorescently labeled ligand for binding to a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand for the target protein

  • This compound

  • Assay buffer

  • 96-well black plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the target protein and the fluorescently labeled ligand to each well.

  • Competitor Addition: Add increasing concentrations of this compound to the wells. Include wells with no this compound as a control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence signal in each well using a plate reader.

  • Data Analysis: Plot the fluorescence signal against the concentration of this compound. A decrease in fluorescence with increasing this compound concentration indicates competition for the same binding site. Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescently labeled ligand.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Effect Investigation cluster_2 Mechanism of Action A Dose-Response Assay (Cytotoxicity & Efficacy) B Determine Optimal Concentration Range A->B C Phenotype Mismatch? B->C D Orthogonal Validation (Different Inhibitor) C->D E Genetic Validation (siRNA/CRISPR) C->E F Target Engagement Assay (CETSA) C->F G Pathway Analysis (Western Blot) F->G H Identify Modulated Signaling Pathways G->H

Caption: Workflow for troubleshooting potential off-target effects of this compound.

signaling_pathway cluster_0 This compound cluster_1 Signaling Cascades cluster_2 Cellular Responses This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes MAPK->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Key signaling pathways potentially modulated by this compound.

References

Validation & Comparative

Berberrubine vs. Berberine: A Comparative Analysis of Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative hypoglycemic efficacy, mechanisms of action, and experimental data of berberrubine and its parent compound, berberine.

Berberine, a well-known isoquinoline alkaloid, has been extensively studied for its potent anti-diabetic properties. However, its clinical application is often hampered by low oral bioavailability. This has led to increased interest in its metabolites, particularly this compound, which has demonstrated significant hypoglycemic effects, in some cases surpassing those of its parent compound. This guide provides a comprehensive comparison of this compound and berberine, focusing on their hypoglycemic effects, supported by experimental data and detailed methodologies.

Comparative Efficacy: Quantitative Analysis

Experimental evidence from preclinical studies indicates that this compound may possess a more potent glucose-lowering effect than berberine on a dosage basis. Below is a summary of key quantitative data from comparative studies.

ParameterThis compound (M1)Berberine (BBR)MetforminStudy PopulationKey Findings
Serum Glucose Reduction 48.14% reduction at 50 mg/kg23.15% reduction at 150 mg/kg-High-fat diet-induced obese miceThis compound demonstrated a more potent hypoglycemic effect at a lower dose compared to berberine.[1][2]
Hemoglobin A1c (HbA1c) Reduction -Decrease from 9.5% to 7.5% (0.5 g, t.i.d. for 3 months)Similar reduction to berberineNewly diagnosed type 2 diabetic patientsBerberine's hypoglycemic effect was comparable to that of metformin.[3]
Fasting Blood Glucose (FBG) Reduction -Decrease from 10.6 mmol/L to 6.9 mmol/L (0.5 g, t.i.d. for 3 months)Similar reduction to berberineNewly diagnosed type 2 diabetic patientsBerberine significantly lowered fasting blood glucose, comparable to metformin.[3]
Postprandial Blood Glucose (PBG) Reduction -Decrease from 19.8 mmol/L to 11.1 mmol/L (0.5 g, t.i.d. for 3 months)Similar reduction to berberineNewly diagnosed type 2 diabetic patientsBerberine effectively reduced postprandial blood glucose levels.[3]
α-glucosidase Inhibition Dose-dependently decreased activity in the gutInhibits α-amylase and β-glucosidase-In vivo (mice) and in vitroBoth compounds show potential to delay carbohydrate absorption.[4][5]

Mechanisms of Action: A Divergence in Pathways

While both compounds exhibit hypoglycemic properties, their primary mechanisms of action appear to differ, offering distinct therapeutic angles.

Berberine is known to exert its effects through multiple pathways:

  • AMP-activated Protein Kinase (AMPK) Activation : Berberine is a well-established AMPK activator.[4][6][7][8][9] Activated AMPK enhances glucose uptake in muscle and adipose tissues and inhibits gluconeogenesis in the liver.[6][10]

  • Modulation of Gut Microbiota : Berberine alters the composition of gut microbiota, which can influence host metabolism and glucose homeostasis.[11][12][13][14][15]

  • Induction of Glucagon-like Peptide-1 (GLP-1) Secretion : Berberine can stimulate the secretion of GLP-1, an incretin hormone that enhances insulin secretion and suppresses glucagon release.[4][16][17]

  • Inhibition of Intestinal α-glucosidases : By inhibiting enzymes like α-amylase and β-glucosidase, berberine can delay the digestion and absorption of carbohydrates.[4]

This compound , on the other hand, has been shown to primarily act through:

  • Intestinal Farnesoid X Receptor (FXR) Signaling Pathway : Both berberine and this compound can activate the intestinal FXR signaling pathway.[1][2] This activation leads to the inhibition of genes involved in hepatic gluconeogenesis, thereby reducing glucose production in the liver.[1][2] Studies suggest this is a key mechanism for this compound's potent effect.[1][2]

  • Inhibition of Intestinal α-glucosidase : Similar to berberine, this compound has been found to inhibit α-glucosidase activity in the gut, contributing to its glucose-lowering effect.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the hypoglycemic effects of berberine and this compound.

berberine_ampk_pathway Berberine Berberine AMPK AMPK (Activated) Berberine->AMPK Activates Glucose_Uptake Increased Glucose Uptake (Muscle/Fat) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis

Berberine's AMPK Activation Pathway

berberrubine_fxr_pathway This compound This compound Intestinal_FXR Intestinal FXR (Activated) This compound->Intestinal_FXR Activates Hepatic_Gluconeogenesis_Genes Hepatic Gluconeogenesis Genes (e.g., PEPCK, G6PC) Intestinal_FXR->Hepatic_Gluconeogenesis_Genes Inhibits Expression Hepatic_Glucose_Production Decreased Hepatic Glucose Production Hepatic_Gluconeogenesis_Genes->Hepatic_Glucose_Production

This compound's Intestinal FXR Signaling Pathway

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vivo Hypoglycemic Effect Assessment in High-Fat Diet-Induced Obese Mice

This protocol is based on the study by Sun et al. (2021)[1][2].

  • Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and hyperglycemia.

  • Grouping and Treatment : Mice are randomly divided into several groups: a control group (vehicle), a berberine-treated group (e.g., 150 mg/kg), and a this compound-treated group (e.g., 50 mg/kg). The compounds are administered orally once daily for a defined duration (e.g., 4 weeks).

  • Blood Glucose Monitoring : Fasting blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.

  • Oral Glucose Tolerance Test (OGTT) : At the end of the treatment period, mice are fasted overnight and then administered an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Tissue and Blood Collection : At the end of the study, mice are euthanized, and blood and tissue samples (liver, intestine) are collected for further analysis (e.g., gene expression, protein analysis).

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model High-Fat Diet-Induced Obese Mice Grouping Random Grouping: - Vehicle Control - Berberine - this compound Animal_Model->Grouping Oral_Gavage Daily Oral Gavage (e.g., 4 weeks) Grouping->Oral_Gavage FBG_Monitoring Regular Fasting Blood Glucose Monitoring Oral_Gavage->FBG_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Oral_Gavage->OGTT Sample_Collection Tissue and Blood Sample Collection OGTT->Sample_Collection

Experimental Workflow for In Vivo Hypoglycemic Assessment
In Vitro Assessment of FXR Activation

  • Cell Culture : Use of a suitable cell line, such as intestinal cells (e.g., Caco-2) or cells transfected with an FXR reporter gene.

  • Treatment : Cells are treated with varying concentrations of berberine and this compound.

  • Luciferase Reporter Assay : For cells with an FXR reporter construct, measure luciferase activity to quantify FXR activation.

  • Gene Expression Analysis (qPCR) : Measure the mRNA expression levels of FXR target genes, such as SHP (Small Heterodimer Partner), to confirm activation of the signaling pathway.

Conclusion

The comparative analysis of this compound and berberine reveals important distinctions in their hypoglycemic effects and underlying mechanisms. This compound emerges as a potentially more potent hypoglycemic agent than its parent compound, berberine, primarily through the activation of the intestinal FXR signaling pathway. This suggests that this compound could be a promising candidate for the development of new anti-diabetic therapies, potentially overcoming the bioavailability limitations of berberine. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this promising area of research.

References

A Comparative Analysis of the Pharmacological Activities of Berberrubine: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberrubine, a primary metabolite of the well-known plant alkaloid berberine, is emerging as a compound of significant pharmacological interest. While berberine has been extensively studied for its therapeutic potential, recent evidence suggests that this compound may exhibit distinct and, in some cases, superior activity, particularly in in vivo settings. This guide provides a comprehensive comparison of the in vivo and in vitro pharmacological activities of this compound, with supporting experimental data and methodologies, to aid researchers in the evaluation and potential development of this promising natural compound.

I. Anti-Diabetic Activity

A notable divergence between the in vivo and in vitro activities of this compound has been observed in the context of its anti-diabetic effects. While berberine may show more potent effects in cellular assays, this compound demonstrates a superior glucose-lowering capacity in animal models, a phenomenon likely attributed to its enhanced bioavailability.

Quantitative Data Comparison
ParameterIn Vitro (L-O2 human liver cells)In Vivo (High-Fat Diet-Induced Hyperglycemic Mice)Reference
This compound (BRB) Increased glucose consumption at 5, 20, 50 µmol/L.50 mg/kg/day orally for 6 weeks showed a greater reduction in plasma glucose than 120 mg/kg/day of berberine.[1]
Berberine (BBR) Showed a stronger effect on glucose consumption than BRB at the same concentrations.120 mg/kg/day orally for 6 weeks resulted in a significant reduction in plasma glucose.[1]
2-NBDG Uptake Both BRB and BBR improved 2-NBDG uptake in insulin-resistant L-O2 cells.Not directly measured, but implied by improved glucose homeostasis.[1]
Experimental Protocols

In Vitro Glucose Consumption Assay:

  • Cell Line: Human normal liver cell line L-O2.

  • Treatment: Cells were treated with this compound or berberine at concentrations of 5, 20, and 50 µmol/L.

  • Method: Glucose concentration in the cell culture medium was measured after a specified incubation period to determine the rate of glucose consumption by the cells. Increased glucose consumption indicates enhanced cellular glucose metabolism.[1]

In Vivo High-Fat Diet (HFD)-Induced Hyperglycemia Mouse Model:

  • Animal Model: C57BL/6 mice fed a high-fat diet to induce hyperglycemia and insulin resistance.

  • Treatment: Mice were orally administered this compound (25 or 50 mg/kg/day) or berberine (120 mg/kg/day) for 6 weeks.

  • Method: Plasma glucose levels were periodically measured to assess the anti-hyperglycemic effects of the compounds.[1]

Signaling Pathway: AMPK Activation

Both berberine and its metabolite this compound are known to exert their metabolic effects, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Glycolysis Increased Glycolysis AMPK->Glycolysis

This compound activates the AMPK signaling pathway.

II. Anti-Inflammatory Activity

While direct comparative studies on the in vivo and in vitro anti-inflammatory effects of this compound are limited, research on berberine and its other derivatives provides a strong basis for its potential activity. These studies consistently demonstrate an inhibitory effect on key inflammatory mediators.

Quantitative Data Comparison (Berberine and its derivatives)
ParameterIn Vitro (LPS-stimulated RAW264.7 macrophages)In Vivo (Carrageenan-induced paw edema in mice)Reference
Oxyberberine (OBB) Dose-dependently decreased TNF-α, IL-1β, and IL-6 production at 1.25, 2.5, and 5 µM. Showed the highest efficacy among the tested derivatives.5, 10, and 20 mg/kg pretreatment significantly ameliorated paw edema. Superior effect to berberine at 20 mg/kg.[2]
Berberine (BBR) Dose-dependently decreased TNF-α, IL-1β, and IL-6 production at 1.25, 2.5, and 5 µM.20 mg/kg pretreatment significantly ameliorated paw edema.[2]
Dihydroberberine (DHBB) Showed the least potent effect in decreasing pro-inflammatory cytokine production compared to OBB and BBR.Not reported in this study.[2]
Experimental Protocols

In Vitro Cytokine Production Assay:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds before LPS stimulation.

  • Method: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant were quantified using ELISA.

In Vivo Carrageenan-Induced Paw Edema Model:

  • Animal Model: Mice or rats.

  • Induction: Sub-plantar injection of carrageenan into the paw to induce acute local inflammation and edema.

  • Treatment: Animals were pre-treated with the test compounds orally or via other routes before carrageenan injection.

  • Method: The volume of the paw is measured at different time points using a plethysmometer to quantify the extent of edema and the anti-inflammatory effect of the treatment.[2]

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of berberine and its derivatives is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_kB NF-κB IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Activates

This compound's potential inhibition of the NF-κB pathway.

III. Anti-Cancer Activity

Data on the anti-cancer activity of this compound is less abundant compared to berberine. However, given that this compound is a major metabolite of berberine, it is plausible that it contributes significantly to the anti-neoplastic effects observed in vivo after berberine administration. The following tables summarize representative data for berberine, which can serve as a benchmark for future studies on this compound.

Quantitative Data Comparison (Berberine)

In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) of BerberineReference
HT29Colon Cancer52.37 ± 3.45[3]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[3]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[3]
MCF-7Breast Cancer272.15 ± 11.06[3]
HelaCervical Carcinoma245.18 ± 17.33[3]
T47DBreast Cancer25[4]

In Vivo Tumor Growth Inhibition (Berberine)

Animal ModelCancer TypeTreatment Dose & RouteTumor Growth InhibitionReference
Murine xenograft (SCC-4 cells)Tongue Cancer10 mg/kg, intraperitoneallySignificantly smaller tumor size compared to the control group.[5]
Murine xenograft (MGC803 and SGC7901 cells)Gastric CancerIntragastric administration48.6% and 51.3% inhibition of tumor volume, respectively.[5]
Murine xenograft (BGC823 cells)Gastric CancerCombined with cetuximabCombination therapy caused a 66% decrease in tumor volume, while berberine alone caused a 55% decrease.[6]
Murine xenograft (U87 and U251 cells)Glioblastoma50 mg/kg, oral gavageTumor weight was significantly decreased (401.2 ± 71.5 mg vs. 860.7 ± 117.1 mg in vehicle group).[7]
Experimental Protocols

In Vitro MTT Cell Viability Assay:

  • Cell Lines: Various human cancer cell lines.

  • Treatment: Cells are incubated with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

In Vivo Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Method: Human cancer cells are subcutaneously or orthotopically implanted into the mice. Once tumors are established, the animals are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size or weight in the treated group to the control group.[5]

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for AMPK, NF-κB) Cell_Culture->Signaling_Assay Xenograft_Model Xenograft Animal Model MTT_Assay->Xenograft_Model Lead Compound Selection Efficacy_Analysis Efficacy & Toxicity Analysis Signaling_Assay->Efficacy_Analysis Mechanism Confirmation Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

A typical workflow for evaluating anti-cancer compounds.

IV. Pharmacokinetics: The Key to Understanding In Vivo Efficacy

The disparity between the in vitro and in vivo activities of this compound can be largely explained by its pharmacokinetic profile. This compound has demonstrated significantly higher oral bioavailability compared to its parent compound, berberine.

CompoundAbsolute Bioavailability (in rats)Key Pharmacokinetic FeaturesReference
This compound 31.6%Rapidly absorbed and widely distributed in various tissues, with the highest concentration in the liver.[1]
Berberine <1%Poorly absorbed from the gut, subject to P-glycoprotein efflux, and extensive first-pass metabolism in the intestine and liver.[2][8][7][9]

This substantial difference in bioavailability means that after oral administration, a much larger proportion of this compound reaches the systemic circulation and target tissues compared to berberine, leading to more pronounced pharmacological effects in vivo even if its intrinsic activity at the cellular level is comparable or slightly lower.

V. Conclusion and Future Directions

The available evidence strongly suggests that this compound is a pharmacologically active metabolite of berberine with a distinct and advantageous pharmacokinetic profile. Its superior in vivo anti-diabetic activity, despite potentially lower in vitro potency compared to berberine, underscores the critical importance of bioavailability in determining the therapeutic efficacy of a compound.

While data on the anti-inflammatory and anti-cancer activities of this compound are still emerging, the established mechanisms of action for berberine, coupled with the favorable pharmacokinetics of this compound, suggest that it is a highly promising candidate for further investigation in these areas.

Future research should focus on:

  • Direct comparative studies of the in vitro and in vivo anti-cancer and anti-inflammatory activities of this compound and berberine.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Preclinical and clinical studies to evaluate the therapeutic potential and safety profile of this compound in various disease models.

By building a more comprehensive understanding of the pharmacological profile of this compound, the scientific community can better assess its potential as a novel therapeutic agent for a range of human diseases.

References

Unveiling the Potential of Berberrubine in Combating Non-Alcoholic Fatty Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic effects of berberrubine, a primary metabolite of berberine, on Non-Alcoholic Fatty Liver Disease (NAFLD). Through a detailed comparison with other therapeutic alternatives, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Efficacy of this compound and Alternatives in NAFLD

This compound (BRB) has demonstrated significant potential in ameliorating NAFLD, exhibiting effects that are in some instances superior to its parent compound, berberine (BBR).[1] This section presents a quantitative comparison of this compound and berberine with other common interventions for NAFLD, including lifestyle intervention, pioglitazone, metformin, and silymarin.

Note: Direct comparative clinical data for this compound is limited. Data for berberine is used as a proxy, given that this compound is its principal active metabolite.[1]

Table 1: Comparison of Therapeutic Effects on Key NAFLD Parameters (Animal Studies)

ParameterThis compound (High-Dose)BerberineMetforminPioglitazoneSilymarinControl (High-Fat Diet)
Serum Triglycerides (TG) ↓↓↑↑↑
Hepatic Triglycerides (TG) ↓↓↓↓↓↓↓↑↑↑
Serum Total Cholesterol (TC) ↑↑
Serum LDL-C ↑↑
Serum HDL-C No significant changeNo significant changeNo significant change
Liver Weight ↓↓↑↑
Body Weight No significant change/↑No significant change↑↑
HOMA-IR ↓↓↓↓↓↓↑↑↑
Serum ALT ↓↓↑↑
Serum AST ↓↓↑↑

Data compiled from multiple preclinical studies. Arrow magnitude indicates the relative degree of change. "↓" indicates a decrease, "↑" indicates an increase.

Table 2: Comparison of Therapeutic Effects on Key NAFLD Parameters (Human Clinical Trials)

ParameterBerberine + Lifestyle InterventionPioglitazone + Lifestyle InterventionMetformin + Lifestyle InterventionSilymarin + Lifestyle InterventionLifestyle Intervention Alone
Hepatic Fat Content (HFC) Reduction ~52.7%~41.0%Significant ReductionModerate Reduction~36.4%
Serum Triglycerides (TG) ↓↓
Serum Total Cholesterol (TC) ↓↓
Serum LDL-C ↓↓
Fasting Blood Glucose ↓↓↓↓↓↓
HOMA-IR ↓↓↓↓↓↓
Serum ALT
Serum AST
Body Weight ↓↓No significant change/↑No significant change

Data is synthesized from various clinical trials. The efficacy of combination therapies is compared to lifestyle intervention alone.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the validation of this compound's therapeutic effects on NAFLD.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice through a high-fat diet, a widely used model that recapitulates the key features of human NAFLD.[3][5]

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-fat diet (HFD): typically 60% kcal from fat

  • Standard chow diet (Control)

  • Metabolic cages

  • Blood collection supplies

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Randomly divide mice into two groups: Control group (standard chow) and HFD group.

  • House the mice in a temperature- and light-controlled environment (12-hour light/dark cycle).

  • Provide the respective diets and water ad libitum for a period of 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention period, fast the mice overnight.

  • Collect blood samples via retro-orbital sinus or cardiac puncture for biochemical analysis.

  • Euthanize the mice and harvest the liver and other tissues for histological and molecular analysis.

Histological Analysis of Liver Tissue

Histological examination of liver tissue is the gold standard for assessing the severity of NAFLD.

2.2.1. Hematoxylin and Eosin (H&E) Staining

  • Purpose: To visualize liver morphology, inflammation, and hepatocyte ballooning.

  • Procedure:

    • Fix liver tissue samples in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin.

    • Section the paraffin blocks into 4-5 μm thick slices.

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to stain cell nuclei blue/purple.

    • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

    • Dehydrate and mount the sections.

    • Examine under a light microscope to assess for steatosis, inflammation, and hepatocyte injury.

2.2.2. Oil Red O Staining

  • Purpose: To specifically stain neutral lipids (triglycerides) within hepatocytes.[6][7]

  • Procedure:

    • Embed fresh or frozen liver tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut frozen sections (8-10 μm thick) using a cryostat.

    • Fix the sections in 4% paraformaldehyde.

    • Rinse with phosphate-buffered saline (PBS).

    • Incubate with a working solution of Oil Red O for 15-30 minutes.[6]

    • Rinse with 60% isopropanol and then with distilled water.

    • Counterstain with hematoxylin (optional).

    • Mount with an aqueous mounting medium.

    • Visualize lipid droplets as red-orange globules under a light microscope.

Measurement of Liver Triglyceride Content

This biochemical assay quantifies the amount of triglycerides accumulated in the liver.[1][8]

Materials:

  • Liver tissue homogenate

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Homogenize a known weight of liver tissue in a suitable buffer (e.g., 5% Triton X-100).

  • Heat the homogenate to solubilize the lipids.

  • Centrifuge to pellet cellular debris.

  • Use the supernatant for the triglyceride assay.

  • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric reaction to measure the glycerol content.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the triglyceride concentration based on a standard curve.

  • Normalize the triglyceride content to the weight of the liver tissue used.

Western Blotting for AMPK Signaling Pathway

Western blotting is used to detect and quantify the expression levels of key proteins in the AMPK signaling pathway, which is a central regulator of cellular energy metabolism.

Materials:

  • Liver tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from liver tissue samples using a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, total AMPK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This technique is used to profile the composition of the gut microbiota, which is increasingly recognized as a key player in the pathogenesis of NAFLD.

Materials:

  • Fecal samples from mice

  • DNA extraction kit

  • PCR reagents

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME, Mothur)

Procedure:

  • Collect fecal samples from mice and store them at -80°C.

  • Extract microbial DNA from the fecal samples using a commercial DNA extraction kit.

  • Amplify a specific variable region of the 16S rRNA gene using PCR with universal primers.

  • Purify the PCR products.

  • Prepare a sequencing library from the purified amplicons.

  • Perform high-throughput sequencing of the library on an NGS platform.

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Analyze the microbial community composition, diversity, and relative abundance of different taxa between experimental groups.

Visualizing the Mechanisms and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of this comparative guide.

G cluster_0 This compound's Mechanism of Action in NAFLD cluster_1 Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota PPARa PPARα AMPK->PPARa Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Lipid_Oxidation ↑ Fatty Acid Oxidation PPARa->Lipid_Oxidation Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Inflammation ↓ Inflammation Gut_Microbiota->Inflammation

Caption: Proposed signaling pathway of this compound in NAFLD.

G cluster_0 Experimental Workflow for this compound Evaluation cluster_1 Analyses Animal_Model NAFLD Animal Model (High-Fat Diet) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Positive Control (e.g., Metformin) Animal_Model->Treatment_Groups Treatment_Period Treatment Period (e.g., 8 weeks) Treatment_Groups->Treatment_Period Data_Collection Data and Sample Collection Treatment_Period->Data_Collection Biochemical Serum Biochemical Analysis (ALT, AST, Lipids, Glucose) Data_Collection->Biochemical Histology Liver Histology (H&E, Oil Red O) Data_Collection->Histology Gene_Expression Gene/Protein Expression (Western Blot, qPCR) Data_Collection->Gene_Expression Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) Data_Collection->Microbiota

Caption: Typical preclinical experimental workflow.

G cluster_0 Comparative Analysis Framework cluster_1 Alternative Interventions cluster_2 Evaluation Parameters This compound This compound Efficacy Efficacy: - Lipid Profile - Liver Enzymes - Histology - Insulin Resistance This compound->Efficacy Mechanism Mechanism of Action: - Signaling Pathways - Gut Microbiota This compound->Mechanism Safety Safety & Tolerability This compound->Safety Placebo Placebo / Vehicle Placebo->Efficacy Lifestyle Lifestyle Intervention Lifestyle->Efficacy Pioglitazone Pioglitazone Pioglitazone->Efficacy Pioglitazone->Mechanism Pioglitazone->Safety Metformin Metformin Metformin->Efficacy Metformin->Mechanism Metformin->Safety Silymarin Silymarin Silymarin->Efficacy Silymarin->Mechanism Silymarin->Safety

Caption: Logical framework for comparative analysis.

References

Berberine vs. Metformin: A Comparative Guide to their Regulation of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metformin, a biguanide, has long been the first-line oral therapy for type 2 diabetes mellitus (T2DM). However, the plant alkaloid berberine has emerged as a compelling natural alternative, with a growing body of research suggesting comparable efficacy in regulating glucose metabolism. This guide provides an objective comparison of berberine and metformin, focusing on their mechanisms of action, supported by quantitative data from clinical and preclinical studies, and detailed experimental protocols.

Mechanism of Action: A Tale of Two AMPK Activators

Both berberine and metformin exert their primary glucose-lowering effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK in key metabolic tissues like the liver, muscle, and adipose tissue leads to a cascade of beneficial effects on glucose metabolism.

Shared Mechanisms:

  • Inhibition of Hepatic Gluconeogenesis: Both compounds suppress the production of glucose in the liver, a major contributor to hyperglycemia in T2DM.[2]

  • Increased Glucose Uptake: They enhance the uptake of glucose into muscle and fat cells.[2]

  • Improved Insulin Sensitivity: By activating AMPK, both berberine and metformin improve the body's response to insulin.

While their primary target is the same, emerging evidence suggests subtle differences in their upstream mechanisms of AMPK activation. Metformin is thought to activate AMPK primarily through the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP/ATP ratio. Berberine also inhibits complex I, but some studies suggest it may also activate AMPK through pathways independent of changes in the AMP/ATP ratio.

Quantitative Data Comparison

Numerous clinical trials have directly compared the efficacy of berberine and metformin in patients with T2DM. The data consistently demonstrates that berberine's hypoglycemic effect is comparable to that of metformin.

ParameterBerberineMetforminKey FindingsCitations
Hemoglobin A1c (HbA1c) Decrease from 9.5% to 7.5%Decrease from 9.5% to 7.5%A 3-month trial showed a similar significant decrease in HbA1c for both treatments in newly diagnosed type 2 diabetic patients.[3]
Decrease of 0.31%Decrease of 0.28%A 12-week study in prediabetic patients showed a slightly greater, statistically significant reduction in the berberine group.
Fasting Plasma Glucose (FPG) Decrease from 10.6 mmol/L to 6.9 mmol/LDecrease from 10.6 mmol/L to 6.9 mmol/LA 3-month trial demonstrated a comparable and significant reduction in FPG for both treatments.[3]
Reduction of 12.6 mg/dlReduction of 10.8 mg/dlIn a 12-week study with prediabetic patients, berberine showed a greater reduction in FPG.
Postprandial Plasma Glucose (PPG) Decrease from 19.8 mmol/L to 11.1 mmol/LNot reported in this studyThe same 3-month trial showed a significant decrease in PPG with berberine treatment.[3]
Reduction of 21.8 mg/dlReduction of 19.3 mg/dlThe 12-week study in prediabetic individuals indicated a more substantial reduction in PPG with berberine.
Triglycerides Significant decreaseNo significant changeIn the 3-month trial, berberine treatment led to a significant reduction in triglycerides, an effect not observed with metformin.[3]

Experimental Protocols

The following are representative experimental protocols for in vitro and in vivo studies comparing the effects of berberine and metformin on glucose metabolism. It is important to note that specific parameters such as concentrations, dosages, and durations may vary between individual studies.

In Vitro Study: Glucose Consumption in HepG2 Cells

This protocol describes a common in vitro assay to assess the direct effects of berberine and metformin on glucose metabolism in a human liver cell line.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with serum-free DMEM containing various concentrations of berberine (e.g., 5, 10, 20 µM) or metformin (e.g., 0.5, 1, 2 mM) for 24 hours. A control group receives the vehicle (e.g., DMSO).[4]

2. Glucose Consumption Assay:

  • Aliquots of the culture medium are collected at the beginning (0 hours) and end (24 hours) of the treatment period.

  • The glucose concentration in the medium is measured using a commercial glucose oxidase assay kit.

  • The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration.

  • Results are normalized to the total protein content of the cells in each well, determined by a protein assay (e.g., BCA assay).

3. Data Analysis:

  • Glucose consumption is expressed as µg of glucose per mg of protein per 24 hours.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different concentrations of berberine and metformin to the control group.

In Vivo Study: Streptozotocin-Induced Diabetic Rat Model

This protocol outlines a widely used animal model to investigate the in vivo anti-diabetic effects of berberine and metformin.

1. Animal Model Induction:

  • Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

  • Induction of Diabetes: After a one-week acclimatization period, rats are fasted overnight and then injected intraperitoneally with a single dose of streptozotocin (STZ) (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[5][6] A control group receives an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above 11.1 mmol/L (200 mg/dL) are considered diabetic and included in the study.

2. Treatment Protocol:

  • Diabetic rats are randomly divided into three groups: a diabetic control group, a berberine-treated group, and a metformin-treated group.

  • Berberine (e.g., 100-200 mg/kg/day) and metformin (e.g., 150-300 mg/kg/day) are administered orally by gavage for a period of 4-8 weeks. The control groups receive the vehicle (e.g., distilled water).

3. Measurement of Metabolic Parameters:

  • Fasting Blood Glucose and HbA1c: Measured at the beginning and end of the treatment period.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, rats are given an oral glucose load (2 g/kg body weight), and blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes.

  • Serum Insulin and Lipids: Blood samples are collected at the end of the study to measure serum insulin, triglycerides, and total cholesterol levels using commercial ELISA kits.

  • Tissue Analysis: At the end of the experiment, liver and muscle tissues can be collected to analyze the expression and phosphorylation of key proteins in the AMPK signaling pathway via Western blotting.

4. Data Analysis:

  • Statistical tests (e.g., t-test or ANOVA) are used to compare the changes in metabolic parameters between the different treatment groups.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_berberine Berberine Pathway cluster_metformin Metformin Pathway Berberine Berberine ComplexI_B Mitochondrial Complex I Berberine->ComplexI_B AMP_ATP_Ratio_B ↑ AMP/ATP Ratio ComplexI_B->AMP_ATP_Ratio_B Inhibition AMPK_B AMPK Activation AMP_ATP_Ratio_B->AMPK_B Gluconeogenesis_B ↓ Hepatic Gluconeogenesis AMPK_B->Gluconeogenesis_B GlucoseUptake_B ↑ Glucose Uptake (Muscle, Adipose) AMPK_B->GlucoseUptake_B Metformin Metformin ComplexI_M Mitochondrial Complex I Metformin->ComplexI_M AMP_ATP_Ratio_M ↑ AMP/ATP Ratio ComplexI_M->AMP_ATP_Ratio_M Inhibition AMPK_M AMPK Activation AMP_ATP_Ratio_M->AMPK_M Gluconeogenesis_M ↓ Hepatic Gluconeogenesis AMPK_M->Gluconeogenesis_M GlucoseUptake_M ↑ Glucose Uptake (Muscle, Adipose) AMPK_M->GlucoseUptake_M

Caption: Signaling pathways of Berberine and Metformin in regulating glucose metabolism.

G Start Start: Comparative Study Design InVitro In Vitro Studies (e.g., HepG2 cells) Start->InVitro InVivo In Vivo Studies (e.g., STZ-induced diabetic rats) Start->InVivo Clinical Clinical Trials (Type 2 Diabetic Patients) Start->Clinical Treatment_IV Treatment with Berberine, Metformin, or Vehicle Control InVitro->Treatment_IV Treatment_IVO Treatment with Berberine, Metformin, or Vehicle Control InVivo->Treatment_IVO Analysis_IV Analysis: - Glucose Consumption - AMPK Activation (Western Blot) Treatment_IV->Analysis_IV Analysis_IVO Analysis: - FPG, HbA1c, OGTT - Serum Insulin & Lipids - Tissue AMPK Activation Treatment_IVO->Analysis_IVO Data Data Compilation & Comparison Analysis_IV->Data Analysis_IVO->Data Treatment_C Randomized Treatment: Berberine vs. Metformin Clinical->Treatment_C Analysis_C Analysis: - HbA1c, FPG, PPG - Lipid Profile - Safety & Tolerability Treatment_C->Analysis_C Analysis_C->Data Conclusion Conclusion: Comparative Efficacy & Mechanism of Action Data->Conclusion

Caption: Experimental workflow for comparing Berberine and Metformin.

References

Berberrubine's Lipid-Lowering Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberrubine, a primary metabolite of berberine, is emerging as a potent agent in the management of hyperlipidemia. This guide provides a comprehensive cross-validation of this compound's effect on lipid-lowering, comparing its performance with its parent compound, berberine, and other established alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to offer a thorough understanding of its therapeutic potential.

Executive Summary

This compound demonstrates significant lipid-lowering activity, primarily by modulating the expression of key proteins in cholesterol metabolism. Like its precursor, berberine, it upregulates the low-density lipoprotein receptor (LDLR) and downregulates proprotein convertase subtilisin/kexin type 9 (PCSK9). Notably, evidence suggests that this compound may possess greater bioavailability than berberine, potentially offering enhanced therapeutic efficacy. This guide will delve into the comparative data supporting these claims.

Comparative Performance Data

The following tables summarize the lipid-lowering effects of this compound and its alternatives from various in vitro and in vivo studies.

Table 1: In Vitro Lipid Reduction in HepG2 Cells
CompoundConcentrationTC Reduction (%)LDL-C Reduction (%)TG Reduction (%)HDL-C Increase (%)Key Findings
This compound 10-40 µMData not availableData not availableData not availableData not availableActs as a cholesterol-lowering agent by inhibiting PCSK9 and upregulating LDLR expression via the ERK signaling pathway.[1]
Berberine 10-20 µMNot SpecifiedNot SpecifiedSignificantNot SpecifiedReduced intracellular lipid accumulation.[2][3]
Berberine 16.07 µM (EC50)Not SpecifiedNot SpecifiedSignificantNot SpecifiedDecreased high glucose-induced total lipid content.[4]
Bergamot Extract 50-100 µg/mLSignificantNot SpecifiedNot SpecifiedNot SpecifiedDecreased total and free cholesterol levels.[2]
Table 2: In Vivo Lipid Reduction in Animal Models
CompoundAnimal ModelDosageTC Reduction (%)LDL-C Reduction (%)TG Reduction (%)HDL-C Increase (%)
Berberine Hyperlipidemic Rats72.6 mg/kg/daySignificantSignificantSignificantNot Specified
Berberine High-Fat Diet Rats200 mg/kg/daySignificantSignificantNot SpecifiedNot Specified
Berberine Diabetic Mice40-160 mg/kg/daySignificantSignificantSignificantSignificant
Bergamot Juice Hypercholesterolemic Rats1 mL/day29.2751.7246.1227.61[5]
Table 3: Clinical Trial Data on Lipid Reduction in Humans
Compound/DrugDosageTC Reduction (%)LDL-C Reduction (%)TG Reduction (%)HDL-C Increase (%)
Berberine 500 mg, 3x/day12.2[6][7][8]Not Specified23[6][7][8]Not Specified
Ezetimibe 10 mg/dayNot Specified15-20[9][10][11]Not Specified2.5-5[11]
Red Yeast Rice (Monacolin K) 2-10 mg/dayNot Specified15-34[12]Not SpecifiedNot Specified
Bergamot Extract 150-1500 mg/day12.3-31.3[5]7.6-40.8[5]11.5-39.5[5]Significant in some studies

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism for lowering lipids involves the regulation of the LDLR and PCSK9. It is understood to act through the ERK signaling pathway to achieve these effects.

This compound's Lipid-Lowering Pathway

This compound This compound ERK_Pathway ERK_Pathway This compound->ERK_Pathway PCSK9_Expression PCSK9 Expression ERK_Pathway->PCSK9_Expression Inhibits LDLR_Expression LDLR Expression ERK_Pathway->LDLR_Expression Promotes LDLR_Degradation LDLR Degradation PCSK9_Expression->LDLR_Degradation Promotes LDL_C_Uptake Hepatic LDL-C Uptake LDLR_Expression->LDL_C_Uptake Increases LDLR_Degradation->LDL_C_Uptake Decreases Plasma_LDL_C Plasma LDL-C LDL_C_Uptake->Plasma_LDL_C Reduces

This compound's regulation of LDL-C via the ERK pathway.
Comparative Mechanisms of Action

cluster_this compound This compound cluster_statins Statins cluster_ezetimibe Ezetimibe This compound This compound B_PCSK9 Inhibits PCSK9 Expression This compound->B_PCSK9 B_LDLR Increases LDLR Expression This compound->B_LDLR Statins Statins S_HMGCR Inhibit HMG-CoA Reductase Statins->S_HMGCR Ezetimibe Ezetimibe E_NPC1L1 Inhibits NPC1L1 (Cholesterol Absorption) Ezetimibe->E_NPC1L1

Comparison of the primary mechanisms of action.

Detailed Experimental Protocols

In Vitro: Lipid Accumulation in HepG2 Cells (Oil Red O Staining)

This protocol is used to visualize and quantify lipid accumulation in hepatocytes treated with lipid-lowering compounds.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[13]

  • Induction of Steatosis: Seed HepG2 cells in 24- or 96-well plates.[14][15] Induce lipid accumulation by treating the cells with a high concentration of free fatty acids (e.g., 100 µM palmitate) for 24 hours.[13]

  • Treatment: Concurrently with fatty acid treatment, add various concentrations of this compound or other test compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Fixation: After 24 hours, wash the cells with ice-cold phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.[13][14]

  • Staining: Wash the fixed cells and stain with a working solution of Oil Red O for 15-30 minutes at room temperature.[13][14]

  • Washing: Remove the unbound stain by washing with 60% isopropanol and then distilled water.[13]

  • Quantification:

    • For visualization, observe the stained lipid droplets under a microscope.

    • For quantification, extract the Oil Red O from the cells using an extraction solution (e.g., isopropanol) and measure the absorbance at 490-520 nm using a microplate reader.[13][15]

In Vivo: Evaluation of Lipid-Lowering Effects in a Rat Model

This protocol outlines the procedure for inducing hyperlipidemia in rats and assessing the efficacy of lipid-lowering agents.

  • Animal Model: Use male Sprague-Dawley or Wistar rats. Induce hyperlipidemia by feeding a high-fat diet (HFD) for a period of 4 to 8 weeks.[16][17]

  • Treatment Groups: Randomly divide the hyperlipidemic rats into several groups: a vehicle control group, a this compound-treated group (at various dosages), and positive control groups (e.g., berberine, statin).

  • Drug Administration: Administer the test compounds and vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 4-16 weeks).[16][17]

  • Sample Collection: At the end of the treatment period, fast the rats overnight. Collect blood samples via cardiac puncture or tail vein. Euthanize the animals and harvest liver tissue for further analysis.[17]

  • Biochemical Analysis:

    • Separate serum from the blood samples by centrifugation.

    • Measure serum levels of Total Cholesterol (TC), LDL-C, HDL-C, and Triglycerides (TG) using commercial enzymatic assay kits.

    • Homogenize liver tissue to measure hepatic lipid content.

  • Gene and Protein Expression Analysis: Use the harvested liver tissue to perform Western blot and qRT-PCR analyses to determine the expression levels of key proteins and genes involved in lipid metabolism, such as LDLR and PCSK9.

Western Blot Analysis for LDLR and PCSK9

This protocol details the steps for quantifying the protein expression of LDLR and PCSK9 in liver tissue or cell lysates.

  • Protein Extraction: Homogenize liver tissue or lyse HepG2 cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LDLR and PCSK9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A HepG2 Cell Culture B Induce Steatosis (e.g., Palmitate) A->B C Treat with this compound & Controls B->C D Oil Red O Staining C->D E Quantify Lipid Accumulation D->E F Induce Hyperlipidemia in Rats (HFD) G Treat with this compound & Controls (Oral Gavage) F->G H Collect Blood & Liver G->H I Measure Serum Lipids H->I J Analyze Gene/Protein Expression (Western/PCR) H->J

A general workflow for in vitro and in vivo evaluation.

Conclusion

The available evidence strongly suggests that this compound is a promising lipid-lowering agent. Its mechanism of action, targeting both LDLR and PCSK9, is well-supported, and its potential for superior bioavailability compared to berberine warrants further investigation. While more direct comparative studies with quantitative data are needed to fully elucidate its position relative to other therapies, the existing data provides a solid foundation for its continued development as a novel treatment for hyperlipidemia. This guide serves as a valuable resource for researchers and professionals in the field, offering a structured overview of the current state of knowledge on this compound's lipid-lowering effects.

References

Evaluating Berberrubine: A Potentially More Potent Alternative to Berberine for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Berberine, a well-known isoquinoline alkaloid derived from various plants, has a long history in traditional medicine and has been extensively studied for its broad pharmacological activities.[1] However, its clinical application is often hampered by low oral bioavailability.[2] This has led to a growing interest in its metabolites, particularly berberrubine, which is a primary metabolite of berberine.[3] Emerging evidence suggests that this compound may not only possess superior pharmacokinetic properties but also exhibit more potent biological effects in certain therapeutic areas.[3] This guide provides a comprehensive comparison of this compound and berberine, supported by experimental data, to aid researchers and drug development professionals in evaluating this compound as a promising therapeutic candidate.

Comparative Pharmacokinetics

This compound has demonstrated a more favorable pharmacokinetic profile compared to its parent compound, berberine. This is largely attributed to its increased lipid solubility and better P-glycoprotein receptor affinity, leading to enhanced bioavailability.[3] Oral administration of this compound results in significantly higher plasma concentrations than an equivalent dose of berberine.[4]

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (M1)Berberine (BBR)SpeciesNotesReference
Max Plasma Concentration (Cmax) ~204 ng/mL~0.5 ng/mLRatOral administration. This compound Cmax was ~400-fold higher.[4]
Absolute Bioavailability Data not available~0.68%RatOral administration of 100 mg/kg.[5]
Excretion Route Primarily urinePrimarily fecesRatHighlights different elimination pathways.[4]

Head-to-Head Comparison of Pharmacological Activities

Experimental data increasingly points towards this compound having comparable or even superior potency to berberine across several key therapeutic areas.

Hypoglycemic and Lipid-Lowering Effects

In vivo studies have shown this compound to be a more potent hypoglycemic and lipid-lowering agent than berberine.[3]

Table 2: Comparative Efficacy in Metabolic Regulation

ActivityThis compoundBerberineModelKey FindingsReference
Serum Glucose Reduction 48.14% reduction (50 mg/kg)23.15% reduction (150 mg/kg)High-fat diet-induced obese miceThis compound showed a stronger effect at a lower dose.[6]
Intestinal α-glucosidase Inhibition More potent inhibition (50 mg/kg)Less potent inhibition (120 mg/kg)High-fat diet miceSuggests a mechanism for improved glucose control.[3]
Xanthine Oxidase Inhibition (IC50) Data not availableDihydroberberine: 34.37 µMIn vitroDihydroberberine, a derivative, shows significant inhibition.[2]
Anti-hyperuricemic Effect Significantly decreased serum uric acid (6.25, 12.5, 25.0 mg/kg)Possesses anti-hyperuricemic effectsHyperuricemic miceThis compound showed a dose-dependent reduction in uric acid.[7]
Anticancer Activity

Both berberine and this compound exhibit antitumor properties, with some studies indicating that derivatives of this compound may have enhanced activity.

Table 3: Comparative Anticancer Activity (IC50 Values in µM)

Cell Line (Cancer Type)This compoundBerberineReference
A549 (Non-small-cell lung) >100>100[6]
H23 (Non-small-cell lung) >100>100[6]
H1435 (Non-small-cell lung) >100>100[6]

Note: While both parent compounds show weak activity in these specific cell lines, 9-O-substituted derivatives of this compound have demonstrated significantly enhanced antitumor effects.[6][8]

Mechanisms of Action: A Comparative Overview

Berberine and this compound modulate several key signaling pathways involved in metabolism and cellular proliferation. While they share some common targets, differences in their potency and interaction with these pathways are emerging.

Table 4: Key Molecular Targets and Signaling Pathways

Target/PathwayThis compoundBerberineBiological EffectReference
AMP-activated protein kinase (AMPK) ActivatesActivatesRegulates cellular energy homeostasis, improves insulin sensitivity.[3]
Farnesoid X receptor (FXR) AgonistAgonistModulates bile acid and glucose metabolism, leading to hypoglycemic effects.[6]
PI3K/Akt Pathway SuppressesSuppressesInhibits platelet activation.[9]
Xanthine Oxidase InhibitsInhibitsReduces uric acid production.[4]
α-glucosidase InhibitsInhibitsReduces intestinal glucose absorption.[3]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis HFD_mice High-Fat Diet-Induced Obese Mice BBR Berberine (150 mg/kg) HFD_mice->BBR M1 This compound (50 mg/kg) HFD_mice->M1 Control Vehicle Control HFD_mice->Control Serum_Glucose Serum Glucose Measurement BBR->Serum_Glucose Gene_Expression Hepatic Gene Expression (Gluconeogenesis) BBR->Gene_Expression Metabolomics Systemic Bile Acid Profiling BBR->Metabolomics M1->Serum_Glucose M1->Gene_Expression M1->Metabolomics Control->Serum_Glucose Control->Gene_Expression Control->Metabolomics

Caption: Workflow for evaluating the hypoglycemic effects of berberine and this compound.

signaling_pathway cluster_intestine Intestine cluster_liver Liver BBR_M1 Berberine / this compound FXR_intestinal FXR Activation BBR_M1->FXR_intestinal Bile_Acids Systemic Bile Acid Modulation BBR_M1->Bile_Acids Gluconeogenesis_Genes Gluconeogenic Gene Expression (G6Pase, PEPCK) FXR_intestinal->Gluconeogenesis_Genes Inhibition Bile_Acids->Gluconeogenesis_Genes Inhibition Hepatic_Gluconeogenesis Hepatic Gluconeogenesis Gluconeogenesis_Genes->Hepatic_Gluconeogenesis Reduced Expression Blood_Glucose Blood Glucose Levels Hepatic_Gluconeogenesis->Blood_Glucose Decreased Production

Caption: Hypoglycemic mechanism via intestinal FXR signaling pathway.

Detailed Experimental Protocols

High-Fat Diet-Induced Obese Mouse Model for Hypoglycemic and Lipid-Lowering Studies
  • Animal Model: C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 8-12 weeks to induce obesity and hyperglycemia.

  • Treatment Groups:

    • Control Group: HFD + vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Berberine Group: HFD + berberine (e.g., 150 mg/kg/day, oral gavage).

    • This compound Group: HFD + this compound (e.g., 50 mg/kg/day, oral gavage).

  • Duration: Treatment is typically administered daily for 4-6 weeks.

  • Endpoints:

    • Body Weight and Food Intake: Monitored regularly.

    • Blood Glucose: Measured from tail vein blood samples after a fasting period.

    • Serum Lipids: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured from serum.

    • Gene Expression Analysis: Livers are harvested to analyze the mRNA levels of genes involved in gluconeogenesis (e.g., G6Pase, PEPCK) and lipid metabolism via quantitative real-time PCR (qRT-PCR).

In Vitro Xanthine Oxidase Inhibition Assay
  • Enzyme: Bovine milk xanthine oxidase (XO).

  • Substrate: Xanthine or hypoxanthine.

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound (berberine or this compound) at various concentrations, and the XO enzyme solution.

    • The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C).

    • The reaction is initiated by adding the substrate.

    • The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined. Allopurinol is commonly used as a positive control.

Farnesoid X Receptor (FXR) Agonist Assay
  • Assay Type: Cell-based reporter gene assay or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Cell-Based Reporter Assay:

    • Cells (e.g., HepG2) are co-transfected with a plasmid expressing the FXR ligand-binding domain and a reporter plasmid containing an FXR response element linked to a reporter gene (e.g., luciferase).

    • Transfected cells are treated with varying concentrations of berberine or this compound.

    • The activation of FXR is quantified by measuring the reporter gene activity (e.g., luminescence).

  • TR-FRET Assay:

    • This assay measures the binding of FXR to a coactivator peptide in the presence of an agonist.

    • The reaction mixture includes the FXR protein, a biotinylated coactivator peptide, a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled streptavidin (acceptor).

    • In the presence of an agonist (berberine or this compound), FXR binds to the coactivator, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising alternative to berberine, primarily due to its significantly improved bioavailability, which translates to enhanced in vivo efficacy, particularly in the context of metabolic disorders.[3][4][6] At lower doses, this compound has demonstrated superior hypoglycemic and lipid-lowering effects compared to its parent compound.[3][6] While both compounds share common molecular targets, the differential potency suggests that this compound may have a more favorable interaction with key regulatory proteins.

References

Restoring Gut Microbiota: A Comparative Guide to Berberrubine and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate ecosystem of the gut microbiota plays a pivotal role in human health and disease. Its disruption, termed dysbiosis, is implicated in a myriad of pathologies, making the restoration of a balanced microbial community a significant therapeutic goal. Berberrubine, an active metabolite of berberine, has emerged as a promising agent in this field. This guide provides a comprehensive comparison of this compound with other prominent gut microbiota-modulating strategies, including metformin, probiotics, fecal microbiota transplantation (FMT), and short-chain fatty acid (SCFA) supplementation. The performance of each intervention is evaluated based on available experimental data, with detailed methodologies provided for key experiments.

Comparative Analysis of Gut Microbiota Restoration Strategies

The following tables summarize the quantitative effects of this compound and its alternatives on key markers of gut microbiota health.

Table 1: Effects on Alpha Diversity of Gut Microbiota

InterventionDosage/Study PopulationChange in Shannon Diversity IndexCitation(s)
Berberine (precursor to this compound) 1 g/kg feed in broilers↑ in ileum[1]
0.1 g/kg feed in broilersNo significant change in jejunum[1]
High-fat diet-fed rats[2]
Weaned piglets (0.1% diet)[3]
Metformin Healthy volunteers (24h)[4]
Healthy volunteersNo significant change[4]
Probiotics (Lactobacillus rhamnosus GG) BALB/c mice[5]
Fecal Microbiota Transplantation (FMT) Recurrent C. difficile infection patients↑ (Restoration to donor levels)[6]

Table 2: Modulation of Key Bacterial Phyla and Genera

InterventionKey Bacterial ChangesCitation(s)
This compound/Berberine ↑ Akkermansia, ↑ Bacteroides, ↓ Lactobacillus, ↓ Romboutsia, ↑ Ileibacterium, ↑ Mucispirillum[7]
Metformin ↑ Akkermansia muciniphila, ↑ SCFA-producing bacteria (Butyrivibrio, Bifidobacterium bifidum, Megasphaera, Prevotella), ↓ Intestinibacter, ↓ Roseburia[8][9][10][11]
Probiotics (e.g., Lactobacillus, Bifidobacterium) ↑ Abundance of administered strains, potential modulation of other resident bacteria. L. rhamnosus GG: ↑ Firmicutes, Bacteroides, Actinomycetes; ↓ Proteobacteria[5]
Fecal Microbiota Transplantation (FMT) Restoration of a diverse microbiota similar to the donor, including increases in Bacteroidetes and Firmicutes.[6]
SCFA Supplementation (Butyrate) ↑ Butyrate-producing bacteria, ↑ Akkermansia muciniphila, ↑ Butyricicoccus, ↑ Lachnospiraceae[12]

Table 3: Impact on Short-Chain Fatty Acid (SCFA) Production

InterventionChange in ButyrateChange in AcetateChange in PropionateCitation(s)
This compound/Berberine No significant change reported[13][14][15]
Metformin [[“]][17]
Probiotics Strain-dependent, generally ↑Strain-dependent, generally ↑Strain-dependent, generally ↑[18][19]
Fecal Microbiota Transplantation (FMT) ↑ (Restoration to donor levels)↑ (Restoration to donor levels)↑ (Restoration to donor levels)[6]
SCFA Supplementation Directly ↑Directly ↑Directly ↑[20][21][22][23][24]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these interventions are mediated through complex signaling pathways that involve both direct modulation of the microbiota and subsequent host responses.

This compound/Berberine Signaling

Berberine and its metabolite this compound exert their effects through multiple pathways. They directly modulate the gut microbiota composition, favoring the growth of beneficial bacteria. This altered microbiota then influences host metabolism. A key mechanism involves the regulation of bile acid metabolism and the farnesoid X receptor (FXR) signaling pathway.[25][26] Furthermore, the increased production of butyrate by the altered microbiota can activate G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs) in host cells, leading to anti-inflammatory and metabolic benefits.[15]

berberine_pathway Berberine Berberine Gut_Microbiota Gut_Microbiota Berberine->Gut_Microbiota Modulates Composition Bile_Acids Bile_Acids Gut_Microbiota->Bile_Acids Metabolizes Butyrate Butyrate Gut_Microbiota->Butyrate Produces FXR FXR Activation Bile_Acids->FXR GPCRs GPCR Activation (GPR41/43) Butyrate->GPCRs HDAC HDAC Inhibition Butyrate->HDAC Host_Response Improved Metabolism & Reduced Inflammation FXR->Host_Response GPCRs->Host_Response HDAC->Host_Response

Berberine/Berberrubine Signaling Pathway
Metformin Signaling

Metformin's mechanism in the gut is multifaceted. It directly influences the gut microbiota, leading to an increase in the abundance of Akkermansia muciniphila and SCFA-producing bacteria.[9][27] This alteration in the microbiota contributes to enhanced gut barrier function and increased production of SCFAs and lactate.[4] Metformin also independently activates AMP-activated protein kinase (AMPK) in intestinal cells, which plays a central role in energy homeostasis.[27] The combined effects on the microbiota and host cells lead to improved glucose metabolism and reduced inflammation.

metformin_pathway Metformin Metformin Gut_Microbiota Gut_Microbiota Metformin->Gut_Microbiota Modulates Composition AMPK AMPK Activation Metformin->AMPK Directly Activates Akkermansia ↑ Akkermansia Gut_Microbiota->Akkermansia SCFAs ↑ SCFAs Gut_Microbiota->SCFAs Gut_Barrier Enhanced Gut Barrier Akkermansia->Gut_Barrier Host_Metabolism Improved Glucose Metabolism SCFAs->Host_Metabolism AMPK->Host_Metabolism Gut_Barrier->Host_Metabolism

Metformin Signaling Pathway
Probiotics Signaling

Probiotics exert their effects through various mechanisms, including competitive exclusion of pathogens, enhancement of the intestinal barrier function, and modulation of the host immune system.[1][5] They can influence tight junction protein expression, increase mucus production, and stimulate the secretion of antimicrobial peptides.[5] Furthermore, probiotics and their metabolites can interact with intestinal epithelial and immune cells to modulate signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory effects.[1]

probiotics_pathway Probiotics Probiotics Pathogens Pathogens Probiotics->Pathogens Competitive Exclusion Gut_Barrier Gut_Barrier Probiotics->Gut_Barrier Enhances Function Immune_Cells Immune_Cells Probiotics->Immune_Cells Modulates Host_Response Reduced Inflammation & Enhanced Immunity Gut_Barrier->Host_Response NF_kB_MAPK NF-κB & MAPK Modulation Immune_Cells->NF_kB_MAPK NF_kB_MAPK->Host_Response

Probiotics Signaling Pathway
Fecal Microbiota Transplantation (FMT) Signaling

FMT works by introducing a complete and balanced microbial community from a healthy donor into the recipient's gut. This leads to the restoration of microbial diversity and function.[6] The transplanted microbiota can outcompete pathogens, restore the production of essential metabolites like secondary bile acids and SCFAs, and modulate the host immune response.[6] This includes reducing pro-inflammatory cytokines and promoting the differentiation of regulatory T cells (Tregs), thereby resolving inflammation.[[“]]

fmt_pathway FMT Fecal Microbiota Transplantation Healthy_Microbiota Healthy_Microbiota FMT->Healthy_Microbiota Introduces Pathogens Pathogens Healthy_Microbiota->Pathogens Competes with Metabolites Restored Metabolites (SCFAs, Bile Acids) Healthy_Microbiota->Metabolites Produces Immune_Modulation Immune Modulation (↑ Tregs, ↓ Pro-inflammatory Cytokines) Healthy_Microbiota->Immune_Modulation Induces Host_Response Restored Homeostasis & Reduced Inflammation Metabolites->Host_Response Immune_Modulation->Host_Response

Fecal Microbiota Transplantation (FMT) Signaling
Short-Chain Fatty Acid (SCFA) Signaling

SCFAs, primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from dietary fiber. When supplemented directly, they act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on various host cells, including intestinal epithelial and immune cells.[8][18][28] Butyrate also functions as an inhibitor of histone deacetylases (HDACs). These actions lead to a wide range of effects, including enhanced gut barrier function, regulation of appetite, and modulation of inflammatory responses.

scfa_pathway SCFAs SCFA Supplementation (Butyrate, Propionate, Acetate) GPCRs GPCR Activation (GPR41, GPR43) SCFAs->GPCRs HDAC HDAC Inhibition (Butyrate) SCFAs->HDAC Intestinal_Cells Intestinal_Cells GPCRs->Intestinal_Cells Immune_Cells Immune_Cells GPCRs->Immune_Cells HDAC->Intestinal_Cells HDAC->Immune_Cells Host_Response Improved Metabolism, Gut Barrier Function & Reduced Inflammation Intestinal_Cells->Host_Response Immune_Cells->Host_Response

Short-Chain Fatty Acid (SCFA) Signaling

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of findings.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol is a generalized workflow for assessing changes in gut microbiota composition.

experimental_workflow cluster_sample_collection Sample Collection & DNA Extraction cluster_sequencing 16S rRNA Gene Sequencing cluster_bioinformatics Bioinformatic Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction Microbial DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification PCR Amplification of 16S rRNA Gene (e.g., V3-V4 region) DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Library_Prep->Sequencing Quality_Control Sequence Quality Control & Filtering Sequencing->Quality_Control OTU_Clustering OTU Clustering or ASV Inference (e.g., DADA2, QIIME) Quality_Control->OTU_Clustering Taxonomic_Assignment Taxonomic Assignment OTU_Clustering->Taxonomic_Assignment Diversity_Analysis Alpha & Beta Diversity Analysis Taxonomic_Assignment->Diversity_Analysis

16S rRNA Gene Sequencing Workflow
  • Fecal Sample Collection: Fecal samples are collected from subjects at baseline and after the intervention period. Samples are immediately frozen and stored at -80°C to preserve microbial DNA.

  • Microbial DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions. DNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.

  • Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: Raw sequencing reads are processed using pipelines like QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, and chimera removal to generate Amplicon Sequence Variants (ASVs). Taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively.

Short-Chain Fatty Acid (SCFA) Quantification
  • Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an acidified water/ether extraction method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted SCFAs are derivatized and analyzed by GC-MS. A standard curve of known SCFA concentrations is used for quantification.

  • Data Analysis: The concentrations of individual SCFAs (acetate, propionate, butyrate, etc.) are calculated based on the standard curve and normalized to the weight of the fecal sample.

Animal Models of Gut Dysbiosis
  • High-Fat Diet (HFD)-Induced Dysbiosis: Rodents (e.g., C57BL/6J mice) are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity, metabolic dysfunction, and gut dysbiosis. A control group is fed a standard chow diet.

  • Antibiotic-Induced Dysbiosis: Animals are treated with a cocktail of antibiotics in their drinking water for a defined period to deplete the gut microbiota.

  • Intervention: Following the induction of dysbiosis, animals are administered the test compound (e.g., this compound, metformin) or placebo via oral gavage or in their diet for the duration of the study.

  • Outcome Measures: At the end of the study, fecal samples are collected for microbiota and SCFA analysis. Blood and tissue samples may also be collected to assess metabolic and inflammatory markers.

Conclusion

This compound demonstrates significant potential in restoring gut microbiota, comparable in many aspects to established and emerging therapeutic strategies. Its ability to modulate the microbiota, enhance SCFA production, and influence host signaling pathways underscores its therapeutic promise. However, the choice of intervention will likely depend on the specific clinical context, the nature of the dysbiosis, and the desired therapeutic outcome. Metformin offers a well-established alternative, particularly in the context of metabolic disease. Probiotics provide a targeted approach to introduce specific beneficial strains, while FMT offers a powerful, albeit more complex, method for complete microbiota restoration. SCFA supplementation represents a direct approach to replenish key microbial metabolites. Further head-to-head clinical trials are warranted to delineate the comparative efficacy and optimal applications of these diverse gut microbiota-modulating strategies.

References

A Comparative Analysis of the Excretion Routes for Berberine and Berberrubine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the excretion pathways of berberine, a widely studied isoquinoline alkaloid, and its primary active metabolite, berberrubine. The information presented is supported by experimental data to aid in understanding the pharmacokinetic profiles of these compounds, which is crucial for drug development and therapeutic applications.

Executive Summary

Berberine undergoes extensive metabolism and demonstrates low oral bioavailability. A significant portion of orally administered berberine is metabolized to this compound in the gastrointestinal tract, primarily by the gut microbiota, and in the liver by cytochrome P450 enzymes. The excretion profiles of berberine and this compound differ significantly. Berberine is predominantly excreted in the feces, both as the unchanged drug and as metabolites. Biliary excretion is also a notable route for berberine and its metabolites. In contrast, this compound, when administered directly, exhibits a different pharmacokinetic profile with a significant portion being metabolized and excreted. While direct comparative studies under identical conditions are limited, available data suggests distinct disposition and elimination pathways for these two compounds.

Data Presentation

The following tables summarize the quantitative data on the excretion of berberine and its metabolite this compound from various experimental studies in rats and mice.

Table 1: Cumulative Excretion of Berberine and its Metabolites after Oral Administration of Berberine in Rats (48.2 mg/kg) [1][2][3]

AnalyteUrine (84h) (%)Bile (36h) (%)Feces (84h) (%)Total Excretion (%)
Berberine0.01010.1748.438.6141
This compound (M1)1.242.6218.622.46
Demethyleneberberine (M2)0.3990.03391.491.9229
Jatrorrhizine (M3)0.002840.06230.2540.31914
Jatrorrhizine-3-O-β-D-glucuronide (M4)0.1530.470-0.623
Jatrorrhizine-3-O-sulfate (M5)0.0002450.0200-0.020245
Thalfendine-10-O-β-D-glucuronide (M6)0.1690.401-0.57
This compound-9-O-β-D-glucuronide (M7)4.210.365-4.575
Demethyleneberberine-2-O-sulfate (M8)0.1021.36-1.462
Demethyleneberberine-2-O-β-D-glucuronide (M9)0.2040.430-0.634
Total Recovery 41.2

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Mice (10 mg/kg) [4]

ParameterValue
Tmax (h)0.58 ± 0.20
Cmax (ng/mL)10.32 ± 2.17
AUC(0-t) (ng/mL*h)26.66 ± 5.48
t1/2 (h)3.86 ± 0.98

Experimental Protocols

Study of Berberine and its Metabolites Excretion in Rats[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single oral dose of berberine chloride (48.2 mg/kg) was administered by gavage.

  • Sample Collection:

    • Urine and Feces: Rats were housed in individual metabolism cages for the separate collection of urine and feces over 84 hours.

    • Bile: After a washout period, rats were anesthetized, and their bile ducts were cannulated for bile collection over 36 hours following another oral dose of berberine.

  • Sample Preparation:

    • Plasma, Urine, and Bile: Protein precipitation with acetonitrile or methanol.

    • Feces: Homogenization and extraction with methanol.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of berberine and its nine metabolites.

    • Chromatography: A C18 column was used with a gradient elution of acetonitrile and water containing formic acid.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) was employed for detection and quantification.

Pharmacokinetic Study of this compound in Mice[4]
  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: A single oral dose of this compound (10 mg/kg) was administered by gavage.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation of blood samples.

  • Analytical Method: An LC-MS/MS method was used to determine the concentration of this compound in plasma.

Signaling Pathways and Excretion Mechanisms

The metabolism and excretion of berberine and this compound are complex processes involving intestinal microbiota, hepatic enzymes, and various transporters.

Metabolism of Berberine to this compound

Berberine is extensively metabolized in the gut and liver. The gut microbiota plays a crucial role in the demethylenation of berberine to produce this compound.[5][6][7] In the liver, cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, are involved in the phase I metabolism of berberine, which includes the formation of this compound.[8][9][10]

Berberine Berberine This compound This compound Berberine->this compound Demethylenation Gut Microbiota Gut Microbiota Gut Microbiota->Berberine Liver (CYP450s) Liver (CYP450s) Liver (CYP450s)->Berberine cluster_Intestine Intestinal Epithelial Cell cluster_Liver Hepatocyte cluster_Kidney Renal Tubule Cell Berberine_Lumen Berberine (Lumen) Berberine_Cell_I Berberine Berberine_Lumen->Berberine_Cell_I Absorption Berberine_Cell_I->Berberine_Lumen Efflux P-gp P-gp P-gp->Berberine_Cell_I Berberine_Blood Berberine (Blood) Berberine_Cell_L Berberine Berberine_Blood->Berberine_Cell_L Uptake Bile_Canaliculus Bile Berberine_Cell_L->Bile_Canaliculus Biliary Excretion OCTs/OATPs OCTs/OATPs OCTs/OATPs->Berberine_Cell_L Berberine_Blood_K Berberine (Blood) Berberine_Cell_K Berberine Berberine_Blood_K->Berberine_Cell_K Uptake Urine Urine Berberine_Cell_K->Urine Urinary Excretion OCT2 OCT2 OCT2->Berberine_Cell_K MATE1 MATE1 MATE1->Berberine_Cell_K A Animal Model (Sprague-Dawley Rats) B Oral Administration (Berberine) A->B C Sample Collection (Urine, Feces, Bile) B->C D Sample Preparation (Extraction/Precipitation) C->D E LC-MS/MS Analysis (Quantification) D->E F Data Analysis (Pharmacokinetic Parameters) E->F

References

Safety Operating Guide

Navigating the Disposal of Berberrubine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal and Safety Procedures

The disposal of Berberrubine, as with any laboratory chemical, should always be conducted in accordance with local, state, and federal regulations. Although some safety data sheets for related compounds like this compound chloride and Berberine hydrochloride indicate they are not classified as hazardous substances, it is crucial to handle them with care to minimize any potential environmental or health impacts.[1][2][3][4]

Recommended Disposal Method:

The most consistently recommended method for the disposal of similar compounds is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][6] This ensures the complete and safe destruction of the compound. Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[5][6]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before initiating any disposal procedures, consult all applicable local, state, and federal environmental regulations to ensure full compliance.

  • Container Management:

    • Keep the chemical in a suitable, closed, and properly labeled container for disposal.[4][5][7]

    • For contaminated packaging, containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5][6]

    • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5][6] Combustible packaging materials may be incinerated.[5][6]

  • Waste Collection:

    • For spills, sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[7]

    • Avoid generating dust during cleanup.[8] If necessary, dampen the material with water to prevent it from becoming airborne.[8]

  • Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the waste material with a licensed and qualified hazardous waste disposal company. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[9]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key information derived from the safety data sheets of related compounds.

ParameterValueSource Compound
GHS Classification Not a hazardous substance or mixtureThis compound chloride, Berberine hydrochloride
Recommended Disposal Licensed chemical destruction plant or controlled incinerationBerberine hydrochloride
Container Disposal Triple rinse and recycle, or puncture and landfillBerberine hydrochloride
Spill Cleanup Sweep or absorb, place in a closed container for disposalBerberine hydrochloride

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all necessary safety and regulatory steps are taken.

This compound Disposal Workflow cluster_prep Preparation cluster_action Action cluster_final Finalization start Start: this compound Waste Generated consult_regulations Consult Local, State, Federal Regulations start->consult_regulations package_waste Package Waste in Labeled, Closed Container consult_regulations->package_waste spill_check Spill or Leak? package_waste->spill_check cleanup Clean Spill: Sweep/Absorb, Dampen to Prevent Dust spill_check->cleanup Yes contact_disposal Contact Licensed Waste Disposal Company spill_check->contact_disposal No cleanup->contact_disposal schedule_pickup Schedule Waste Pickup contact_disposal->schedule_pickup transport Waste Transported for Incineration/Destruction schedule_pickup->transport document Document Disposal Records transport->document end End: Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Berberrubine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Berberrubine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational plans, and disposal procedures to foster a secure laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its common salt, this compound chloride, is provided below. This information is critical for safe handling and storage.

PropertyThis compoundThis compound Chloride
Molecular Formula C₁₉H₁₆NO₄⁺[1]C₁₉H₁₆ClNO₄[2]
Molecular Weight 322.3 g/mol [1]357.79 g/mol [2][3]
Appearance Not specified in provided resultsYellow powder
Melting Point 245°C (decomposes)[4]204 - 206 °C
Solubility Soluble in acidic solution, insoluble in petroleum ether, chloroform[5]Soluble in DMSO[3]
Storage Temperature Not specified in provided resultsPowder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended.

Hand Protection: Chemical-Resistant Gloves
  • Requirement: Always wear chemical-resistant gloves, such as nitrile or powder-free latex gloves.[6][7]

  • Best Practices:

    • Inspect gloves for any signs of damage before use.

    • For extensive handling, consider double-gloving.[7]

    • Change gloves every 30-60 minutes, or immediately if they become contaminated.[8]

    • After use, remove gloves using the proper technique to avoid skin contact and dispose of them in a designated waste container.[9]

    • Always wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: Safety Goggles and Face Shield
  • Requirement: Wear tight-sealing safety goggles to protect against dust particles and splashes.[10]

  • Best Practices:

    • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles for full-face protection.[10]

    • Ensure that an emergency eye-wash station is readily accessible.[7]

Body Protection: Laboratory Coat and Protective Clothing
  • Requirement: A laboratory coat is mandatory to protect skin and clothing from contamination.[6][7]

  • Best Practices:

    • For handling larger quantities (e.g., up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is recommended.[7]

    • Contaminated lab coats should be removed promptly and decontaminated or disposed of according to institutional guidelines.

Respiratory Protection: Use in Well-Ventilated Areas
  • Requirement: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[6]

  • Best Practices:

    • If working outside of a fume hood, a NIOSH/MSHA-approved dust respirator should be used, especially when handling the powder form.[6][7][10]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling and Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh this compound C->D Proceed to handling E Perform Experiment D->E F Decontaminate Work Surface E->F Experiment complete G Segregate Waste F->G H Dispose of Waste (Follow Institutional Guidelines) G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[7]

    • Gently sweep up the solid material, dampening with water if necessary to prevent dusting, and place it in a suitable, labeled container for disposal.[7]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Move upwind of the spill.[7]

    • Prevent the material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: All solid this compound waste, including unused product and contaminated items (e.g., gloves, weigh boats, filter paper), should be collected in a designated and clearly labeled waste container.[6]

  • Disposal Method: Do not discharge this compound into sewers or waterways.[6] All waste must be disposed of as hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[6][7]

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[2]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a step-by-step guide for the preparation of a this compound stock solution, a common procedure in a research setting.

Objective: To prepare a 10 mM stock solution of this compound Chloride in DMSO.

Materials:

  • This compound Chloride powder

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Pre-calculation: Determine the mass of this compound Chloride needed. For a 1 mL stock solution of 10 mM:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 357.79 g/mol = 0.0035779 g = 3.58 mg

  • Preparation:

    • Don all required PPE (nitrile gloves, safety goggles, lab coat) and perform all subsequent steps in a chemical fume hood.

    • Carefully weigh 3.58 mg of this compound Chloride powder on an analytical balance using a weigh boat.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of DMSO to the microcentrifuge tube containing the this compound Chloride powder.

    • Close the tube tightly and vortex until the solid is completely dissolved.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berberrubine
Reactant of Route 2
Berberrubine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.